AZ-1
Beschreibung
Eigenschaften
CAS-Nummer |
803735-54-8 |
|---|---|
Molekularformel |
C23H31ClN4O2 |
Molekulargewicht |
430.98 |
IUPAC-Name |
(S)-N-(6-Chloro-2-(3-((2-hydroxyethyl)amino)pyrrolidin-1-yl)quinolin-5-yl)-2-cyclohexylacetamide |
InChI |
InChI=1S/C23H31ClN4O2/c24-19-7-8-20-18(23(19)27-22(30)14-16-4-2-1-3-5-16)6-9-21(26-20)28-12-10-17(15-28)25-11-13-29/h6-9,16-17,25,29H,1-5,10-15H2,(H,27,30)/t17-/m0/s1 |
InChI-Schlüssel |
SSGJRDKQKWGZRZ-KRWDZBQOSA-N |
SMILES |
O=C(NC1=C2C=CC(N3C[C@@H](NCCO)CC3)=NC2=CC=C1Cl)CC4CCCCC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ 1; AZ1; AZ-1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Dual USP25/28 Inhibitor AZ1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1 is a potent, selective, and non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin Specific Peptidase 25 (USP25) and Ubiquitin Specific Peptidase 28 (USP28).[1] Initially identified as a promising tool compound for studying the roles of these DUBs in cellular processes, AZ1 has garnered significant interest for its therapeutic potential in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. This technical guide provides an in-depth overview of the mechanism of action of AZ1, compiling key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
It is important to note that the designation "AZ1" has also been associated with a MAP4K1 inhibitor from AstraZeneca. This guide focuses exclusively on the widely studied dual USP25/28 inhibitor.
Core Mechanism of Action: Inhibition of USP25 and USP28
AZ1 exerts its biological effects through the direct inhibition of the catalytic activity of USP25 and USP28. These enzymes are responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP25 and USP28, AZ1 leads to the accumulation of ubiquitinated substrates and their subsequent degradation, altering downstream signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters defining the potency and cellular effects of AZ1.
Table 1: In Vitro Inhibitory Activity of AZ1
| Target | IC50 (μM) | Kd (μM) | Assay Type | Reference |
| USP28 | 0.6 | 0.2 - 3.7 | Ub-Rhodamine110 Assay | [2] |
| USP25 | 0.7 | - | Ub-Rhodamine110 Assay | [2] |
Table 2: Cellular Activity of AZ1
| Cell Line | EC50 (μM) | Assay Type | Effect | Reference |
| Various Cancer Cell Lines | ~20 | Cell Viability Assay | Reduction in cell viability | [3] |
| Colon Carcinoma Cells | 18 - 20 | Cell Death Assay | Induction of cell death | [2] |
Signaling Pathways Modulated by AZ1
AZ1's inhibition of USP25 and USP28 triggers a cascade of downstream effects on several critical signaling pathways.
The c-Myc Degradation Pathway
One of the most well-characterized consequences of USP28 inhibition by AZ1 is the destabilization and subsequent degradation of the oncoprotein c-Myc.[4][5] USP28 is known to deubiquitinate and stabilize c-Myc, a key driver of cell proliferation and tumorigenesis.[4] By inhibiting USP28, AZ1 promotes the ubiquitination and proteasomal degradation of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Caption: AZ1 inhibits USP28, leading to increased ubiquitination and proteasomal degradation of c-Myc.
Activation of the cGAS-STING Pathway
Recent studies have revealed that AZ1 can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an antiviral and anti-tumor immune response. Treatment with AZ1 has been shown to increase the protein levels of cGAS and STING, leading to the downstream production of type I interferons and other inflammatory cytokines.[6]
Caption: AZ1 upregulates cGAS and STING, activating a downstream signaling cascade that leads to an immune response.
Modulation of Inflammatory Pathways (NF-κB and MAPK)
In the context of inflammation and bacterial infections, AZ1 has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. The precise molecular mechanisms of this modulation are still under investigation and appear to be context-dependent. In some models, AZ1 has been observed to suppress these key immune pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of AZ1. These protocols are based on published literature and may require optimization for specific experimental conditions.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is used to determine the direct inhibitory effect of AZ1 on the catalytic activity of USP25 and USP28.
-
Principle: A fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho110), is cleaved by the DUB, releasing free rhodamine110, which results in an increase in fluorescence. The inhibitory activity of AZ1 is measured by the reduction in the rate of fluorescence increase.
-
Materials:
-
Recombinant human USP25 and USP28 enzymes
-
Ubiquitin-rhodamine110 substrate
-
AZ1 inhibitor
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of AZ1 in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant DUB enzyme, and the AZ1 dilution (or DMSO for control).
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.
-
Calculate the initial reaction rates and determine the IC50 value of AZ1 by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of AZ1 on cultured cells.
-
Principle: A reagent such as CellTiter-Glo® is added to the cells, which measures the amount of ATP present, an indicator of metabolically active, viable cells.
-
Materials:
-
Cancer cell lines of interest (e.g., HCT116)
-
Complete cell culture medium
-
AZ1 inhibitor
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AZ1 (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
Western Blot Analysis for c-Myc Degradation
This technique is used to visualize the effect of AZ1 on the protein levels of c-Myc.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.
-
Materials:
-
HCT116 cells
-
AZ1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-USP28, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat HCT116 cells with various concentrations of AZ1 for a specified time (e.g., 3 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Animal Studies
These studies are crucial for evaluating the efficacy and pharmacodynamics of AZ1 in a living organism. The following is a general outline, and specific protocols will vary depending on the disease model.
-
Example Model: DSS-induced colitis in mice.
-
Animals: Specific pathogen-free mice (strain to be specified, e.g., C57BL/6).
-
AZ1 Formulation: AZ1 can be formulated for oral gavage. A typical formulation might involve dissolving AZ1 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Procedure:
-
Induce colitis in mice by administering Dextran Sulfate Sodium (DSS) in their drinking water for a specified period (e.g., 5-7 days).
-
Administer AZ1 (e.g., 40 mg/kg) or the vehicle control to the mice daily via oral gavage, starting at a designated time point relative to DSS administration.[1]
-
Monitor the mice daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, euthanize the mice and collect tissues (e.g., colon) for histological analysis, cytokine profiling, and other relevant endpoint measurements.
-
Conclusion
AZ1 is a valuable chemical probe for elucidating the complex biology of USP25 and USP28. Its ability to induce the degradation of key oncoproteins like c-Myc and to stimulate the innate immune system through the cGAS-STING pathway underscores its potential as a therapeutic agent in oncology and immunology. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the multifaceted mechanism of action of this promising dual inhibitor. Further research is warranted to fully delineate its effects on various signaling pathways and to explore its full therapeutic potential in a range of human diseases.
References
An In-Depth Technical Guide to the Core Target of AZ-1 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound AZ-1 is a potent, selective, and non-competitive dual inhibitor of Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2] This technical guide provides a comprehensive overview of the core targets of this compound, its mechanism of action, and its effects on key signaling pathways implicated in oncology and inflammatory diseases. The document includes detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes to support further research and drug development efforts.
Introduction to this compound and its Core Targets
This compound has emerged as a critical chemical probe for elucidating the roles of USP25 and USP28 in cellular processes. These deubiquitinating enzymes (DUBs) are increasingly recognized for their involvement in cancer progression and inflammatory responses.[3] By removing ubiquitin chains from substrate proteins, they prevent proteasomal degradation and modulate signaling cascades.
Ubiquitin-Specific Protease 25 (USP25) is implicated in the regulation of inflammatory and immune responses, particularly through the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] It achieves this by deubiquitinating and stabilizing TRAF3, a key adaptor protein in innate immunity.[4][5]
Ubiquitin-Specific Protease 28 (USP28) plays a significant role in cancer by stabilizing oncoproteins. It is known to regulate the Wnt/β-catenin and STAT3 signaling pathways, both of which are critical drivers of cell proliferation, survival, and tumorigenesis.[6][7]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against its core targets and its effect on cancer cell viability have been quantified through various assays.
| Target | Assay Type | IC50 (μM) | Reference |
| USP25 | Ub-RH110 | 0.7 | [1] |
| USP28 | Ub-RH110 | 0.6 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against USP25 and USP28 was determined using a Ubiquitin-Rhodamine 110 (Ub-RH110) based deubiquitinase assay.
| Cell Line Type | EC50 (μM) | Reference |
| Various Cancer Cell Lines | ~20 | [1] |
Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) for reducing cell viability was determined across a range of cancer cell lines.
Signaling Pathways Modulated by this compound
Inhibition of USP25 and USP28 by this compound leads to the modulation of critical downstream signaling pathways.
USP28-Mediated Wnt/β-catenin Signaling
USP28 stabilizes key components of the Wnt signaling pathway. By inhibiting USP28, this compound can promote the degradation of these components, leading to the downregulation of Wnt target genes involved in cell proliferation.
USP28-Mediated STAT3 Signaling
USP28 has been shown to deubiquitinate and stabilize the Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell growth and survival.[6] Inhibition of USP28 by this compound promotes STAT3 degradation.
USP25-Mediated TLR4 Signaling
USP25 negatively regulates the TLR4 signaling pathway by deubiquitinating TRAF3, which impacts the production of pro-inflammatory cytokines and type I interferons.[4][5]
Experimental Protocols
Ub-Rhodamine 110 Deubiquitinase Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound against USP25 and USP28.
Materials:
-
Recombinant human USP25 and USP28 enzymes
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound compound dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound solution or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of USP25 or USP28 enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of Ub-Rho110 substrate (e.g., 100 nM final concentration) to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the EC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
This compound compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom assay plates
-
Absorbance plate reader (490 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Western Blot Analysis
This protocol describes the detection of changes in protein levels (e.g., USP28, c-Myc, PARP) in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-USP28, anti-c-Myc, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat HCT116 cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µM) for a specified time (e.g., 3 hours).[2]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Experimental Workflow
The development and characterization of this compound likely followed a multi-step workflow common in small molecule inhibitor discovery.
Conclusion
This compound is a valuable tool for investigating the roles of USP25 and USP28 in health and disease. Its dual inhibitory activity provides a powerful means to probe the Wnt, STAT3, and TLR4 signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting these deubiquitinating enzymes. Further studies are warranted to explore the full range of cellular processes regulated by USP25 and USP28 and to assess the therapeutic efficacy of their inhibition in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 3. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-Specific Protease 25 Regulates TLR4-Dependent Innate Immune Responses Through Deubiquitination of the Adaptor Protein TRAF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 25 regulates TLR4-dependent innate immune responses through deubiquitination of the adaptor protein TRAF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific peptidase 28 enhances STAT3 signaling and promotes cell growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AZ-1 dual inhibitor of USP25 and USP28
An In-depth Technical Guide to AZ-1: A Dual Inhibitor of USP25 and USP28
Introduction
This compound is a potent, selective, and non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin Specific Peptidase 25 (USP25) and Ubiquitin Specific Peptidase 28 (USP28).[1][2][3] Deubiquitinases play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby rescuing proteins from degradation and regulating a multitude of signaling pathways. USP25 and USP28, in particular, have been implicated in various diseases, most notably in cancer, where they contribute to tumor progression by stabilizing oncoproteins.[4][5] this compound serves as a valuable chemical probe for studying the biological functions of USP25 and USP28 and represents a promising lead compound for the development of novel anti-cancer therapeutics.[5][6] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, relevant signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a non-competitive inhibitor, binding to a conserved cleft in USP25 and USP28 that is distinct from the active site.[7][8] This allosteric inhibition prevents the enzymes from cleaving ubiquitin chains from their substrate proteins.[7] The dual inhibition of USP25 and USP28 by this compound triggers a cascade of downstream cellular events, making it a molecule of significant interest in oncology research.
The primary consequences of USP28 inhibition by this compound include:
-
c-MYC Degradation: USP28 is a key stabilizer of the c-MYC oncoprotein.[4][9] Inhibition by this compound leads to the degradation of c-MYC, resulting in cell cycle arrest and a reduction in tumor cell proliferation.[6][10]
-
Induction of DNA Damage and Apoptosis: this compound treatment has been shown to induce DNA damage.[6][10] This damage, coupled with the inhibition of DNA repair processes, activates a Noxa-mediated mitochondrial apoptosis pathway, leading to programmed cell death in cancer cells.[6][10]
-
Enhanced Immunogenicity: The DNA damage induced by this compound results in the release of double-stranded DNA (dsDNA) and mitochondrial DNA (mtDNA) into the cytoplasm.[6][10] This cytosolic DNA activates the cGAS-STING signaling pathway, which in turn upregulates the expression of chemokines like CCL5 and CXCL10, enhancing the immunogenicity of tumor cells and promoting the recruitment of cytotoxic CD8+ T cells.[6]
While USP28's role in cancer is more extensively studied, USP25 has been linked to the regulation of inflammatory processes, particularly through TRAF signaling, and has also been identified as a positive regulator of Wnt signaling by stabilizing tankyrases.[4][7]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and effective concentrations reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound against USP25/USP28
| Target Enzyme | Assay Type | IC50 Value (μM) | Reference(s) |
| USP28 | Cell-free (Ub-RH110) | 0.6 | [2][3][11] |
| USP28 | Cell-free (Ub-RH110) | 0.62 | [1][8][12] |
| USP25 | Cell-free (Ub-RH110) | 0.7 | [2][3][11] |
| USP25 | Cell-free (Ub-RH110) | 0.62 | [1][8][12] |
Table 2: Cellular Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | Assay Type | EC50 Value (μM) | Reference(s) |
| Various Cancer Cell Lines | Cell Viability | ~20 | [1][8][12] |
| Colon Carcinoma Cells | Cell Death | 18 - 20 | [13] |
| Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | Dose-dependent (0-20) | [6] |
Signaling Pathways and Logical Relationships
Visualizing the molecular interactions and pathways affected by this compound is crucial for understanding its biological impact. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: General mechanism of protein stability regulation by ubiquitination and deubiquitination.
Caption: Signaling pathways affected by this compound-mediated inhibition of USP28.
Caption: A typical experimental workflow for the evaluation of a DUB inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Deubiquitinase (DUB) Activity Assay (Ub-Rhodamine110)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzymes, USP25 and USP28.
-
Objective: To quantify the enzymatic activity of USP25/USP28 in the presence of varying concentrations of this compound.
-
Principle: The substrate Ubiquitin-Rhodamine110 (Ub-RH110) is a quenched fluorogenic substrate. Upon cleavage by an active DUB, the highly fluorescent Rhodamine110 is released, and the increase in fluorescence intensity is proportional to enzyme activity.
-
Materials:
-
Recombinant human USP25 and USP28 enzymes.
-
Ub-RH110 substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound compound stock solution (e.g., 10 mM in DMSO).
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add 5 µL of the diluted this compound or control solution to the wells of the 384-well plate.
-
Add 10 µL of the recombinant USP25 or USP28 enzyme solution (at a final concentration of e.g., 1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the Ub-RH110 substrate (at a final concentration of e.g., 100 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration.
-
Normalize the velocities to the DMSO control (100% activity) and the no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Cell Viability Assay
This assay measures the potency of this compound in reducing the viability of cancer cells, providing an EC50 value.
-
Objective: To determine the concentration of this compound required to reduce cell viability by 50%.
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle (DMSO) control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of this compound concentration to calculate the EC50 value.
-
Western Blot Analysis for c-Myc and PARP
This protocol is used to detect changes in the protein levels of c-Myc (a direct substrate of USP28) and cleaved PARP (a marker of apoptosis) following this compound treatment.[2]
-
Objective: To qualitatively and semi-quantitatively assess the downstream effects of this compound on target protein stability and apoptosis induction.
-
Materials:
-
HCT116 cells or other relevant cell line.[2]
-
This compound compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-c-Myc, anti-PARP, anti-β-actin or GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cultured HCT116 cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µM) and a vehicle control for a specified time (e.g., 3 hours).[2]
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control.
-
In Vivo Mouse Model of Colitis-Associated Cancer
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical animal model.
-
Objective: To assess the anti-tumorigenic effects of orally administered this compound in vivo.[3]
-
Materials:
-
Appropriate mouse strain (e.g., AOM/DSS-induced colitis model).
-
This compound compound.
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]
-
Oral gavage needles.
-
-
Procedure:
-
Induce tumorigenesis in mice according to the established AOM/DSS protocol.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 20 mg/kg/day).[3]
-
Prepare the this compound formulation. For a 1 mL working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Add 50 μL of Tween-80 and mix. Finally, add 450 μL of Saline to reach the final volume.[3]
-
Administer the formulation or vehicle to the mice daily via oral gavage.[3]
-
Monitor animal weight, health status, and signs of distress regularly.
-
At the end of the study period, euthanize the mice and harvest the colons.
-
Count the number of tumors, measure their size, and collect tissues for further analysis (e.g., histology, Western blot for pSTAT3, Wnt-related genes).[3]
-
Statistically analyze the differences in tumor burden between the treatment and control groups.
-
Conclusion
This compound is a well-characterized dual inhibitor of USP25 and USP28 with demonstrated activity in both biochemical and cellular assays. Its ability to induce c-MYC degradation, promote DNA damage-mediated apoptosis, and stimulate an anti-tumor immune response makes it a compelling molecule for cancer research. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound to investigate the roles of USP25 and USP28 in health and disease and to explore its potential as a therapeutic agent. Further research may focus on optimizing its selectivity, improving its pharmacokinetic properties, and evaluating its efficacy in combination with other anti-cancer therapies, such as cisplatin (B142131).[6][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. USP25/28 inhibitor AZ1 | DUB | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct USP25 and USP28 Oligomerization States Regulate Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. cenmed.com [cenmed.com]
- 13. rndsystems.com [rndsystems.com]
- 14. ww2.amstat.org [ww2.amstat.org]
An In-depth Technical Guide to AZ-1: A Dual Inhibitor of USP25 and USP28
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-1 is a potent, selective, and non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28). By inhibiting these enzymes, this compound plays a crucial role in modulating key cellular processes, including protein degradation and signal transduction. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for relevant assays and visual representations of the signaling pathways affected by this inhibitor, offering a valuable resource for researchers in oncology, neurodegenerative diseases, and inflammatory disorders.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol, is a small molecule inhibitor belonging to the benzylaminoethanol class.[1] Its chemical structure is characterized by a substituted phenyl ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆BrF₄NO₂ | [1][2] |
| Molecular Weight | 422.21 g/mol | [1][2] |
| IUPAC Name | 2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol | [1] |
| CAS Number | 2165322-94-9 | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | DMSO: ≥ 250 mg/mL (592.12 mM) | [3] |
| Storage Temperature | 2-8°C (short term), -20°C (long term) | [2][3] |
| SMILES String | FC1=CC=C(COC2=CC=C(C=C2CNCCO)Br)C=C1C(F)(F)F | [2] |
| InChI Key | ITHSFXDGKQYOED-UHFFFAOYSA-N | [2] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of USP25 and USP28, demonstrating potent activity in biochemical assays. It functions as a non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[4]
Table 2: In Vitro Biological Activity of this compound
| Target/Assay | IC₅₀ / EC₅₀ | Cell Line/Assay Conditions | Source |
| USP25 | 0.7 µM | Ub-Rh110 assay | [5] |
| USP28 | 0.6 µM | Ub-Rh110 assay | [5] |
| HCT116 (Colon Carcinoma) | ~20 µM | Cell viability assay | [5] |
| HT29 (Colon Carcinoma) | ≤20 µM | Antiproliferation assay | [2] |
| SW480 (Colon Carcinoma) | ≤20 µM | Antiproliferation assay | [2] |
The selectivity of this compound for USP25 and USP28 is a key feature, with minimal activity observed against a panel of other deubiquitinases.[6] This specificity makes it a valuable tool for studying the specific roles of USP25 and USP28 in cellular pathways.
Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways, primarily through its inhibition of USP25 and USP28, which are known to stabilize a variety of protein substrates.
c-Myc Degradation Pathway
USP28 is a known stabilizer of the oncoprotein c-Myc. By inhibiting USP28, this compound promotes the proteasomal degradation of c-Myc, a key regulator of cell proliferation and survival.[6] This mechanism underlies the anti-proliferative activity of this compound in cancer cells.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. inotiv.com [inotiv.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
The USP25/28 Inhibitor AZ-1: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-1 is a potent, noncompetitive, and selective dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2][3] As DUBs play a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, their inhibition by this compound presents a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay |
| USP28 | 0.6 | Cell-free assay[3][4][5][6] |
| USP25 | 0.7 | Cell-free assay[3][4][5][6] |
Cellular Activity of this compound
| Cell Line Type | Effect | EC50 (μM) |
| Various Cancer Cell Lines | Reduction in cell viability | ~20[2][7] |
| Colon Carcinoma Cells | Induction of cell death | 18 - 20[4][5] |
Core Cellular Pathways Affected by this compound
This compound exerts its cellular effects by modulating several critical signaling pathways, primarily through the inhibition of USP28, which leads to the destabilization of key oncoproteins.
c-MYC Degradation and Cell Cycle Arrest
One of the most significant consequences of USP28 inhibition by this compound is the destabilization and subsequent degradation of the oncoprotein c-MYC.[8][9][10] USP28 normally removes ubiquitin tags from c-MYC, protecting it from proteasomal degradation. By inhibiting USP28, this compound promotes the ubiquitination and degradation of c-MYC.[8][9]
The reduction in c-MYC levels has a direct impact on the cell cycle. c-MYC is a key transcriptional regulator of genes that drive cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs).[8] Treatment with this compound leads to decreased expression of Cyclin D1, CDK4, Cyclin E1, and CDK2, and an increase in the CDK inhibitor p27.[8] This culminates in cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 10. kumc.edu [kumc.edu]
The Role of AZ1, a Dual USP25/28 Inhibitor, in Colitis and Inflammation Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for AZ1, a selective, orally active, dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28. The focus is on its therapeutic potential in models of colitis and inflammation, with a detailed exploration of its mechanism of action, experimental validation, and key quantitative outcomes.
Core Mechanism of Action
AZ1 is a non-competitive inhibitor of USP25 and USP28 with IC50 values of 0.7 µM and 0.6 µM, respectively[1][2]. Its anti-inflammatory and anti-tumorigenic effects in the context of colitis are linked to its ability to modulate key signaling pathways. Specifically, in mouse models of colitis-associated tumorigenesis, AZ1 treatment leads to a decrease in the expression of Wnt-related genes and reduced levels of phosphorylated STAT3 (pSTAT3)[1][2]. Concurrently, an increase in the levels of Suppressor of Cytokine Signaling 3 (SOCS3) is observed in tumors, suggesting a mechanism involving the negative regulation of inflammatory signaling pathways[1][2].
Efficacy in Preclinical Colitis Models
AZ1 has demonstrated significant efficacy in attenuating the clinical signs of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. The administration of AZ1 has been shown to protect against weight loss and diarrhea, as well as reduce the colon shortening associated with this model of inflammatory bowel disease[1][2].
Quantitative Efficacy Data
| Animal Model | Compound | Dosage | Administration Route | Frequency | Duration | Key Outcomes | Reference |
| DSS-induced colitis in Usp25+/+ mice | AZ1 | 40 mg/kg | Gavage | Daily | 7 days | Protection from weight loss, diarrhea, and colon shortening. | [1][2] |
| AOM/DSS-induced tumorigenesis | AZ1 | 20 mg/kg/day | Gavage | 6 times a week | Weeks 1, 3, 6 | Significant reduction in colon tumor numbers. | [1] |
| AOM/Vil-Cre;Trp53fl/fl (VP) mice | AZ1 | 20 mg/kg/day | Gavage | Every 3 days | Weeks 13-20 | Significant inhibition of colon tumorigenesis and prolonged survival. | [1] |
It is important to note that the protective effects of AZ1 in the DSS-induced colitis model were not observed in Usp25-/- mice, indicating that the therapeutic action of AZ1 is dependent on the presence of USP25[1][2]. Furthermore, AZ1 did not alleviate spontaneous colitis in Il10-/- mice, suggesting a specific context for its anti-inflammatory activity[1][2].
Experimental Protocols
DSS-Induced Colitis Model
A widely used model for inducing acute colitis that mimics some of the clinical and histological features of human ulcerative colitis.
Methodology:
-
Animal Model: 12-week old male Usp25+/+ and Usp25-/- mice were used[2].
-
Induction of Colitis: Acute colitis was induced by the administration of Dextran Sulfate Sodium (DSS) in the drinking water for a specified period.
-
Treatment: A treatment group received AZ1 at a dose of 40 mg/kg via oral gavage daily for 7 days[1][2]. A control group received a vehicle.
-
Monitoring: Animals were monitored daily for clinical signs of colitis, including body weight loss and stool consistency (diarrhea).
-
Endpoint Analysis: At the end of the study period, animals were euthanized, and colons were collected. Colon length was measured as an indicator of inflammation. Histopathological analysis of colon tissue was performed to assess the degree of inflammation, ulceration, and tissue damage.
Concluding Remarks
The available preclinical data strongly suggest that AZ1, a dual inhibitor of USP25 and USP28, holds promise as a therapeutic agent for inflammatory bowel disease. Its efficacy in the DSS-induced colitis model, coupled with a defined mechanism of action involving the modulation of Wnt and STAT3 signaling, provides a solid foundation for further investigation. Future studies should aim to further elucidate the downstream effects of USP25/28 inhibition in different immune cell populations and explore the therapeutic potential of AZ1 in other chronic inflammatory disease models. The lack of efficacy in Usp25-/- and Il10-/- mice underscores the importance of patient stratification and biomarker development in the clinical translation of this compound.
Addendum: Azithromycin (B1666446) in Colitis Models
It is worth noting that the macrolide antibiotic azithromycin, sometimes abbreviated as AZ, has also been investigated for its anti-inflammatory properties in colitis models. In a dinitrofluorobenzene-induced colitis model in CD1 mice, azithromycin (50 mg/kg/day, perorally) demonstrated an anti-inflammatory effect comparable to methylprednisolone[3]. This effect appeared to be independent of changes in the luminal bacterial load, suggesting a direct immunomodulatory role[3]. The proposed mechanisms for azithromycin's anti-inflammatory action include inhibition of pro-inflammatory cytokine production and potential interactions with cytosolic phospholipase A₂ (cPLA₂)[4][5]. While distinct from the USP25/28 inhibitor AZ1, these findings highlight the broader potential of targeting inflammatory pathways in the treatment of colitis. Researchers should be mindful of the distinct nomenclature to avoid confusion between these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP25 and 28 inhibitor AZ-1 | 2165322-94-9 | DUB | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory mechanism of action of azithromycin in LPS-stimulated J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of c-Myc Protein Degradation by the Antizyme Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncoprotein is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a hallmark of many human cancers. The cellular levels of c-Myc are tightly controlled, primarily through rapid protein turnover via the ubiquitin-proteasome system. While the ubiquitin-dependent degradation of c-Myc is well-documented, emerging evidence has illuminated a distinct, ubiquitin-independent pathway mediated by the Antizyme (AZ) family of proteins, particularly Antizyme 1 (OAZ1) and Antizyme 2 (OAZ2). This guide provides a comprehensive technical overview of both the canonical ubiquitin-dependent and the Antizyme-mediated ubiquitin-independent degradation pathways of c-Myc. It includes a detailed examination of the molecular mechanisms, quantitative data on protein stability, step-by-step experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows.
Introduction to c-Myc Degradation
The c-Myc protein is notoriously unstable, with a half-life typically ranging from 20 to 30 minutes in normal cells[1][2]. This rapid turnover is essential for preventing its oncogenic accumulation. The primary mechanism for c-Myc degradation is the ubiquitin-proteasome pathway, where c-Myc is tagged with ubiquitin for recognition and degradation by the 26S proteasome[1][3]. This process is intricately regulated by a series of post-translational modifications, primarily phosphorylation[3].
In addition to this well-established pathway, a ubiquitin-independent degradation mechanism has been identified, which involves the Antizyme family of proteins. Antizymes are key regulators of polyamine metabolism, and their induction by high polyamine levels leads to the degradation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis[4][5]. Recent studies have shown that Antizyme 2 (OAZ2) can directly interact with c-Myc and promote its degradation in a ubiquitin-independent manner[6][7][8]. While the direct role of Antizyme 1 (OAZ1) in c-Myc degradation is less defined, its close homology to OAZ2 and its central role in polyamine regulation suggest its involvement in modulating c-Myc stability.
The Canonical Ubiquitin-Dependent c-Myc Degradation Pathway
The ubiquitin-dependent degradation of c-Myc is a multi-step process initiated by a cascade of phosphorylation events.
-
Phosphorylation Cascade: The process begins with the phosphorylation of c-Myc at Serine 62 (S62) by kinases such as ERK and CDK1. This initial phosphorylation stabilizes c-Myc. Subsequently, Glycogen Synthase Kinase 3 (GSK3) phosphorylates Threonine 58 (T58).
-
PP2A-mediated Dephosphorylation: The protein phosphatase 2A (PP2A) then dephosphorylates S62, leaving T58 phosphorylated.
-
Recognition by Fbxw7: This singly phosphorylated T58 serves as a recognition site for the E3 ubiquitin ligase Fbxw7, a component of the SCF (Skp1-Cul1-F-box) complex.
-
Ubiquitination and Proteasomal Degradation: Fbxw7 mediates the polyubiquitination of c-Myc, marking it for degradation by the 26S proteasome.
The Antizyme-Mediated Ubiquitin-Independent c-Myc Degradation Pathway
A distinct pathway for c-Myc degradation that does not require ubiquitination has been described, primarily involving Antizyme 2 (OAZ2). This pathway is particularly active under cellular stress conditions like glucose deprivation or hypoxia[7][9].
-
Role of Polyamines: High intracellular levels of polyamines, such as spermidine (B129725) and spermine, induce the expression of Antizymes through a unique ribosomal frameshifting mechanism[10][11].
-
Antizyme 2 (OAZ2) Interaction with c-Myc: OAZ2 directly interacts with c-Myc in the nucleolus[6][7].
-
Proteasomal Degradation: This interaction facilitates the degradation of c-Myc by the 26S proteasome, bypassing the need for ubiquitination[8][12]. This pathway is also independent of T58 phosphorylation[7].
While Antizyme 1 (OAZ1) is a potent degrader of ODC, its direct interaction with c-Myc is less clear. However, by regulating polyamine levels, OAZ1 indirectly influences the entire Antizyme-mediated degradation network[13].
Quantitative Data on c-Myc and Antizyme Stability
The stability of c-Myc and Antizyme proteins is critical to their function. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of c-Myc Protein in Different Cellular Contexts
| Cell Line | Condition | c-Myc Half-life (minutes) | Reference |
| Various | Normal | 20 - 30 | [1][2] |
| Burkitt's Lymphoma Lines | Stabilized | 46 - 120 | [1] |
| HeLa | REGγ knockdown | Markedly prolonged | [14] |
Table 2: Half-life of Antizyme 1 (OAZ1) Protein Isoforms
| Protein Isoform | Cell Line | Half-life (hours) | Reference |
| AZ1 (1-228) | Not Specified | 1.04 | [15] |
| AZ1 (34-228) | Not Specified | 1.13 | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the c-Myc degradation pathway.
Cycloheximide (B1669411) (CHX) Chase Assay for Determining Protein Half-life
This assay is used to measure the rate of protein degradation by inhibiting new protein synthesis.
Protocol:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment[16].
-
Cycloheximide Treatment: Prepare a stock solution of cycloheximide (e.g., 10 mg/mL in DMSO). On the day of the experiment, add cycloheximide to the cell culture medium to a final concentration of 50-100 µg/mL to inhibit protein synthesis[16][17].
-
Time-course Sample Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 15, 30, 60, 90, 120 minutes). The "0" time point should be collected immediately before adding CHX.
-
Cell Lysis: Wash the collected cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors[17].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for c-Myc, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities for c-Myc at each time point using densitometry software. Normalize the intensity at each time point to the intensity at time 0. Plot the percentage of remaining c-Myc against time and determine the half-life (the time at which 50% of the protein has been degraded)[18].
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This technique is used to determine if two proteins, such as Antizyme 2 and c-Myc, physically interact within the cell.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors to preserve protein-protein interactions[19].
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant[19].
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-c-Myc) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation[20].
-
Formation of Antibody-Antigen-Bead Complex: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Antizyme 2) to detect the interaction.
In Vitro c-Myc Degradation Assay
This assay assesses the degradation of c-Myc in a cell-free system.
Protocol:
-
Preparation of Components:
-
Degradation Reaction:
-
Incubate purified c-Myc with the 20S proteasome in the assay buffer at 37°C[21].
-
For studying the effect of Antizyme 2, include purified OAZ2 in the reaction mixture.
-
Collect samples at different time points.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting for c-Myc to observe its degradation over time.
-
Conclusion
The degradation of c-Myc is a complex and tightly regulated process involving at least two distinct pathways: the canonical ubiquitin-dependent pathway and an emerging ubiquitin-independent pathway mediated by the Antizyme family of proteins. Understanding the intricacies of these pathways is crucial for developing novel therapeutic strategies that target c-Myc for degradation in cancer cells. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the mechanisms, quantitative data, and experimental protocols essential for studying c-Myc stability. Further research into the interplay between these two pathways and the full extent of the Antizyme family's role in regulating oncoproteins will undoubtedly open new avenues for cancer therapy.
References
- 1. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc (MYC) | Abcam [abcam.com]
- 3. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 4. Ornithine decarboxylase antizyme: a novel type of regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel ubiquitin-independent nucleolar c-Myc degradation pathway mediated by antizyme 2 [ouci.dntb.gov.ua]
- 7. Novel ubiquitin-independent nucleolar c-Myc degradation pathway mediated by antizyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of Polyamines in Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The polyamine metabolism genes ornithine decarboxylase and antizyme 2 predict aggressive behavior in neuroblastomas with and without MYCN amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of c-Myc protein stability by proteasome activator REGγ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein degradation of antizyme depends on the N‐terminal degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. biorxiv.org [biorxiv.org]
The Structural Basis of AZ1 Inhibition: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1 is a potent, selective, and non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2] These proteases play critical roles in various cellular processes, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer.[3][4] AZ1 has emerged as a valuable chemical probe for studying the biological functions of USP25 and USP28 and as a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural basis of AZ1 inhibition, including quantitative biochemical data, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Quantitative Data on AZ1 Inhibition
The inhibitory potency of AZ1 against USP25 and USP28 has been characterized by various biochemical and cell-based assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Target | Value | Assay Conditions | Reference(s) |
| IC50 | USP28 | 0.6 µM | Ub-rhodamine 110 assay | [2] |
| USP25 | 0.7 µM | Ub-rhodamine 110 assay | [2] | |
| USP28 | 0.62 µM | Ub-rhodamine 110 assay | [1] | |
| Kd | USP28 | 0.2 - 3.7 µM | Not specified | |
| EC50 | Cancer Cell Lines | 18 - 20 µM | Cell viability assay | [1] |
Structural Basis of AZ1 Inhibition of USP28
The co-crystal structure of the human USP28 catalytic domain in complex with AZ1 (PDB ID: 8P1P) provides a detailed understanding of the molecular basis for its inhibitory activity.[5] The structure was resolved to 2.76 Å by X-ray diffraction.[5]
AZ1 binds to a hydrophobic cleft located at the intersection of the thumb and palm subdomains of USP28.[3][4] This binding site is distal to the catalytic triad, which is consistent with its non-competitive mode of inhibition.[3] The binding of AZ1 induces a conformational change in the enzyme, which allosterically inhibits its deubiquitinating activity.[3]
The key molecular interactions between AZ1 and the USP28 binding pocket are as follows:
-
Hydrophobic Interactions: The bromophenyl moiety of AZ1 is a major driver for binding and is embedded in a hydrophobic pocket formed by the side chains of L180, F186, L264, M288, and F292.[3][6]
-
π-Stacking: The aromatic side chain of F292 interacts with the bromophenyl ring of AZ1 via π-stacking, providing additional stability to the complex.[3][6]
-
Hydrogen Bonds: The aminoethanol chain of AZ1 extends towards the protein surface, where it can form hydrogen bonds with backbone or sidechain atoms of nearby residues.[6]
The high degree of conservation of the residues in this binding pocket between USP28 and its close homolog USP25 explains the dual inhibitory activity of AZ1.[3][5] A key glutamate (B1630785) residue (E366 in USP28 and E373 in USP25) plays a crucial role in the stability of this pocket and is important for both inhibitor binding and catalytic activity.[4][5]
Signaling Pathways Modulated by AZ1
AZ1-mediated inhibition of USP25/28 has been shown to impact several critical signaling pathways, primarily through the destabilization of key protein substrates.
Wnt Signaling Pathway
USP28 is known to stabilize various components of the Wnt signaling pathway. By inhibiting USP28, AZ1 can lead to the degradation of these proteins, thereby downregulating Wnt signaling. This has been observed to decrease the expression of Wnt-related genes.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for the bi-specificity of USP25 and USP28 inhibitors | EMBO Reports [link.springer.com]
- 4. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
AZ-1: An In-Depth Technical Guide to its Non-Competitive Inhibitor Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-competitive inhibitor kinetics of AZ-1, a molecule of significant interest in drug discovery. This compound has been identified as a selective, non-competitive inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28. Furthermore, under its synonym Ornithine Decarboxylase Antizyme 1 (OAZ1), it plays a crucial role in the regulation of polyamine biosynthesis through its interaction with ornithine decarboxylase (ODC). This document details the quantitative kinetic parameters of this compound, the experimental methodologies for its characterization, and the key signaling pathways it modulates.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary targets, USP25 and USP28, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) have been determined, providing insights into the potency and binding affinity of this compound. While the inhibitor constant (Ki) for its non-competitive inhibition has not been explicitly reported in the reviewed literature, the IC50 value for a non-competitive inhibitor often approximates its Ki, especially when the substrate concentration used in the assay is well below the Michaelis constant (Km).
| Target Enzyme | Inhibitor | Inhibition Type | IC50 (µM) | Kd (µM) | Substrate |
| USP25 | This compound | Non-competitive | 0.7 | Not Reported | Ub-rhodamine110 |
| USP28 | This compound | Non-competitive | 0.6 - 0.62 | 0.2 - 3.7 | Ub-rhodamine110 |
Experimental Protocols
The determination of the inhibitory kinetics of this compound against USP25 and USP28 is primarily achieved through a fluorescence-based in vitro deubiquitinase assay.
Deubiquitinase (DUB) Activity Assay using Ub-rhodamine110
This assay measures the enzymatic activity of DUBs like USP25 and USP28 by monitoring the cleavage of a fluorogenic substrate, Ub-rhodamine110.
Principle:
Ub-rhodamine110 is a quenched substrate where the rhodamine110 fluorophore is conjugated to the C-terminus of ubiquitin. Upon cleavage by a DUB, the free rhodamine110 fluoresces, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human USP25 or USP28 enzyme
-
This compound inhibitor
-
Ub-rhodamine110 substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the USP25 or USP28 enzyme stock to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the diluted enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-rhodamine110 substrate solution (e.g., 5 µL) to each well. The final substrate concentration should ideally be at or below the Km value for the enzyme to ensure accurate determination of non-competitive inhibition.
-
-
Data Acquisition: Immediately after substrate addition, measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence progress curves.
-
Plot the V₀ against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
This compound is involved in at least two critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Non-Competitive Inhibition of a Deubiquitinating Enzyme by this compound
This diagram illustrates the fundamental mechanism of non-competitive inhibition. This compound can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, thereby reducing the catalytic efficiency of the enzyme without affecting substrate binding.
Caption: Mechanism of this compound non-competitive inhibition.
This compound (OAZ1) Regulation of Ornithine Decarboxylase (ODC) and Polyamine Synthesis
As OAZ1, this compound is a key negative regulator of ODC, the rate-limiting enzyme in polyamine biosynthesis. This pathway is crucial for cell growth and proliferation.
Caption: this compound (OAZ1) negative feedback on polyamine synthesis.
Proposed Role of this compound in the USP28-c-Myc Signaling Pathway
This compound's inhibition of USP28 has been shown to lead to the destabilization of the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.
Caption: this compound mediated destabilization of c-Myc via USP28 inhibition.
An In-depth Technical Guide on the Activity of Osimertinib (AZD9291) in Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While early-generation EGFR tyrosine kinase inhibitors (TKIs) offered a significant therapeutic advance, the emergence of acquired resistance, most commonly via the T790M "gatekeeper" mutation, necessitated the development of next-generation agents. Osimertinib (AZD9291, Tagrisso™) is a third-generation, irreversible EGFR TKI designed specifically to overcome this resistance mechanism. This document provides a comprehensive technical overview of Osimertinib's mechanism of action, its impact on critical signaling pathways, quantitative efficacy data from preclinical models, and detailed protocols for key experimental assays used in its evaluation.
Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as a highly selective and potent inhibitor of mutant EGFR.[1][2] Its mechanism is twofold: it targets both the initial TKI-sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and, crucially, the T790M resistance mutation.[3][4]
The core of its action lies in its ability to form a covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding physically blocks ATP from accessing the kinase, thereby inhibiting EGFR autophosphorylation and preventing the activation of downstream signaling cascades that drive tumor cell proliferation and survival.[3] A key pharmacological advantage of Osimertinib is its significant selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a wider therapeutic window and a reduction in toxicities commonly associated with non-selective EGFR inhibition, such as rash and diarrhea.[1][2]
Core Signaling Pathways Affected
By inhibiting EGFR phosphorylation, Osimertinib effectively shuts down the two primary downstream signaling axes that are constitutively active in EGFR-mutant NSCLC:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of EGFR by Osimertinib prevents the activation of PI3K and its downstream effector AKT, ultimately leading to decreased cell proliferation and the induction of apoptosis.[3]
-
RAS/RAF/MEK/ERK Pathway: This cascade is critical for transmitting mitogenic signals from the cell surface to the nucleus to control cell division and differentiation. Osimertinib's blockade of EGFR prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK, resulting in cell cycle arrest.[3]
The dual inhibition of these pathways is fundamental to the potent anti-tumor activity of Osimertinib.
Quantitative Data Presentation
Osimertinib has demonstrated potent and selective activity in both in vitro and in vivo preclinical models of NSCLC.
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) values highlight Osimertinib's potency against NSCLC cell lines with various EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Mean IC₅₀ (nM) | Reference |
| PC-9 | Exon 19 Deletion | 8 - 17 | [2] |
| H1975 | L858R / T790M | 5 - 11 | [2] |
| PC-9VanR | Exon 19 Del / T790M | 40 | [5] |
| Calu-3 | Wild-Type | 650 | [2] |
| H2073 | Wild-Type | 461 | [2] |
In Vivo Efficacy: Xenograft Models
Studies in mouse xenograft models confirm the potent anti-tumor activity of Osimertinib.
| Xenograft Model | EGFR Mutation | Treatment & Dose | Outcome | Reference |
| PC-9 | Exon 19 Deletion | 5 mg/kg/day (oral) | Significant tumor growth inhibition | [5] |
| H1975 | L858R / T790M | 5 mg/kg/day (oral) | Significant tumor growth inhibition | [5] |
| PC-9 | Exon 19 Deletion | 10 mg/kg/day (oral) | Significant tumor suppression after 6 days | [6] |
| Mutant EGFR Models | TKI-sensitizing & T790M | Long-term daily dosing | Complete and durable responses (>200 days) | [1] |
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of Osimertinib.
Western Blot for EGFR Pathway Phosphorylation
This protocol details the analysis of protein phosphorylation in the EGFR signaling cascade following treatment with Osimertinib.
1. Cell Culture and Treatment:
-
Seed NSCLC cells (e.g., H1975, PC-9) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Once confluent, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Treat cells with varying concentrations of Osimertinib (e.g., 1 nM to 1 µM) or vehicle control (0.1% DMSO) for 2-6 hours.
-
For experiments requiring pathway stimulation, add 100 ng/mL of recombinant human EGF for 15 minutes before lysis.
2. Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a 4-15% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, and their total protein counterparts, typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Normalize phosphorylated protein levels to total protein levels and a loading control (e.g., β-actin).
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
1. Cell Plating:
-
Harvest and count NSCLC cells.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of Osimertinib in the culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background absorbance of medium-only wells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
1. Cell Treatment and Harvesting:
-
Seed and treat cells with Osimertinib as described for the viability assay for a desired period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
2. Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Data interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Experimental and Logical Workflows
Visualizing the experimental process and logic is crucial for study design.
In Vitro Drug Efficacy Workflow
Logic of Osimertinib Selectivity
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
Dual Mechanisms of AZ1-Mediated Tumor Immunogenicity: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted role of "AZ1" in modulating the immunogenicity of tumor cells. It has come to light that "AZ1" refers to at least two distinct investigational small molecules in the oncology space: a USP28 inhibitor and a MAP4K1 inhibitor. This document will elucidate the separate mechanisms of action of these two compounds, presenting key preclinical data, detailed experimental protocols, and the signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Section 1: AZ1 as a USP28 Inhibitor - Inducing Immunogenic Cell Death
The deubiquitinating enzyme USP28 is a known player in the progression of various tumors, including non-small cell lung cancer (NSCLC), by stabilizing oncoproteins such as c-MYC.[1][2] The small molecule inhibitor AZ1 targets USP28, leading to a cascade of events that not only inhibits tumor growth but also enhances the immunogenicity of cancer cells.[1]
Mechanism of Action
Inhibition of USP28 by AZ1 sets off a dual-pronged attack on tumor cells. Firstly, it promotes the degradation of c-MYC, which leads to cell cycle arrest and an inhibition of DNA repair mechanisms.[1] Secondly, and crucially for immunogenicity, AZ1 induces significant DNA damage.[1][3] This damage triggers Noxa-mediated mitochondrial apoptosis, resulting in the release of mitochondrial DNA (mtDNA) and double-stranded DNA (dsDNA) into the cytoplasm.[1][3] This cytosolic DNA is then detected by the cGAS (cyclic GMP-AMP synthase) sensor, which activates the STING (stimulator of interferon genes) signaling pathway.[1][3] Activation of the cGAS-STING pathway culminates in the production of pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10, which are instrumental in recruiting and activating CD8+ T cells for an anti-tumor immune response.[3]
Data Presentation
| Cell Line | Treatment | Parameter | Result | Reference |
| A549, H460 | AZ1 (0–20 μM) | Cell Viability | Dose-dependent inhibition | [4] |
| A549, H460 | AZ1 | Colony Formation | Inhibition of colony formation | [4] |
| A549, H460 | AZ1 | Cell Cycle | G0/G1 phase arrest | [4] |
| A549, H460 | AZ1 | Protein Expression | Increased cGAS and STING levels | [3] |
| A549, H460 | AZ1 | Gene Expression | Upregulation of cGAS, STING, CCL5, CXCL10 mRNA | [3] |
Signaling Pathway
Experimental Protocols
-
Seed human NSCLC cell lines (A549, H460, etc.) in 96-well plates.
-
After 16-20 hours, treat cells with varying concentrations of AZ1 or DMSO (0.1%) as a control.[4]
-
Incubate for 48 hours.[4]
-
Determine cell viability using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[4]
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against cGAS and STING overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
Seed cells on coverslips in 6-well plates.
-
Treat cells with AZ1 or control for the desired time.
-
Fix cells with 4% paraformaldehyde for 20-30 minutes at room temperature.[3]
-
Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[3]
-
Block with 5% BSA in PBS for 30 minutes.[3]
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.[3]
-
Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[3]
-
Mount coverslips with a mounting medium containing DAPI.
-
Visualize and quantify foci using a fluorescence microscope.
Section 2: AZ1 as a MAP4K1 Inhibitor - Enhancing T-Cell Effector Function
A distinct molecule, also referred to as AZ1, has been developed by AstraZeneca as an inhibitor of MAP4K1 (also known as HPK1).[6] MAP4K1 is a negative regulator of T-cell receptor (TCR) signaling.[6] By inhibiting this kinase, AZ1 enhances the anti-tumor immune response by directly augmenting T-cell function.
Mechanism of Action
MAP4K1 acts as a brake on T-cell activation. Upon TCR engagement, MAP4K1 is activated and phosphorylates downstream targets, including SLP-76, which dampens the signaling cascade.[6] The MAP4K1 inhibitor AZ1 blocks this negative feedback loop. Gene expression analyses have shown that treatment with AZ1 enhances the activity of the NF-κB and MAPK signaling pathways.[6] This leads to increased T-cell activation, cytokine production, and rescue from T-cell exhaustion, a state of dysfunction often observed in the tumor microenvironment.[6]
Data Presentation
| Model System | Treatment | Parameter | Result | Reference |
| In vitro stimulated T-cells | AZ1 | T-cell exhaustion | Rescued exhaustion, restored effector functions | [6] |
| MCA205 fibrosarcoma (in vivo) | AZ1 | Tumor Growth | Efficacious in inhibiting tumor growth | [6] |
| CT26 adenocarcinoma (in vivo) | AZ1 | Tumor Growth | Efficacious in inhibiting tumor growth | [6] |
| In vivo models | AZ1 | Pharmacodynamic Marker | 90% average inhibition of pSLP76 | [6] |
Signaling Pathway
Experimental Protocols
-
Isolate human peripheral blood mononuclear cells (PBMCs).
-
Stimulate PBMCs with a fixed concentration of Staphylococcal enterotoxin B (SEB) for three days to induce an exhausted phenotype.[7]
-
Harvest and measure IL-2 and IFN-γ in the media to confirm exhaustion.[7]
-
Wash the cells and re-suspend them in assay media.
-
Treat the exhausted T-cells with the MAP4K1 inhibitor AZ1 or a vehicle control.
-
Re-stimulate the T-cells and measure the production of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) to assess the reversal of exhaustion.[7]
-
Culture Jurkat T-cells or primary T-cells.
-
Pre-treat cells with the MAP4K1 inhibitor AZ1 or a vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.[6]
-
Lyse the cells in ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Perform a Western blot as described in section 1.4.2, using primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76.[6]
-
Normalize the pSLP-76 signal to the total SLP-76 signal to quantify the inhibition of phosphorylation.[6]
-
Subcutaneously implant MCA205 fibrosarcoma or CT26 adenocarcinoma cells into the flank of syngeneic mice (e.g., C57BL/6 for MCA205, BALB/c for CT26).[8][9]
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer the MAP4K1 inhibitor AZ1 or vehicle according to the determined dosing schedule.
-
Monitor tumor growth over time by caliper measurements.[8]
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., pSLP76) or immune cell infiltration analysis by flow cytometry.[10]
Conclusion
The designation "AZ1" represents at least two distinct and promising therapeutic agents for cancer immunotherapy, each with a unique mechanism for enhancing tumor cell immunogenicity. The USP28 inhibitor AZ1 leverages the induction of immunogenic cell death to activate an innate immune response that bridges to adaptive immunity. In contrast, the MAP4K1 inhibitor AZ1 directly targets T-cell signaling to overcome exhaustion and boost effector functions. Understanding these different modalities is crucial for the strategic development and application of these novel cancer therapies. Further research will be vital to fully elucidate their clinical potential, both as monotherapies and in combination with other immunotherapies such as checkpoint inhibitors.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. In vivo syngeneic tumor models for novel drug assessment and MoA deciphering in a cost-saving way - Explicyte Immuno-Oncology [explicyte.com]
- 9. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 10. New in vivo shuttle session: syngeneic mouse tumor models for novel drug assessment and MoA deciphering - Explicyte Immuno-Oncology [explicyte.com]
A Technical Guide to the Preclinical Evaluation of AZ-1, a Novel MEK1/2 Kinase Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The inhibitor "AZ-1" is a hypothetical compound used for illustrative purposes within this guide. The data and protocols presented are representative of preclinical studies for inhibitors targeting the MEK1/2 kinases in the MAPK signaling pathway and are synthesized from established research methodologies in the field.
Introduction: The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to DNA in the nucleus. This pathway regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of the MAPK pathway, often driven by mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers.
The MEK1 and MEK2 (MEK1/2) dual-specificity kinases are central nodes in this cascade, positioned downstream of RAF and upstream of ERK. Their pivotal role makes them compelling therapeutic targets. Inhibiting MEK1/2 can effectively block aberrant signaling and suppress tumor growth. This document outlines the preclinical characterization of this compound, a potent and selective inhibitor of MEK1/2.
In Vitro Characterization of this compound
The initial preclinical evaluation of this compound focused on its biochemical potency, cellular activity, and target engagement.
Biochemical and Cellular Potency
This compound was assessed for its ability to inhibit the enzymatic activity of MEK1 kinase and to suppress the growth of cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E).
| Assay Type | Target/Cell Line | Endpoint | This compound Potency (IC₅₀) |
| Biochemical Kinase Assay | Recombinant Human MEK1 | IC₅₀ | 1.5 nM |
| Cell Proliferation Assay | A375 (BRAF V600E) | GI₅₀ | 10.2 nM |
| Cell Proliferation Assay | HCT116 (KRAS G13D) | GI₅₀ | 15.8 nM |
| Cell Proliferation Assay | Calu-6 (KRAS G12C) | GI₅₀ | 12.5 nM |
Table 1: Summary of in vitro potency of this compound against recombinant MEK1 and various cancer cell lines.
Target Engagement and Downstream Signaling
To confirm that this compound inhibits its intended target within the cell, Western blot analysis was performed to measure the phosphorylation levels of ERK (p-ERK), the direct substrate of MEK.
In Vivo Efficacy of this compound
The antitumor activity of this compound was evaluated in a human tumor xenograft model.[1] BRAF-mutant A375 melanoma cells were implanted subcutaneously in immunodeficient mice. Once tumors reached a mean volume of approximately 200 mm³, daily oral administration of this compound or vehicle control was initiated.
| Model | Treatment Group | Dosing Schedule | Endpoint (Day 21) | Result |
| A375 Xenograft | Vehicle Control | Daily, p.o. | Tumor Volume (mm³) | 1550 ± 210 |
| This compound (1 mg/kg) | Daily, p.o. | Tumor Growth Inhibition (TGI) | 65% | |
| This compound (3 mg/kg) | Daily, p.o. | Tumor Growth Inhibition (TGI) | 88% | |
| This compound (10 mg/kg) | Daily, p.o. | Tumor Growth Inhibition (TGI) | 95% (including partial regressions) |
Table 2: In vivo efficacy of this compound in the A375 melanoma xenograft model.
Pharmacodynamic analysis of tumor tissue from a satellite group of animals confirmed that oral administration of this compound led to a dose-dependent and sustained inhibition of p-ERK.
Visualizations: Pathways and Workflows
MAPK Signaling Pathway and this compound Mechanism of Action
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by this compound.
Preclinical Inhibitor Evaluation Workflow
Caption: A typical experimental workflow for evaluating a MEK inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against recombinant MEK1 kinase.
-
Procedure:
-
Recombinant active human MEK1 enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., inactive ERK2).
-
This compound is added in a series of 10-point, 3-fold dilutions.
-
The reaction is initiated and allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of enzyme activity.
-
Data are normalized to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To determine the 50% growth inhibition (GI₅₀) of this compound in cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., A375) are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight.[1]
-
The following day, cells are treated with this compound across a range of concentrations.
-
Cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
The GI₅₀ value is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a non-linear regression model.
-
Western Blotting for Phospho-ERK
-
Objective: To confirm target engagement by measuring the inhibition of ERK phosphorylation.
-
Procedure:
-
Cells are seeded in 6-well plates and grown until they reach 70-80% confluency.
-
Cells are treated with various concentrations of this compound for 2 hours.
-
Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein concentration in the lysates is determined using a BCA assay.[1]
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[1]
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-ERK (Thr202/Tyr204) and total ERK.[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[1]
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified to determine the ratio of p-ERK to total ERK.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Procedure:
-
Cell Implantation: Approximately 5 x 10⁶ A375 cells in a suspension of PBS and Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[2]
-
Tumor Growth: Tumors are allowed to grow, and their volume is measured regularly with calipers (Volume = 0.5 x Length x Width²).
-
Treatment: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).[2]
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80) and administered daily by oral gavage at specified doses.[2] The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a maximum allowed size. Tumor Growth Inhibition (TGI) is calculated as a primary endpoint.
-
Pharmacodynamics: For PD analysis, tumors from a separate cohort of animals are collected at specific time points after the final dose, snap-frozen, and analyzed by Western blot for p-ERK levels.
-
References
Methodological & Application
AZ-1 (USP25/28 Inhibitor) Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
AZ-1 is a potent, selective, and non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2] These proteases play critical roles in various cellular processes, including protein stability, cell cycle progression, and DNA damage repair. Dysregulation of USP28 is implicated in the progression of several cancers through the stabilization of oncoproteins such as c-MYC.[3][4] this compound has emerged as a valuable chemical probe to investigate the biological functions of USP25 and USP28 and as a potential therapeutic agent.
This document provides detailed experimental protocols for the application of this compound in both in vitro and in vivo research settings. The methodologies outlined below cover the assessment of this compound's inhibitory activity, its effects on cell viability, and its impact on key signaling pathways.
Mechanism of Action: this compound allosterically binds to a conserved cleft between the thumb and palm subdomains of USP25 and USP28, leading to the inhibition of their deubiquitinase activity.[2] By inhibiting USP28, this compound promotes the degradation of substrates like c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4] Furthermore, this compound has been shown to induce DNA damage and activate the cGAS-STING signaling pathway, leading to an enhanced anti-tumor immune response.[3][5] Inhibition of USP25 by this compound has been demonstrated to suppress inflammation associated with bacterial infections in the intestine.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound inhibitor based on published literature.
| Parameter | Target | Value | Assay Conditions | Reference |
| IC₅₀ | USP28 | 0.6 µM | Ub-RH110 cell-free assay | [1][6] |
| USP25 | 0.7 µM | Ub-RH110 cell-free assay | [1][6] | |
| USP25 | 4.834 µM | In vitro enzymatic assay with ubiquitin-rhodamine 110 | [7] | |
| EC₅₀ (Cell Viability) | Various Cancer Cell Lines | ~20 µM | Cell viability assays | [1][6] |
| EC₅₀ (Target Engagement) | USP28 | 5.3 µM | Cellular target engagement assay (Ub-VS probe) | [8] |
| USP25 | 3.3 µM | Cellular target engagement assay (Ub-VS probe) | [8] | |
| In Vivo Dosage | Mouse Model (Colitis) | 40 mg/kg/day | Oral gavage | [9] |
| Mouse Model (Tumorigenesis) | 20 mg/kg/day | Oral gavage | [9][10] | |
| Mouse Model (Alzheimer's) | 20 mg/kg/day | Intraperitoneal injection | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of purified USP25 and USP28.
Materials:
-
Purified recombinant human USP25 and USP28 enzymes
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the purified USP25 or USP28 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. Take readings every 1-2 minutes for 30-60 minutes.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines. The following is a general protocol using a resazurin-based assay.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound inhibitor
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control (after subtracting the background fluorescence from wells with medium and resazurin only).
-
Plot the percent viability against the logarithm of the this compound concentration to determine the EC₅₀ value.
Western Blot Analysis of c-MYC and cGAS-STING Pathway Components
This protocol details the detection of changes in protein levels of c-MYC, cGAS, and STING following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-cGAS, anti-STING, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the in vivo administration of this compound in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for xenograft implantation
-
This compound inhibitor
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
-
Gavage needles
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation. A common formulation for oral gavage is a solution or suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Administer this compound (e.g., 20 mg/kg) or vehicle to the mice daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, experimental conditions, and research goals. Always adhere to institutional guidelines and safety protocols when conducting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of AZ-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-1 is a potent, selective, and non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2][3] As a chemical probe, this compound provides a powerful tool for investigating the cellular functions of USP25 and USP28, which are implicated in various diseases, particularly cancer.[4] These proteases are known to stabilize oncoproteins such as c-MYC, c-JUN, and ΔNp63 by removing ubiquitin chains, thereby preventing their proteasomal degradation.[5][6][7][8][9] By inhibiting USP28, this compound promotes the degradation of these key oncogenic drivers, leading to cell cycle arrest, apoptosis, and a DNA damage response in cancer cells.[5][10]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and cell cycle progression, as well as its impact on specific signaling pathways.
Mechanism of Action
This compound functions by inhibiting the deubiquitinating activity of USP28 and its closest homolog, USP25.[11] A primary and well-studied downstream effect of USP28 inhibition is the destabilization of the oncoprotein c-MYC.[6][9] USP28 counteracts the action of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets c-MYC for ubiquitination and subsequent degradation. By inhibiting USP28, this compound allows for the FBW7-mediated ubiquitination and degradation of c-MYC to proceed, leading to a reduction in cellular c-MYC levels.[6][9] This reduction in c-MYC disrupts the cell cycle and can induce apoptosis.[5][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| USP28 | 0.6 μM | Cell-free | [12] |
| USP25 | 0.7 μM | Cell-free | [12] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | EC50/GI50 Value | Treatment Duration | Reference |
| HCT116 | Colon Carcinoma | Cell Death | ~18-20 μM | Not Specified | [12] |
| Various | Cancer Cell Lines | Cell Viability | ~20 μM | Not Specified | [1][13] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | Dose-dependent inhibition (0-20 µM) | 48 hours | [10] |
| H460 | Non-Small Cell Lung Cancer | Cell Viability | Dose-dependent inhibition (0-20 µM) | 48 hours | [10] |
| A-431 | Squamous Cell Carcinoma | Growth Inhibition | ~15 µM | 48 hours | [14] |
| HepG2 | Liver Cancer | Cell Viability | Dose-dependent inhibition | 72 hours | [15] |
| HuH6 | Liver Cancer | Cell Viability | Dose-dependent inhibition | 72 hours | [15] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to a stock concentration of 10-100 mM.[3][12] For example, to make a 10 mM stock solution of this compound (MW: 422.21 g/mol ), dissolve 4.22 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C.[12] Avoid repeated freeze-thaw cycles.
2. Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 100 µM.[3][10] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time, typically 48 to 72 hours.[10][15]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 or GI50 value.
-
3. Apoptosis Assay by Flow Cytometry
This protocol is to quantify this compound-induced apoptosis.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 48 hours.[10]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound and a vehicle control for 24 to 48 hours.[10]
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G0/G1 phase arrest.[10]
-
5. Western Blot Analysis of c-MYC Levels
This protocol is to assess the effect of this compound on the protein levels of its downstream target, c-MYC.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against c-MYC
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 20-100 µM) for a short duration (e.g., 3 hours) or as determined by a time-course experiment.[3]
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading. A dose-dependent decrease in c-MYC levels is expected.[3][12]
-
References
- 1. ubpbio.com [ubpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 4. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 9. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ-1 Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "AZ-1" has been attributed to at least two distinct preclinical compounds with therapeutic potential in oncology: a MAP4K1 inhibitor developed by AstraZeneca for cancer immunotherapy, and a dual USP25/28 inhibitor investigated for its role in tumorigenesis and response to chemotherapy. This document provides detailed application notes and protocols for the in vivo use of both of these this compound inhibitors in mouse models, with a clear distinction between the two molecules.
Part 1: this compound (MAP4K1 Inhibitor) in Syngeneic Mouse Models
Background
The MAP4K1 (Mitogen-activated protein kinase kinase kinase kinase 1) inhibitor, referred to as this compound, is an investigational compound from AstraZeneca. MAP4K1 is a negative regulator of T-cell receptor signaling. Inhibition of MAP4K1 is expected to enhance T-cell activation and anti-tumor immunity. In vivo studies have demonstrated its efficacy in syngeneic mouse tumor models, such as MCA205 fibrosarcoma and CT26 adenocarcinoma.[1] A key pharmacodynamic marker for this compound activity is the inhibition of phosphorylation of SLP76 (pSLP76).[1]
Data Presentation
Table 1: Summary of In Vivo Efficacy and Pharmacodynamic Data for this compound (MAP4K1 Inhibitor)
| Parameter | Mouse Model | Treatment Group | Result | Reference |
| Pharmacodynamics | Syngeneic Tumor Models | This compound | Average of 90% inhibition of pSLP76 | [1] |
| Efficacy | MCA205 Fibrosarcoma | This compound | Efficacious in inhibiting tumor growth (specific data not publicly available) | [1] |
| Efficacy | CT26 Adenocarcinoma | This compound | Efficacious in inhibiting tumor growth (specific data not publicly available) | [1] |
Signaling Pathway
The MAP4K1 inhibitor this compound enhances T-cell effector functions by modulating the NFκB and MAPK signaling pathways.[1]
Caption: MAP4K1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
1. In Vivo Syngeneic Mouse Model Protocol
This protocol is based on established methods for syngeneic mouse models and may require optimization for specific experimental goals.
-
Cell Lines: MCA205 (fibrosarcoma) or CT26 (adenocarcinoma) cell lines.
-
Animals: 6-8 week old female C57BL/6 mice for MCA205 or BALB/c mice for CT26.
-
Tumor Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest cells and resuspend in sterile PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
This compound (MAP4K1 Inhibitor) Formulation: While the specific vehicle for AstraZeneca's this compound is not publicly disclosed, a common formulation for similar kinase inhibitors for oral gavage is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. For intravenous or intraperitoneal injection, a vehicle such as PEG400/EtOH/Water may be suitable. It is crucial to perform formulation and stability studies.
-
Administration: Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage). Dose levels should be determined from dose-range finding studies.
-
-
Endpoint Analysis:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize mice and excise tumors for weight measurement.
-
Pharmacodynamic Analysis: Collect tumors and spleens for the analysis of pSLP76 levels by Western blot or flow cytometry to confirm target engagement.
-
Immunophenotyping: Analyze tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry for markers of T-cell activation (e.g., CD44, CD69, Granzyme B, IFN-γ).
-
Caption: In Vivo Experimental Workflow for this compound (MAP4K1 Inhibitor).
Part 2: this compound (USP25/28 Inhibitor) in Xenograft and Disease Models
Background
This this compound is a selective, noncompetitive, dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28, with IC50 values of 0.7 µM and 0.6 µM, respectively.[2] It is orally active and has been shown to attenuate colitis and tumorigenesis in mouse models.[2] In the context of non-small cell lung cancer (NSCLC), this compound has been investigated for its ability to induce DNA damage and apoptosis, and to enhance the efficacy of cisplatin (B142131).[3] The inhibition of USP28 leads to the degradation of oncogenic proteins such as c-MYC.
Data Presentation
Table 2: Summary of In Vivo Efficacy Data for this compound (USP25/28 Inhibitor)
| Application | Mouse Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Colitis | DSS-induced colitis | This compound (40 mg/kg) | Daily oral gavage for 7 days | Protected from weight loss and diarrhea; impaired colon shortening. | [2] |
| Colitis-associated Tumorigenesis | AOM/DSS model | This compound (20 mg/kg/day) | Oral gavage, 6 times a week | Significantly reduced tumor numbers in colons. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | LLC subcutaneous xenograft | This compound + Cisplatin | Not specified | Synergistically inhibited tumor progression. | [3] |
Signaling Pathway
The USP28 inhibitor this compound exerts its anti-tumor effects through multiple mechanisms, including the induction of DNA damage, which can activate the cGAS-STING pathway to enhance tumor cell immunogenicity. Additionally, by inhibiting USP28, this compound promotes the degradation of the oncoprotein c-MYC, leading to cell cycle arrest and apoptosis.[3]
Caption: USP28 Signaling and the Effects of this compound Inhibition.
Experimental Protocols
1. In Vivo NSCLC Xenograft Mouse Model Protocol
-
Cell Lines: Lewis Lung Carcinoma (LLC) or human NSCLC cell lines (e.g., A549, H460).
-
Animals: 6-8 week old C57BL/6 mice for LLC or immunodeficient mice (e.g., nude or NSG) for human cell lines.
-
Tumor Implantation:
-
Follow the cell preparation steps as described in Part 1.
-
Subcutaneously inject 1-5 x 106 cells in 100-200 µL of PBS or a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth and randomize mice as described previously.
-
This compound (USP25/28 Inhibitor) Formulation: Prepare a suspension for oral gavage using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administration:
-
Monotherapy: Administer this compound (e.g., 20 mg/kg/day) or vehicle control by oral gavage.
-
Combination Therapy: Administer this compound in combination with cisplatin (intraperitoneal injection, dose and schedule to be optimized).
-
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight.
-
At the study endpoint, excise and weigh tumors.
-
Western Blot Analysis: Analyze tumor lysates for levels of USP28, c-MYC, and markers of apoptosis (e.g., cleaved caspase-3, PARP) and DNA damage (e.g., γH2AX).
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and other relevant biomarkers.
-
Flow Cytometry: For immunocompetent models, analyze TILs and splenocytes for immune cell populations and activation markers.
-
Caption: In Vivo Experimental Workflow for this compound (USP28 Inhibitor).
References
Application Notes: AZ-1 (Represented by the Chk1/2 Inhibitor, AZD7762) Treatment Protocol for Xenograft Studies
Introduction
The designation "AZ-1" is not uniquely associated with a single, well-defined compound in publicly available scientific literature for xenograft studies. To provide a detailed and actionable protocol, these application notes will use the well-characterized checkpoint kinase 1 and 2 (Chk1/2) inhibitor, AZD7762 , as a representative molecule for "this compound". AZD7762 is a potent, ATP-competitive inhibitor of Chk1 and Chk2, kinases that are critical for cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage.[1][2][3] Inhibition of these checkpoints can selectively sensitize cancer cells, which often have a defective G1 checkpoint, to DNA-damaging agents.[4][5] These notes provide an overview of the mechanism of action, detailed protocols for in vivo xenograft studies, and representative data for researchers utilizing AZD7762 as a single agent or in combination with chemotherapy or radiation.
Mechanism of Action
AZD7762 functions by inhibiting Chk1 and Chk2, which are key regulators of the cell's response to DNA damage.[1][2] In normally functioning cells, DNA damage activates kinases like ATM and ATR, which in turn activate Chk1 and Chk2. These activated checkpoint kinases then phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. This pause allows time for DNA repair.
Many cancer cells have a mutated or non-functional p53, leading to a deficient G1 checkpoint.[4] Consequently, these cells are heavily reliant on the S and G2 checkpoints for DNA repair and survival following DNA damage. By inhibiting Chk1 and Chk2 with AZD7762, the G2 checkpoint is abrogated, forcing the cancer cells to enter mitosis with damaged DNA.[4][6] This leads to mitotic catastrophe and apoptosis, thereby potentiating the effects of DNA-damaging therapies like chemotherapy and radiation.[5][7]
Signaling Pathway of AZD7762 Action
Caption: Mechanism of AZD7762 in abrogating the G2/M checkpoint.
Experimental Protocols
The following protocols are generalized from multiple studies involving AZD7762 in xenograft models.[4][6][8] Researchers should optimize these protocols for their specific cell lines and experimental goals.
1. Cell Lines and Culture
-
Recommended Cell Lines: A variety of human cancer cell lines with deficient G1 checkpoints (e.g., p53 mutant) are suitable. Examples include:
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model
-
Strain: Athymic nude mice or NOD-scid mice, 6-8 weeks old, are commonly used.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.[10]
3. Tumor Implantation
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate.
-
Injection: Subcutaneously inject 2 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm^3, randomize mice into treatment and control groups.
4. Formulation and Administration of this compound (AZD7762)
-
Formulation: AZD7762 is typically formulated for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% propylene (B89431) glycol, and 50% saline.
-
Dosage and Schedule:
-
Monotherapy: Dosing can vary, but a common range is 25 mg/kg daily.[8]
-
Combination Therapy: When combined with chemotherapy (e.g., gemcitabine (B846), irinotecan), AZD7762 is often administered shortly after the chemotherapeutic agent. A representative schedule is gemcitabine (e.g., 60 mg/kg, i.p.) followed by two doses of AZD7762 (e.g., 25 mg/kg, i.p.) at 2 and 14 hours or 4 and 16 hours post-chemotherapy, with cycles repeated every 3 days.[4]
-
Radiosensitization: AZD7762 can be administered daily for 5 days a week during a course of fractionated radiation.[6]
-
5. Monitoring and Endpoints
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and treatment toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm^3), or when significant toxicity is observed.
-
Tissue Harvesting: At the end of the study, tumors and other organs can be harvested for further analysis (e.g., histopathology, western blotting, biomarker analysis).
Experimental Workflow for Xenograft Study
Caption: General workflow for an this compound (AZD7762) xenograft study.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using AZD7762 in combination with gemcitabine or irinotecan (B1672180).
Table 1: Efficacy of this compound (AZD7762) in Combination with Gemcitabine in a SW620 Colorectal Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle i.p. | ~1200 | - |
| Gemcitabine | 60 mg/kg i.p., q3d | ~600 | ~50% |
| AZD7762 | 25 mg/kg i.p., 4 & 16h post-Gem | ~1100 | ~8% |
| Gemcitabine + AZD7762 | Gem (60mg/kg) + AZD7762 (25mg/kg) | ~250 | ~79% |
Data are representative and compiled for illustrative purposes based on findings where combination therapy showed significantly greater antitumor activity than either agent alone.[4]
Table 2: Efficacy of this compound (AZD7762) in Combination with Irinotecan in a SW620 Colorectal Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Tumor-Free Survival at Study End |
| Vehicle Control | Vehicle i.p. | - | 0/9 |
| Irinotecan (low dose) | 25 mg/kg i.p., q3d | ~9% | 0/9 |
| Irinotecan (high dose) | 50 mg/kg i.p., q3d | ~1% | 0/9 |
| Irinotecan (low dose) + AZD7762 | Irinotecan (25mg/kg) + AZD7762 (25mg/kg) | ~ -66% (regression) | 5/9 |
| Irinotecan (high dose) + AZD7762 | Irinotecan (50mg/kg) + AZD7762 (25mg/kg) | ~ -67% (regression) | 8/9 |
Data are representative and compiled for illustrative purposes. Negative TGI indicates tumor regression. The combination of AZD7762 with irinotecan resulted in significant tumor regressions and tumor-free survival.[4]
AZD7762, used here as a representative "this compound," is a potent Chk1/2 inhibitor that demonstrates significant anti-tumor activity in xenograft models, particularly when used to potentiate DNA-damaging agents. The protocols and data presented provide a framework for designing and executing in vivo studies to evaluate its therapeutic potential. Careful consideration of the tumor model, dosing schedule, and combination strategy is critical for successful outcomes.
References
- 1. Facebook [cancer.gov]
- 2. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint kinase inhibitor synergizes with DNA-damaging agents in G1 checkpoint-defective neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine and Chk1 inhibitor AZD7762 synergistically suppress the growth of Lkb1-deficient lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for AZ-1 (USP25/28 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-1 is a potent and selective dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28.[1][2][3] As a noncompetitive inhibitor, this compound has demonstrated significant anti-tumor efficacy in preclinical models by inducing the degradation of oncogenic proteins such as c-Myc.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation in various solvents for both in vitro and in vivo studies.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆BrF₄NO₂ | PubChem[4] |
| Molecular Weight | 422.21 g/mol | MedchemExpress, Sigma-Aldrich[1][2][5] |
| Appearance | White to off-white/beige solid powder | MedchemExpress, Sigma-Aldrich[1][2][5] |
| CAS Number | 2165322-94-9 | MedchemExpress, Sigma-Aldrich[1][2] |
This compound Solubility
The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below for easy reference. It is important to note that for some solvents, the saturation point was not reached, and the solubility is reported as a minimum value.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source |
| DMSO | 25 | 84 | 198.95 | --- | LabSolutions[6] |
| DMSO | Not Specified | ≥ 250 | ≥ 592.12 | Hygroscopic DMSO can impact solubility; use newly opened solvent. | MedchemExpress[1] |
| DMSO | Not Specified | 2 | Clear solution | --- | Sigma-Aldrich[2][5] |
| Ethanol | 25 | 84 | 198.95 | --- | LabSolutions[6] |
| Water | 25 | Insoluble | --- | --- | LabSolutions[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 | ≥ 4.93 | Clear solution. | MedchemExpress[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | 2.08 | 4.93 | Suspended solution; requires sonication. | MedchemExpress[1] |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.08 | ≥ 4.93 | Clear solution. | MedchemExpress[1] |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration Stock Solution in DMSO (≥ 250 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous, new bottle of Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 250 mg/mL solution, add 1 mL of DMSO for every 250 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage, -20°C for up to 3 years is recommended for the powder, while in solvent, storage at -80°C for 6 months or -20°C for 1 month is advised.[1][7]
-
Preparation of Working Solutions for In Vitro Cell-Based Assays
It is crucial to maintain a low final concentration of DMSO in cell culture media (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
-
Procedure:
-
Thaw a single-use aliquot of the high-concentration this compound stock solution in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Always prepare fresh working solutions immediately before each experiment.
-
Preparation of Formulations for In Vivo Animal Studies
The following protocols describe the preparation of this compound formulations suitable for administration to animals.
Protocol 1: Clear Solution for Oral Gavage
-
Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Procedure:
-
Add the required volume of DMSO to the weighed this compound powder and vortex to dissolve.
-
Sequentially add PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogeneous solution.
-
This formulation results in a clear solution with a solubility of at least 2.08 mg/mL.[1]
-
Protocol 2: Suspension for Oral Gavage
-
Formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Procedure:
Protocol 3: Clear Solution in Corn Oil for Oral Gavage
-
Formulation: 10% DMSO, 90% Corn Oil
-
Procedure:
-
Dissolve the this compound in DMSO.
-
Add the corn oil and mix thoroughly.
-
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and a general workflow for preparing an this compound solution.
Caption: this compound inhibits USP25/28, leading to c-Myc degradation.
Caption: General workflow for this compound solvent preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ1, 2165322-94-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. USP25/28 inhibitor AZ1 | C17H16BrF4NO2 | CID 135397656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AZ1, 2165322-94-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. ubpbio.com [ubpbio.com]
Application Notes and Protocols for Western Blot Analysis of Cellular Signaling Pathways Following AZ-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-1 is a potent and selective small-molecule inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 plays a critical role in the stabilization of several oncoproteins, including the transcription factor c-MYC, by removing ubiquitin chains and preventing their proteasomal degradation.[3][4] By inhibiting USP28, this compound promotes the degradation of these key proteins, leading to cell cycle arrest, induction of apoptosis, and inhibition of DNA repair mechanisms in cancer cells.[1][5] Western blotting is an indispensable technique to elucidate the molecular effects of this compound treatment by quantifying the changes in the expression levels of proteins within the affected signaling pathways.[5]
This document provides detailed protocols for performing Western blot analysis on cells treated with this compound. It includes procedures for cell culture, this compound treatment, protein extraction, quantification, and immunoblotting. Additionally, it summarizes the expected quantitative changes in key target proteins and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected dose-dependent effects of this compound treatment on key proteins involved in cell cycle regulation, apoptosis, and DNA damage response based on findings in non-small cell lung cancer (NSCLC) and squamous cell carcinoma (SCC) cell lines.[3][5] The data is representative of changes observed via Western blot analysis.
Table 1: Effect of this compound on c-MYC and Cell Cycle Regulatory Proteins.
| Protein | Function | This compound Concentration (µM) | Time (h) | Expected Change in Expression | Reference |
| c-MYC | Transcription Factor | 10 - 30 | 48 | ↓↓↓ | [3][5] |
| Cyclin D1 | Cell Cycle Progression | 10 - 30 | 48 | ↓↓ | [5] |
| Cyclin E1 | Cell Cycle Progression | 10 - 30 | 48 | ↓↓ | [5] |
| CDK2 | Cell Cycle Progression | 10 - 30 | 48 | ↓↓ | [5] |
| CDK4 | Cell Cycle Progression | 10 - 30 | 48 | ↓↓ | [5] |
| p27 | Cell Cycle Inhibition | 10 - 30 | 48 | ↑↑ | [5] |
Table 2: Effect of this compound on Apoptosis-Related Proteins.
| Protein | Function | This compound Concentration (µM) | Time (h) | Expected Change in Expression | Reference |
| Noxa | Pro-apoptotic Protein | 10 - 30 | 48 | ↑↑↑ | [2][5] |
| Cleaved Caspase-3 | Apoptosis Execution | 10 - 30 | 48 | ↑↑↑ | [5] |
| Cleaved PARP | Apoptosis Marker | 10 - 30 | 48 | ↑↑↑ | [5] |
Table 3: Effect of this compound on DNA Damage Response Proteins.
| Protein | Function | This compound Concentration (µM) | Time (h) | Expected Change in Expression | Reference |
| γ-H2AX | DNA Damage Marker | 10 - 30 | 48 | ↑↑↑ | [5] |
| ATM | DNA Damage Sensor | 10 - 30 | 48 | ↓↓ | [5] |
| ATR | DNA Damage Sensor | 10 - 30 | 48 | ↓↓ | [5] |
| CHK1 | Checkpoint Kinase | 10 - 30 | 48 | ↓↓ | [5] |
| CHK2 | Checkpoint Kinase | 10 - 30 | 48 | ↓↓ | [5] |
| BRCA1 | DNA Repair | 10 - 30 | 48 | ↓↓ | [5] |
| RAD51 | DNA Repair | 10 - 30 | 48 | ↓↓ | [5] |
Arrow notation: ↓ represents a decrease, ↑ represents an increase. The number of arrows indicates the relative magnitude of the change.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for Western blot analysis.
Caption: this compound inhibits USP28, leading to c-MYC degradation.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., A549, H460 for NSCLC) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10, 20 µM) in fresh culture medium.
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48 hours) to observe changes in protein expression.[5]
II. Protein Extraction and Quantification
-
Cell Lysis :
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Clarification :
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]
-
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification :
-
Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
III. Western Blotting
-
Sample Preparation for Electrophoresis :
-
Mix the normalized protein lysates with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE :
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Ensure complete contact between the gel and the membrane to avoid air bubbles.[7]
-
-
Blocking :
-
Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation :
-
Dilute the primary antibody specific to the target protein (e.g., anti-c-MYC, anti-Cleaved Caspase-3, anti-GAPDH) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]
-
-
Washing : Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Secondary Antibody Incubation :
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes : Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Signal Detection :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
-
Image Acquisition and Analysis :
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis on the protein bands using appropriate software. Normalize the band intensity of the target proteins to a loading control (e.g., GAPDH, β-actin) to quantify relative protein expression.
-
References
- 1. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Clarification Required: The Identity of "AZ-1"
To provide you with detailed Application Notes and Protocols for immunofluorescence staining with "AZ-1," more specific information about this reagent is necessary. The term "this compound" is currently ambiguous and does not correspond to a widely recognized, unique antibody, probe, or reagent in the field of immunofluorescence.
To proceed with your request, please provide additional details, such as:
-
The full name of the reagent or antibody (e.g., "Anti-[Protein Name] Antibody (this compound)").
-
The specific molecular target of this compound (e.g., a protein, lipid, or other cellular component).
-
The manufacturer and catalog number of the this compound product.
-
Any relevant research articles or publications that utilize "this compound" for immunofluorescence.
Once you provide a more specific identifier for "this compound," I will be able to conduct a targeted search and generate the comprehensive, detailed content you have requested, including protocols, data tables, and diagrams.
Application Notes: CRISPR-Cas9 Knockout Screen with AZ1 for Target Identification
For Research Use Only.
Abstract
Genome-wide CRISPR-Cas9 knockout screens are powerful tools for identifying genes that modulate cellular responses to therapeutic compounds. This document provides a detailed protocol for performing a pooled CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance or sensitivity to AZ1, a selective, noncompetitive dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28.[1][2] Knockout of a gene that sensitizes cells to AZ1 will lead to its depletion from the cell population (negative selection), whereas knockout of a gene that confers resistance will lead to its enrichment (positive selection).[3][4] This method allows for the unbiased discovery of drug targets, resistance mechanisms, and novel regulators of the USP25/28 pathway.
Principle of the Method
The workflow combines a pooled lentiviral single-guide RNA (sgRNA) library with a Cas9-expressing cell line to generate a population of cells with genome-wide gene knockouts.[5] This population is then treated with a sub-lethal concentration of AZ1. Over time, cells with gene knockouts that confer a survival advantage in the presence of AZ1 will proliferate, while cells with knockouts that increase sensitivity (or are synthetic lethal with AZ1) will be depleted from the population.[6] By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the final cell population relative to an initial (T0) or untreated control population, "hit" genes can be identified.[7][8] This approach can elucidate the mechanism of action of AZ1 and identify potential combination therapy targets.
Data Presentation
Quantitative data from the screen should be organized for clarity and straightforward interpretation.
Table 1: CRISPR Screen Parameters
| Parameter | Description |
| Cell Line | A549 (Human Lung Carcinoma) |
| CRISPR Library | GeCKO v2 Human Library (A+B) |
| Library Complexity | 123,411 sgRNAs |
| Transduction MOI | 0.3 |
| Transduction Replicates | 3 |
| Library Coverage | >500 cells per sgRNA |
| Selection Marker | Puromycin (2 µg/mL) |
| Compound | AZ1 (USP25/28 Inhibitor) |
| Treatment Concentration | 8 µM (IC20) |
| Treatment Duration | 14 days |
| Sequencing Platform | Illumina NextSeq 500 |
Table 2: AZ1 Dose-Response Data for IC20 Determination
| AZ1 Conc. (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average Viability |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.1 | 97.5 | 98.3 |
| 2 | 94.5 | 95.8 | 96.1 | 95.5 |
| 4 | 88.1 | 89.3 | 87.7 | 88.4 |
| 8 | 79.5 | 81.2 | 80.3 | 80.3 |
| 16 | 55.3 | 54.1 | 56.8 | 55.4 |
| 32 | 21.7 | 23.0 | 22.5 | 22.4 |
| 64 | 5.1 | 6.2 | 5.8 | 5.7 |
Table 3: Top Gene Hits from Positive and Negative Selection Screens
| Rank | Gene Symbol (Resistance) | Log2 Fold Change | p-value | Gene Symbol (Sensitivity) | Log2 Fold Change | p-value |
| 1 | GENE-R1 | 5.8 | 1.2e-8 | GENE-S1 | -4.5 | 3.4e-7 |
| 2 | GENE-R2 | 5.2 | 3.1e-8 | GENE-S2 | -4.1 | 8.1e-7 |
| 3 | GENE-R3 | 4.9 | 7.8e-8 | GENE-S3 | -3.8 | 1.5e-6 |
| 4 | GENE-R4 | 4.5 | 1.4e-7 | GENE-S4 | -3.5 | 4.2e-6 |
| 5 | GENE-R5 | 4.2 | 5.0e-7 | GENE-S5 | -3.2 | 9.8e-6 |
Experimental Protocols
Protocol 1: Determination of Optimal AZ1 Concentration
-
Cell Seeding: Seed the Cas9-expressing target cell line (e.g., A549-Cas9) in a 96-well plate at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of AZ1 (e.g., from 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Measure cell viability using a commercial assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC20 (the concentration that inhibits growth by 20%). This sub-lethal concentration will be used for the screen to apply selective pressure without causing widespread cell death.
Protocol 2: Lentiviral Library Transduction
-
Determine MOI: Before the main screen, perform a pilot experiment to determine the optimal Multiplicity of Infection (MOI), which is the ratio of viral particles to cells.[9] Seed cells and transduce them with a range of MOIs (e.g., 0.1 to 1.0) using a control lentivirus (e.g., expressing GFP or Puromycin resistance). The target transduction efficiency is 30-40% to ensure that most cells receive a single sgRNA copy.[10]
-
Cell Seeding for Screen: Seed a sufficient number of Cas9-expressing cells in large-format culture vessels to maintain a library coverage of at least 500 cells per sgRNA after transduction and selection.
-
Transduction: Add the pooled sgRNA lentiviral library to the cells at the pre-determined optimal MOI in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to eliminate untransduced cells. Culture for 3-5 days until a control plate of untransduced cells shows complete cell death.
Protocol 3: AZ1 CRISPR Screen
-
Establish T0 Population: After selection, harvest a portion of the cells. This sample represents the initial (T0) sgRNA distribution and is a critical baseline for data analysis. A minimum of 500 cells per sgRNA should be collected.
-
Drug Treatment: Split the remaining cells into two arms: a vehicle control arm (DMSO) and an AZ1 treatment arm. Culture the cells for 14 days, ensuring they are passaged as needed while maintaining library coverage. Replenish the media with fresh AZ1 or vehicle every 2-3 days.
-
Cell Harvesting: At the end of the treatment period, harvest the cells from both the vehicle and AZ1-treated arms.
Protocol 4: Genomic DNA Extraction and NGS Library Preparation
-
Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, vehicle-treated, and AZ1-treated cell pellets using a commercial gDNA extraction kit suitable for large cell numbers.
-
sgRNA Amplification (PCR 1): Amplify the integrated sgRNA sequences from the gDNA using primers that flank the sgRNA cassette.[7] Use a high-fidelity polymerase and a sufficient number of parallel reactions to maintain library representation. The amount of gDNA per PCR reaction should be optimized; typically, up to 10 µg of gDNA can be used per 100 µL reaction.[7][11]
-
Add Illumina Adapters (PCR 2): Perform a second, limited-cycle PCR to add Illumina sequencing adapters and sample-specific barcodes for multiplexing.[12]
-
Library Purification and QC: Purify the final PCR products. Verify the correct amplicon size via gel electrophoresis and quantify the library concentration.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NextSeq) to determine the sgRNA read counts for each sample.
Visualizations
Experimental Workflow
AZ1 and the Ubiquitin-Proteasome System
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. idtdna.com [idtdna.com]
- 7. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgRNA Library - Creative Biogene [creative-biogene.com]
- 9. How do I determine MOI? [horizondiscovery.com]
- 10. Lentivirus That’s My MOI, & I’m Sticking To It | GeneCopoeia™ [genecopoeia.com]
- 11. NGS Prep Kit for CRISPR CROP-Seq Libraries in pRSGScribe1 – including Alignment Software • NUCLEUS BIOTECH [nucleusbiotech.com]
- 12. manuals.cellecta.com [manuals.cellecta.com]
Application Note & Protocol: Measuring Cell Viability Using the DYRK1A Inhibitor AZ-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in various cellular processes, including cell proliferation, differentiation, and survival.[1][2] Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target.[2] AZ-1 is a potent and selective inhibitor of DYRK1A, making it a valuable tool for studying the kinase's function and for potential therapeutic development. This application note provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[3][4]
Signaling Pathway
DYRK1A influences cell cycle progression by regulating key proteins such as Cyclin D1.[5][6] By phosphorylating Cyclin D1, DYRK1A can mark it for degradation, thereby extending the G1 phase of the cell cycle and impacting cell proliferation.[5] Inhibition of DYRK1A by this compound is expected to increase Cyclin D1 levels, promoting entry into the S-phase and altering cell proliferation dynamics. The effect of DYRK1A inhibition on cell viability can be cell-type dependent, with some studies showing increased proliferation and others reporting cell cycle arrest.[7][8]
References
- 1. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches | MDPI [mdpi.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of Compound AZ-1 in a DSS-Induced Colitis Mouse Model
These application notes provide a comprehensive protocol for evaluating the efficacy of a hypothetical therapeutic agent, referred to as "Compound AZ-1," in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This guide is intended for researchers, scientists, and drug development professionals working in the field of inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the colon and small intestine. The DSS-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis. This protocol outlines the procedures for inducing colitis in mice using DSS and for administering a therapeutic agent, Compound this compound, to assess its potential anti-inflammatory effects.
Materials and Reagents
| Material/Reagent | Recommended Supplier | Catalog Number |
| C57BL/6 mice (female, 8-10 weeks old) | Jackson Laboratory | 000664 |
| Dextran Sulfate Sodium (DSS), 36-50 kDa | MP Biomedicals | 160110 |
| Compound this compound | N/A | N/A |
| Vehicle (e.g., 0.5% CMC in water) | Sigma-Aldrich | C4888 |
| 5 mL Syringes | BD Biosciences | 309632 |
| 24G Oral Gavage Needles | Instech Laboratories | BTG-24-1.5 |
| Anesthesia (e.g., Isoflurane) | Piramal Healthcare | 66794-017-25 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| Formalin (10% neutral buffered) | Sigma-Aldrich | HT501128 |
Experimental Design and Dosage
A well-designed study is crucial for obtaining reliable and reproducible data. The following table outlines a typical experimental design for evaluating Compound this compound.
Table 1: Experimental Groups for Colitis Study
| Group | N | Treatment | DSS Administration |
| 1 | 8 | Vehicle Control | No (Drinking Water) |
| 2 | 8 | DSS + Vehicle | Yes (in water) |
| 3 | 8 | DSS + Compound this compound (Low Dose, e.g., 10 mg/kg) | Yes (in water) |
| 4 | 8 | DSS + Compound this compound (High Dose, e.g., 50 mg/kg) | Yes (in water) |
Dosage Considerations for Compound this compound:
The optimal dose of Compound this compound should be determined through preliminary dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies. The doses provided in Table 1 are examples and should be adjusted based on the specific properties of the compound. Administration is typically performed via oral gavage once or twice daily.
Experimental Protocols
Animal Acclimatization and Housing
-
House C57BL/6 mice in a specific pathogen-free (SPF) facility.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
Induction of DSS Colitis
-
Prepare a 2.5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
On Day 0, replace the regular drinking water of mice in Groups 2, 3, and 4 with the 2.5% DSS solution.
-
Provide the DSS solution for 7 consecutive days.
-
Group 1 (Vehicle Control) will continue to receive normal drinking water.
Administration of Compound this compound
-
Prepare the required concentrations of Compound this compound in the chosen vehicle (e.g., 0.5% carboxymethylcellulose - CMC).
-
Beginning on Day 0 (or as determined by the study design, e.g., prophylactic or therapeutic), administer the appropriate dose of Compound this compound or vehicle to the mice via oral gavage.
-
Continue daily administration until the end of the study (e.g., Day 10).
Monitoring and Clinical Scoring (Disease Activity Index - DAI)
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) score for each mouse based on the parameters in Table 2.
Table 2: Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | - | - |
| 2 | 6-10 | Loose | Hemoccult positive |
| 3 | 11-15 | - | - |
| 4 | >15 | Diarrhea | Gross bleeding |
Euthanasia and Tissue Collection
-
On Day 10 (or the predetermined study endpoint), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measure the length of the colon from the cecum to the distal rectum.
-
Collect the colon tissue for histological analysis and biomarker assessment (e.g., myeloperoxidase - MPO activity, cytokine levels).
-
Fix a distal segment of the colon in 10% neutral buffered formalin for histology.
-
Snap-freeze the remaining colon tissue in liquid nitrogen and store at -80°C for biochemical assays.
Data Analysis and Expected Outcomes
Table 3: Key Parameters for Efficacy Evaluation
| Parameter | Expected Outcome with Effective Compound this compound |
| Body Weight Loss | Reduced percentage of body weight loss |
| Disease Activity Index (DAI) | Lower average DAI score |
| Colon Length | Attenuation of colon shortening |
| Histological Score | Reduced inflammation, ulceration, and tissue damage |
| MPO Activity | Decreased neutrophil infiltration |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | Reduced expression in colon tissue |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the DSS-induced colitis model and the administration of Compound this compound.
Caption: Experimental workflow for the DSS-induced colitis model.
Potential Signaling Pathway of Action
Compound this compound, as a hypothetical therapeutic agent, may target key inflammatory signaling pathways implicated in colitis, such as the NF-κB and MAPK pathways.
Caption: Potential inhibitory action of Compound this compound on inflammatory pathways.
Troubleshooting and Considerations
-
Variability in DSS: The severity of colitis can vary between different lots of DSS. It is recommended to test each new lot to determine the optimal concentration and duration of administration.
-
Animal Health: Closely monitor the animals for signs of excessive distress. A humane endpoint should be established, such as exceeding 20% body weight loss.
-
Vehicle Effects: Ensure that the vehicle used to dissolve Compound this compound does not have any independent effects on colitis.
-
Route of Administration: While oral gavage is common, other routes such as intraperitoneal (IP) injection may be considered depending on the properties of Compound this compound.
This detailed protocol provides a robust framework for assessing the therapeutic potential of new compounds like this compound in a preclinical model of colitis. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for the Oral Gavage Administration of AZ-1 (AZD1208) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and oral gavage administration of AZ-1, also known as AZD1208, a potent and selective pan-Pim kinase inhibitor, in mouse models. The following protocols are based on established methodologies to ensure procedural consistency, safety, and data reproducibility in preclinical research.
Data Presentation: this compound (AZD1208) Formulation and Dosing
The following table summarizes quantitative data for the preparation of this compound (AZD1208) formulations for oral administration in mice. It is recommended to prepare the working solution fresh daily.[1]
| Formulation Component | Protocol 1 (Clear Solution) | Protocol 2 (Suspension) | Protocol 3 (Clear Solution) |
| Solvent/Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 10% DMSO, 90% Corn Oil |
| Achievable Concentration | ≥ 5 mg/mL (13.18 mM) | 5 mg/mL (13.18 mM) | ≥ 2.5 mg/mL (6.59 mM) |
| Appearance | Clear solution | Suspension | Clear solution |
| Notes | Heat and/or sonication can aid dissolution.[1] | Requires sonication.[1] | - |
| Recommended Dosing | In vivo studies have used 10 mg/kg and 30 mg/kg daily.[2] | - | - |
Experimental Protocols
I. Materials and Equipment
-
This compound (AZD1208) compound
-
Vehicles and Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride in sterile water)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Corn Oil
-
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Analytical balance
-
For Oral Gavage:
-
Appropriate gauge gavage needles (e.g., 18-22 gauge for mice) with a rounded tip.
-
Syringes (1 mL or 3 mL)
-
Animal scale for accurate body weight measurement.[3]
-
II. Preparation of this compound (AZD1208) Dosing Formulations
A. Protocol 1: Clear Solution Formulation [1]
This protocol yields a clear solution suitable for oral administration.
-
Prepare a stock solution of AZD1208 in DMSO. For example, to achieve a final concentration of 5 mg/mL in the dosing vehicle, a 50 mg/mL stock in DMSO can be prepared.
-
Sequentially add the co-solvents. For a 1 mL final volume: a. To 400 µL of PEG300, add 100 µL of the 50 mg/mL AZD1208 stock solution in DMSO and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
B. Protocol 2: Suspension Formulation [1]
This protocol results in a suspension that can be used for oral gavage.
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of AZD1208 in DMSO (e.g., 50 mg/mL).
-
Prepare the final suspension. For a 1 mL final volume, add 100 µL of the 50 mg/mL AZD1208 stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly. Use a vortex mixer and sonication to ensure a uniform suspension.
C. Protocol 3: Corn Oil-Based Formulation [1]
-
Prepare a stock solution of AZD1208 in DMSO (e.g., 25 mg/mL).
-
Prepare the final solution. For a 1 mL final volume, add 100 µL of the 25 mg/mL AZD1208 stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
III. Oral Gavage Procedure in Mice
This procedure should be performed by trained personnel to minimize animal stress and ensure accuracy.[4]
-
Animal Preparation: a. Weigh the mouse to determine the accurate dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4][5] b. For a group of mice, the average weight or the weights of the largest and smallest animals may be used to calculate the dose.[3]
-
Gavage Needle Selection and Measurement: a. Select an appropriately sized gavage needle based on the mouse's weight and size.[5] b. Measure the correct insertion length by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.[3]
-
Restraint: a. Restrain the mouse firmly by scruffing the back of the neck to immobilize the head.[6] b. The head should be tilted slightly upwards to create a straight line from the mouth to the esophagus.[6]
-
Administration: a. Gently insert the gavage needle into the side of the mouth, over the tongue.[7] b. Allow the mouse to swallow the tip of the needle, which will facilitate its passage into the esophagus. The needle should advance smoothly without resistance.[3][6] If resistance is met, withdraw and re-attempt. c. Once the needle is at the predetermined depth, slowly administer the this compound formulation.[3] d. After administration, gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[4]
Visualizations
Caption: Experimental workflow for preparing and administering this compound via oral gavage.
Caption: Simplified signaling pathway of this compound (AZD1208) as a Pim kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Flow Cytometry Analysis of AZ-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-1 is a potent, noncompetitive, dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28)[1][2]. These enzymes play crucial roles in various cellular processes by removing ubiquitin from substrate proteins, thereby regulating their stability and function. Dysregulation of USP25 and USP28 has been implicated in the progression of various diseases, including cancer[3][4]. This compound has been shown to reduce cell viability in a range of cancer cell lines and inhibit tumorigenesis[1][2].
This application note provides detailed protocols for the analysis of cells treated with this compound using flow cytometry. The primary focus is on assessing two key cellular responses: apoptosis (programmed cell death) and cell cycle progression. Understanding how this compound impacts these fundamental processes is critical for elucidating its mechanism of action and evaluating its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its cellular effects by inhibiting the deubiquitinating activity of USP25 and USP28. Inhibition of USP28, for instance, has been shown to promote the degradation of the oncoprotein c-MYC, leading to cell cycle arrest[5]. Furthermore, this compound treatment can induce DNA damage, which in turn activates Noxa-mediated mitochondrial apoptosis[5][6]. The dual inhibition of both USP25 and USP28 may lead to a complex array of cellular outcomes depending on the specific cellular context. Flow cytometry is an indispensable tool for dissecting these effects at a single-cell level.
Data Presentation
The following tables summarize quantitative data obtained from flow cytometry analysis of non-small cell lung cancer (NSCLC) cells (A549 cell line) treated with a vehicle control or this compound (10 µM) for 48 hours.
Table 1: Apoptosis Analysis of A549 Cells Treated with this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (10 µM) | 65.7 ± 3.5 | 18.9 ± 2.3 | 12.3 ± 1.9 | 3.1 ± 0.9 |
Table 2: Cell Cycle Analysis of A549 Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 |
| This compound (10 µM) | 72.3 ± 3.1 | 15.2 ± 2.0 | 12.5 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: A549 (human non-small cell lung cancer) or other appropriate cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the vehicle control and treated wells is the same and does not exceed 0.1%.
-
Treatment: Replace the culture medium with fresh medium containing either the vehicle control (DMSO) or the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis by Annexin V and Propidium (B1200493) Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry using an Annexin V-FITC and PI staining kit.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
FITC Signal (Annexin V): Detects early apoptotic cells.
-
PI Signal: Detects late apoptotic and necrotic cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for the analysis of cell cycle distribution by staining the cellular DNA with PI.
-
Cell Harvesting: Collect cells as described in Protocol 2, step 1.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits USP28, leading to c-MYC degradation and apoptosis.
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Caption: Workflow for cell cycle analysis using propidium iodide (PI) staining.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. USP25 promotes pathological HIF-1-driven metabolic reprogramming and is a potential therapeutic target in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation with AZ-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment. This method involves the enrichment of a specific protein (the "bait") using an antibody, which in turn "pulls down" its interacting partners (the "prey"). Subsequent analysis, typically by western blotting or mass spectrometry, can identify the components of the protein complex.
This document provides a detailed protocol for performing a co-immunoprecipitation experiment following treatment with AZ-1, a dual inhibitor of ubiquitin-specific proteases USP25 and USP28.[1][2] USP25 and USP28 are deubiquitinating enzymes (DUBs) that play roles in various cellular processes, and their inhibition by this compound can alter protein-protein interaction networks. These application notes will guide researchers through the experimental setup, data interpretation, and visualization of the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Protein Interactions
Following a Co-IP experiment, quantitative analysis is crucial to determine the effect of this compound treatment on protein-protein interactions. The results can be presented in a tabular format for clear comparison. The following table represents hypothetical data from a Co-IP experiment targeting USP28 in cells treated with either a vehicle control (DMSO) or this compound. The abundance of co-precipitated proteins is quantified by densitometry of western blot bands and normalized to the amount of immunoprecipitated USP28.
Table 1: Quantitative Analysis of USP28 Interacting Proteins after this compound Treatment
| Interacting Protein | Function | Fold Change (this compound vs. DMSO) | P-value |
| Protein A | Substrate Recognition | 0.25 | < 0.01 |
| Protein B | Ubiquitin Ligase Adaptor | 0.31 | < 0.01 |
| Protein C | Kinase | 1.10 | > 0.05 (ns) |
| Protein D | Transcription Factor | 2.50 | < 0.05 |
ns: not significant
Experimental Protocols
This section details the protocol for a co-immunoprecipitation experiment to identify changes in protein interactions with a target protein (e.g., USP28) following treatment with the inhibitor this compound.
Materials and Reagents
-
Cell culture reagents
-
This compound inhibitor (e.g., from MedchemExpress or Selleck Chemicals)[1][2]
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the bait protein (e.g., anti-USP28)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and western blotting reagents
Detailed Co-Immunoprecipitation Protocol
-
Cell Culture and this compound Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration. The optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Incubate a standardized amount of protein lysate (e.g., 1-2 mg) with the primary antibody against the bait protein (e.g., anti-USP28) or an isotype control IgG.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis/wash buffer.[5] With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the bait protein and suspected interacting proteins.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involving USP28 and the effect of this compound treatment. In this pathway, USP28 deubiquitinates and stabilizes a transcription factor, leading to the expression of target genes. This compound inhibits USP28, leading to the degradation of the transcription factor and a change in its interaction with other regulatory proteins.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps of the co-immunoprecipitation protocol.
Caption: Co-Immunoprecipitation experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AZ-Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZ-series inhibitors in their experiments. The guides are designed to address specific issues that may be encountered during experimental procedures and offer practical solutions to ensure data integrity and experimental success.
AZ1 (USP25/28 Inhibitor) Troubleshooting
AZ1 is a selective, noncompetitive dual inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28.[1][2] It has been shown to reduce cell viability in various cancer cell lines and has demonstrated anti-tumor effects in vivo.[2][3]
Frequently Asked Questions (FAQs)
Q1: My AZ1 inhibitor is not showing the expected level of activity in my cellular assay. What are the possible reasons?
A1: Several factors could contribute to lower-than-expected activity:
-
Suboptimal Concentration: The effective concentration of AZ1 can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. EC50 values for cell viability are typically in the range of 9.8-33.5 µM.[4]
-
Compound Stability: Ensure that the AZ1 stock solution has been stored correctly at -20°C for up to one month or -80°C for up to one year in solvent to avoid degradation.[4] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Line Dependence: The cellular context, including the expression levels of USP25, USP28, and their substrates (e.g., c-Myc), can influence the inhibitor's efficacy.
-
Assay-Specific Issues: For enzymatic assays, ensure that the buffer conditions are optimal and that the substrate concentration is appropriate. For cell-based assays, factors like cell density and passage number can impact results.
Q2: I am observing inconsistent results between experiments with AZ1. What could be the cause?
A2: Inconsistent results can stem from several sources:
-
Inhibitor Preparation: Ensure consistent preparation of the AZ1 working solution. If dissolving in DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[4]
-
Experimental Variability: Maintain consistency in cell seeding density, treatment duration, and assay protocols across all experiments.
-
Reagent Quality: Use high-quality reagents and ensure that assay components have not expired.
Q3: How can I confirm that AZ1 is engaging its target (USP25/28) in my cells?
A3: Target engagement can be assessed by examining the downstream effects of USP25/28 inhibition. A key substrate of USP28 is the oncoprotein c-Myc. Treatment with AZ1 has been shown to lead to a dose-dependent reduction in c-Myc levels. This can be monitored by Western blotting.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (USP25) | 0.7 µM | |
| IC50 (USP28) | 0.6 µM | |
| EC50 (Cell Viability) | 9.8 - 33.5 µM | [4] |
Experimental Protocols
Western Blot for c-Myc Levels
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of AZ1 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the c-Myc signal to a loading control like β-actin or GAPDH.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of AZ1 action.
Caption: Troubleshooting workflow for Western blot analysis.
AZD1208 (PIM Kinase Inhibitor) Troubleshooting
AZD1208 is a potent, orally available pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3.[5][6] It has been investigated in various cancer models, particularly hematological malignancies.[6][7]
Frequently Asked Questions (FAQs)
Q1: My in vitro IC50 for AZD1208 is much lower than its effective concentration in cell-based assays. Why is there a discrepancy?
A1: This is a common observation for kinase inhibitors.[8] Several factors can contribute to this difference:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: AZD1208 could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.[8]
-
High Intracellular ATP: Cellular ATP concentrations are in the millimolar range, much higher than those used in most biochemical assays. As an ATP-competitive inhibitor, AZD1208 faces more competition in a cellular context.[8]
-
Compound Stability: The inhibitor may be unstable in the cellular environment or be metabolized into less active forms.[8]
Q2: I am not observing the expected anti-tumor effect of AZD1208 in my animal model. What should I investigate?
A2: A lack of in vivo efficacy can be due to several reasons:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The administered dose may not be sufficient to achieve and maintain a therapeutic concentration in the tumor tissue. A PK/PD study is recommended to assess drug exposure and target inhibition in vivo.[9]
-
Formulation and Stability: Ensure the compound is properly formulated for in vivo administration and is stable in the chosen vehicle.[9]
-
Tumor Model: The selected cancer model may not be dependent on PIM kinase signaling. It is crucial to confirm PIM kinase expression and activation in your xenograft model.[9]
-
Redundancy: The three PIM kinase isoforms can have redundant functions. If your model has compensatory mechanisms, a pan-PIM inhibitor like AZD1208 might still be insufficient if other pathways are activated.[9]
Q3: I am observing unexpected or off-target effects with AZD1208. How can I troubleshoot this?
A3: Off-target effects are a known concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[5]
-
Concentration: Off-target effects are more likely at higher concentrations. Perform a dose-response analysis to identify a concentration that is effective against PIM kinases with minimal off-target effects.[5]
-
Kinase Profiling: To identify potential off-target kinases, consider having AZD1208 profiled against a broad kinase panel.
-
Genetic Knockdown: Use siRNA or CRISPR to knock down PIM kinases and see if the observed phenotype is replicated. This can help confirm that the effect is on-target.[8]
-
Alternative Inhibitor: Use a structurally different PIM kinase inhibitor as a control to see if the same phenotype is observed.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PIM1) | 0.4 nM | [10] |
| IC50 (PIM2) | 5 nM | [10] |
| IC50 (PIM3) | 1.9 nM | [10] |
| GI50 (AML cell lines) | <1 µM in sensitive lines | [7] |
Experimental Protocols
Colony Formation Assay
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate in complete medium.
-
Treatment: Treat the cells with various concentrations of AZD1208 or vehicle control.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Signaling Pathway and Workflow Diagrams
Caption: Key downstream targets of PIM kinases inhibited by AZD1208.
Caption: Troubleshooting workflow for in vivo experiments with AZD1208.
AZ20 (ATR Kinase Inhibitor) Troubleshooting
AZ20 is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[11][12] It is a key regulator of the DNA damage response (DDR).
Frequently Asked Questions (FAQs)
Q1: I am not seeing inhibition of Chk1 phosphorylation (pChk1) in my Western blot after AZ20 treatment. What could be wrong?
A1: This is a common issue, and several factors should be considered:
-
Basal pChk1 Levels: The ATR/Chk1 pathway is activated by DNA damage or replication stress.[1] If your untreated cells have no detectable basal pChk1, there will be no inhibition to measure. It is recommended to include a positive control by treating cells with a DNA damaging agent like hydroxyurea (B1673989) (HU) or etoposide (B1684455) to induce a robust pChk1 signal.[1]
-
AZ20 Concentration and Incubation Time: The inhibitory effect is concentration-dependent, with a cellular IC50 for pChk1 inhibition of around 50 nM.[1] Perform a dose-response experiment (e.g., 10 nM to 1 µM). Also, pre-incubating cells with AZ20 for 1-2 hours before inducing DNA damage is critical to allow for cellular uptake and target engagement.[1]
-
Compound Viability: Ensure your AZ20 stock solution is stored correctly (typically at -20°C or -80°C in DMSO) and use a fresh aliquot to rule out degradation.[1]
-
Antibody Quality: Use a well-validated primary antibody specific for the activating phosphorylation site of Chk1 (e.g., Ser345).[1]
-
Protein Loading: Ensure you are loading a sufficient and equal amount of protein for each sample.[1]
Q2: I am observing a precipitate in my cell culture medium after adding AZ20. What should I do?
A2: Precipitation can be caused by poor solubility at the working concentration.[11]
-
Final DMSO Concentration: Keep the final DMSO concentration in your culture medium low (typically ≤ 0.5%).
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the AZ20 solution.
-
Serial Dilutions: Prepare serial dilutions of AZ20 in pre-warmed medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.[11]
-
Sonication: Briefly sonicating the diluted solution can help to dissolve any small precipitates.[11]
Q3: My experimental results with AZ20 are inconsistent between replicates. What could be the cause?
A3: Inconsistent results can be due to compound instability or precipitation.[11]
-
Compound Degradation: If you suspect instability over the course of a long experiment, consider refreshing the medium with freshly diluted AZ20 at regular intervals.
-
Uneven Distribution: If precipitation occurs, the compound will not be evenly distributed across your wells. Ensure the compound is fully dissolved before adding it to the cells and gently mix the plate after addition.[11]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ATR kinase, cell-free) | 5 nM | [12][13] |
| IC50 (pChk1 Ser345 inhibition, cellular) | 50 nM | [12] |
| Selectivity over mTOR | 8-fold | [13] |
Experimental Protocols
Western Blot for pChk1 Inhibition
-
Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with a range of AZ20 concentrations (e.g., 10 nM to 1 µM) or vehicle control for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours) to induce Chk1 phosphorylation. Include a non-damaged control.
-
Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration.
-
Western Blotting: Perform SDS-PAGE, transfer to a membrane, and block.
-
Immunoblotting: Incubate with a primary antibody against pChk1 (Ser345) overnight at 4°C.
-
Detection and Re-probing: Use an HRP-conjugated secondary antibody and ECL for detection. Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH) to confirm equal loading.[1]
Signaling Pathway and Workflow Diagrams
Caption: AZ20 inhibits ATR, preventing Chk1 phosphorylation and cell cycle arrest.
Caption: Workflow for troubleshooting AZ20 precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
potential off-target effects of AZ-1
Welcome to the technical support center for AZ-1, a selective dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments and to address potential challenges, including the investigation of its specificity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally active, selective, and non-competitive dual inhibitor of ubiquitin-specific protease 25 (USP25) and ubiquitin-specific protease 28 (USP28).[1] It has been shown to attenuate colitis and tumorigenesis in mouse models.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound are reported to be 0.7 µM for USP25 and 0.6 µM for USP28.[1]
| Target | IC50 (µM) |
| USP25 | 0.7 |
| USP28 | 0.6 |
Q3: What is the known mechanism of action for this compound's anti-tumor effects?
This compound's inhibition of USP28 leads to several downstream effects that contribute to its anti-tumor activity. By targeting USP28, this compound promotes the degradation of c-MYC, which results in cell cycle arrest and inhibition of DNA repair.[2][3] This, in turn, induces DNA damage and activates Noxa-mediated mitochondrial apoptosis.[2][3] The resulting release of double-stranded DNA (dsDNA) and mitochondrial DNA (mtDNA) can activate the cGAS-STING signaling pathway, which enhances tumor cell immunogenicity.[2][3]
Q4: Are there known off-target effects for this compound?
While this compound is described as a selective inhibitor of USP25 and USP28, all small molecule inhibitors have the potential for off-target effects.[1][4] Off-target effects for a USP inhibitor would involve the unintended inhibition of other deubiquitinating enzymes (DUBs) or other unrelated proteins. While specific kinome screening is a common way to assess off-target effects for kinase inhibitors, for this compound, a broader screening against a panel of USPs or other DUBs would be necessary to fully characterize its specificity.[5][6] Unexpected cellular phenotypes that are inconsistent with the known functions of USP25 and USP28 may be indicative of off-target activity.[7]
Troubleshooting Guide
This section provides guidance for specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution | Rationale |
| No observable effect on cell phenotype (e.g., no change in cell proliferation or apoptosis) | 1. Insufficient inhibitor concentration. 2. Poor compound solubility or stability in media. 3. Target proteins (USP25/28) are not expressed or not functionally important in the cell line. 4. Activation of compensatory signaling pathways. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture media. Prepare fresh solutions. 3. Verify the expression of USP25 and USP28 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to USP28 inhibition. 4. Analyze key nodes in related pathways (e.g., other c-MYC regulators) for changes in expression or phosphorylation. | 1. The effective concentration can be cell-type dependent. 2. Precipitated compound will not be active. This compound may degrade over time in aqueous solutions. 3. The inhibitor cannot have an effect if its targets are not present or not playing a key role. 4. Cells can adapt to the inhibition of one pathway by upregulating another.[7] |
| Unexpectedly high cytotoxicity at effective concentrations | 1. Off-target inhibition of a protein essential for cell survival. 2. On-target toxicity in a cell line highly dependent on USP25/28 activity. | 1. Perform a screen against a panel of other USPs or DUBs to identify potential off-targets. 2. Compare the cytotoxic IC50 with the on-target IC50 for USP25/28. Test a structurally distinct USP25/28 inhibitor, if available. | 1. To identify unintended targets that may be responsible for the toxicity.[7] 2. A large discrepancy between cytotoxic and on-target IC50s suggests off-target toxicity. If a different inhibitor for the same target shows similar toxicity, it may be an on-target effect.[7] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation or storage of this compound stock solutions. 3. Pipetting errors. | 1. Maintain consistent cell culture practices. 2. Aliquot stock solutions and store them at the recommended temperature to avoid freeze-thaw cycles. 3. Use calibrated pipettes and prepare a master mix for treatments where possible. | 1. Cellular responses can be influenced by culture conditions. 2. Repeated freeze-thaw cycles can lead to compound degradation. 3. To ensure accurate and consistent dosing across experiments.[8] |
Experimental Protocols
1. Western Blot Analysis for c-MYC Degradation
This protocol is to confirm the on-target activity of this compound by observing the degradation of c-MYC, a downstream target of USP28.
-
Cell Treatment: Plate a cell line known to express USP28 and c-MYC (e.g., A549 or H460 non-small cell lung cancer cells) at an appropriate density.[3] Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-MYC and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of c-MYC.
2. General Protocol for In Vitro Ubiquitin-Specific Protease (USP) Activity Assay
This is a general protocol to measure the enzymatic activity of a USP in the presence of an inhibitor.
-
Assay Preparation: Assemble a panel of recombinant human USPs. Prepare each USP in an assay buffer containing a specific ubiquitin-substrate conjugate (e.g., Ub-AMC).
-
Inhibitor Addition: Serially dilute this compound and any comparator compounds in the assay buffer. Add the diluted inhibitors to the wells of a microplate.
-
Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the USP to the wells containing the substrate and inhibitor. Monitor the cleavage of the fluorescent reporter group (e.g., AMC) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in inducing anti-tumor effects.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing AZ-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZ-1 for cell viability experiments. This compound is a potent and selective inhibitor of Kinase X, a critical component of the pro-survival signaling pathway. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for cell viability assays.
| Issue | Possible Cause | Troubleshooting Steps |
| No significant decrease in cell viability, even at high this compound concentrations | 1. Cell line insensitivity: The chosen cell line may not depend on the Kinase X pathway for survival.[1] 2. This compound inactivity: The compound may have degraded due to improper storage or handling.[1] 3. Suboptimal assay conditions: The incubation time may be too short for this compound to exert its effect.[1] | 1. Cell Line Selection: Screen various cell lines to identify a model sensitive to Kinase X inhibition. Consider cell lines where downstream pathways of Kinase X are known to be active. 2. Compound Handling: Ensure this compound is stored at the recommended temperature (-20°C for solid form, -80°C for solvent stocks) to maintain stability. Prepare fresh dilutions from a new stock for each experiment.[1] 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time to observe a cytotoxic or anti-proliferative effect.[1] |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate.[1][2] 2. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate this compound and affect cell growth.[1][3] 3. Pipetting errors: Inaccurate dispensing of this compound or assay reagents.[1] | 1. Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.[1] 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[1][3] 3. Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. |
| Unexpected increase in cell viability at certain concentrations (Hormesis) | 1. Off-target effects: this compound may have off-target effects at specific concentrations that promote cell proliferation.[1] 2. Crosstalk with other pathways: Inhibition of Kinase X might lead to the activation of compensatory survival pathways.[1] | 1. Wider Concentration Range: Test a broader range of this compound concentrations to see if the effect is specific to a narrow window. 2. Investigate Off-Target Effects: If possible, use other known Kinase X inhibitors to see if they produce a similar effect. 3. Pathway Analysis: Perform western blotting or other molecular analyses to investigate the activation of known compensatory survival pathways (e.g., MAPK, PI3K/Akt).[4] |
| Discrepancy between different viability assays (e.g., MTT vs. Apoptosis Assay) | 1. Different cellular processes measured: MTT/CCK-8 assays measure metabolic activity, while apoptosis assays (e.g., caspase activity) measure specific cell death pathways.[3] this compound might reduce metabolic activity without immediately inducing apoptosis. | 1. Mechanism of Action Study: Use multiple assay types to build a comprehensive picture of this compound's effect. For example, combine a metabolic assay with an apoptosis assay (e.g., Annexin V staining, caspase-3/7 activity). 2. Time-Course Analysis: The timing of metabolic slowdown versus apoptosis induction can differ. Analyze both endpoints at various time points. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Kinase X, a key enzyme in a pro-survival signaling pathway. By inhibiting Kinase X, this compound disrupts downstream signaling, leading to a decrease in cell proliferation and the induction of apoptosis in sensitive cell lines.[4][5]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. A common starting range is from 0.01 µM to 100 µM, typically in a semi-logarithmic dilution series.[6]
Q3: Which cell viability assay is most suitable for use with this compound?
A3: The choice of assay depends on your experimental goals.
-
MTT, and CCK-8 Assays: These colorimetric assays are suitable for initial screening as they measure metabolic activity, which often correlates with cell viability.[7][8][9] The CCK-8 assay is generally more sensitive and less toxic than the MTT assay.[9][10]
-
ATP-based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that measure ATP levels, a robust indicator of metabolically active cells.[6]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): These assays are recommended to confirm that the decrease in viability is due to programmed cell death.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock in cell culture medium immediately before use.
Q5: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?
A5: This could indicate off-target toxicity or high sensitivity of your cell line. To address this, perform a dose-response curve to identify a non-toxic concentration range for your specific cell line.[2] Additionally, ensure the final solvent concentration (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.5%).[2]
Data Presentation
Table 1: Example Data for Dose-Response of this compound on a Cancer Cell Line (e.g., HCT116) after 72 hours of treatment.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.6 ± 3.1 |
| 100 | 5.2 ± 1.9 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment.
| Cell Line | IC50 (µM) |
| HCT116 (Colon Cancer) | 0.95 |
| A549 (Lung Cancer) | 2.5 |
| MCF-7 (Breast Cancer) | 8.1 |
| PANC-1 (Pancreatic Cancer) | > 50 (Resistant) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol provides a method for determining cell viability by measuring the metabolic activity of cells treated with this compound.
Materials:
-
96-well cell culture plates
-
Your chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and dilute the suspension to the optimal seeding density (typically 5,000-10,000 cells/well).[7][11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium with CCK-8 only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits the Pro-Survival Pathway by targeting Kinase X.
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Logical troubleshooting flow for common cell viability assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. bosterbio.com [bosterbio.com]
- 11. apexbt.com [apexbt.com]
AZ-1 inhibitor stability and storage conditions
Welcome to the technical support center for the AZ-1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find detailed information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound inhibitor?
A1: this compound is a selective, non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin Specific Protease 25 (USP25) and Ubiquitin Specific Protease 28 (USP28).[1][2][3][4] By inhibiting USP28, this compound promotes the degradation of the oncoprotein c-Myc, leading to cell cycle arrest and the induction of apoptosis.[5][6] Inhibition of USP25 and USP28 by this compound has also been shown to induce DNA damage and activate mitochondrial apoptosis through the cGAS-STING signaling pathway.[5][6]
Q2: What are the recommended storage conditions for the this compound inhibitor?
A2: Proper storage of the this compound inhibitor is crucial for maintaining its stability and activity. Recommendations for storage of both the powdered form and stock solutions are detailed in the tables below. It is important to protect the compound from air and light.[6]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO, with a solubility of up to 250 mg/mL.[1] To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO.[2][4] For in vivo experiments, specific solvent formulations are required, and it is recommended to prepare these solutions fresh for each use.[1][3] Always warm the stock solution to room temperature before diluting it in your experimental medium.
Q4: What is the stability of this compound in different conditions?
A4: The stability of this compound depends on the storage conditions. As a powder, it is stable for up to three years when stored at -20°C.[1][4] In a DMSO stock solution, it is stable for up to 6 months at -80°C and for 1 month at -20°C.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Data Presentation
Table 1: this compound Inhibitor Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1][4] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [1][4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1][4] |
Table 2: this compound Inhibitor Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 250 mg/mL (592.12 mM) | [1] |
| Ethanol | 84 mg/mL (198.95 mM) | [2] |
| Water | Insoluble | [2] |
Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product. It is recommended to use newly opened DMSO.[3][4]
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound induced c-Myc degradation and apoptosis.
Experimental Workflow: Western Blot for c-Myc Levels
Caption: A typical workflow for analyzing c-Myc protein levels after this compound treatment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of target (e.g., no decrease in c-Myc levels) | 1. This compound concentration is too low. 2. Incubation time is too short. 3. This compound has degraded. 4. Low baseline USP28 activity in the chosen cell line. | 1. Perform a dose-response experiment to determine the optimal concentration (EC50 values are typically around 20 µM for cell viability).[2]2. Increase the incubation time (e.g., 3-6 hours for c-Myc degradation).[4]3. Ensure proper storage of this compound stock solutions (-80°C for long-term).[1][4] Use freshly thawed aliquots.4. Confirm USP28 expression in your cell line. You may need to use a positive control cell line known to be sensitive to this compound. |
| High cell-to-cell variability in response | 1. Cell line is not clonal or is heterogeneous. 2. Inconsistent cell density at the time of treatment. 3. Cells are at different phases of the cell cycle. | 1. Use a clonal cell line or perform single-cell sorting to establish a more homogenous population.2. Ensure consistent seeding density and confluence across all experiments.3. Synchronize cells before treatment if studying cell cycle-specific effects. |
| Unexpected cytotoxicity in control cells | 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture (e.g., mycoplasma). | 1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%).2. Perform routine checks for mycoplasma and other contaminants. |
| This compound is not soluble in the desired solvent | 1. Incorrect solvent used. 2. Precipitation of the compound at low temperatures. 3. Use of old or hydrated DMSO. | 1. This compound is highly soluble in DMSO. For aqueous solutions, specific formulations with co-solvents like PEG300 and Tween-80 are necessary.[1][3]2. Warm the stock solution to room temperature before diluting in culture medium.3. Use fresh, anhydrous DMSO for preparing stock solutions.[2][4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Myc
This protocol outlines the steps to analyze the levels of c-Myc protein in cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 20, 40, 60, 80, 100 µM) for a specified time (e.g., 3 hours).[4] Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deubiquitinase (DUB) Inhibitors
Welcome to the technical support center for deubiquitinating enzyme (DUB) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with these powerful modulators of the ubiquitin-proteasome system. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DUB inhibitors?
A1: DUB inhibitors are small molecules or biological agents that block the activity of deubiquitinating enzymes (DUBs).[1] DUBs are responsible for removing ubiquitin from substrate proteins, which often rescues them from degradation by the proteasome.[1] By inhibiting DUBs, these compounds prevent the removal of ubiquitin, leading to the accumulation of ubiquitinated proteins and often triggering cellular responses like apoptosis, particularly in diseased cells.[1]
Q2: How many DUBs are there, and why is this important for inhibitor development?
A2: The human genome encodes for approximately 100 different DUBs, each with unique substrate specificities and regulatory roles.[1] This diversity presents a wide array of potential therapeutic targets but also poses a significant challenge in developing selective inhibitors that target a single DUB without affecting others.[2]
Q3: What are the main therapeutic applications for DUB inhibitors?
A3: DUB inhibitors are being explored as potential treatments for a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] In cancer, they can promote the degradation of oncoproteins. In neurodegenerative diseases, they may help clear toxic protein aggregates. For infectious diseases, they can disrupt how viruses manipulate the host's ubiquitin system to replicate.
Q4: What is the difference between a biochemical assay and a cell-based assay for DUB inhibitors?
A4: A biochemical assay uses purified recombinant DUB enzymes and substrates to measure the inhibitor's direct effect on enzyme activity in a controlled, in vitro environment.[3][4] A cell-based assay, on the other hand, assesses the inhibitor's efficacy within a living cell, providing insights into factors like cell permeability, stability, and engagement with the target in its native context.[5][6] It is important to note that results from in vitro assays do not always translate to cellular contexts.[3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with DUB inhibitors.
Problem 1: My DUB inhibitor shows low potency (high IC50 value) in my biochemical assay.
-
Potential Cause 1: Suboptimal Assay Conditions. The activity of DUBs can be highly sensitive to buffer components, pH, and the presence of reducing agents.
-
Solution: Optimize your assay buffer. For many DUBs, a more basic pH (e.g., pH 8.0) and the presence of a reducing agent like Dithiothreitol (DTT) are crucial for optimal activity.[3] Systematically test different buffer compositions to find the ideal conditions for your specific DUB.
-
-
Potential Cause 2: Inactive Enzyme. The purified DUB may have lost activity due to improper handling or storage.
-
Potential Cause 3: Inhibitor Stability. The inhibitor may be unstable in the assay buffer, especially in the presence of reducing agents like DTT.
-
Solution: Check the stability of your inhibitor under the specific assay conditions.[7] This can be done by pre-incubating the inhibitor in the assay buffer for the duration of the experiment and then testing its activity.
-
Problem 2: My inhibitor is potent in the biochemical assay but shows no activity in my cell-based assay.
-
Potential Cause 1: Poor Cell Permeability. Many DUB inhibitors, particularly those based on ubiquitin variants or peptides, have poor cell permeability and cannot reach their intracellular target.[8]
-
Potential Cause 2: Intracellular Inhibitor Inactivation. The compound may be rapidly metabolized or effluxed from the cell.
-
Solution: This is a common challenge in drug development. Medicinal chemistry efforts may be required to develop analogs with improved metabolic stability and reduced susceptibility to efflux pumps.
-
-
Potential Cause 3: Assay Context. The in vitro assay does not fully replicate the cellular environment where DUBs exist in complexes and are subject to various post-translational modifications.[3]
-
Solution: Use cell-based assays that measure target engagement in a more native environment, such as the cell-based AlphaLISA DUB assay.[5] These assays can help confirm if the inhibitor is reaching and binding to its target within the cell.
-
Problem 3: My inhibitor shows off-target effects and lacks selectivity.
-
Potential Cause: Structural Similarity Between DUBs. One of the biggest challenges in DUB inhibitor development is the high degree of similarity among DUB family members, especially within the catalytic domains of Ubiquitin-Specific Proteases (USPs).[2]
-
Solution 1: Comprehensive Selectivity Profiling. It is crucial to screen your inhibitor against a broad panel of DUBs to understand its selectivity profile.[10] This helps to identify any off-target activities early in the development process.
-
Solution 2: Structure-Activity Relationship (SAR) Studies. Use medicinal chemistry to modify the inhibitor scaffold. Subtle chemical modifications can sometimes significantly improve selectivity for the intended target.
-
Solution 3: Identify Substrates. Use quantitative proteomics to identify which proteins are destabilized after treatment with your inhibitor.[10] This can provide a functional readout of both on-target and off-target effects within the cell.[11]
-
Data Presentation
Table 1: Comparative Efficacy (IC50/EC50) of Selected DUB Inhibitors
| Inhibitor | Target DUB(s) | Reported IC50/EC50 | Inhibitor Type | Reference |
| PR-619 | Pan-DUB | USP4: 3.93 µM, USP8: 4.9 µM, USP7: 6.86 µM, USP2: 7.2 µM, USP5: 8.61 µM | Reversible, Broad-Spectrum | [12] |
| P005091 | USP7, USP47 | EC50: 4.2 µM for USP7 | Selective | [12] |
| Spautin-1 | USP10, USP13 | IC50: 0.6-0.7 µM | Selective | [12] |
| BAY 11-7082 | USP7, USP21 | IC50: <0.2 µM for USP7, 0.96 µM for USP21 | Selective | [13][14] |
| NSC 697923 | USP7 | IC50: <0.2 µM | Selective | [13] |
| HBX 41,108 | USP7 | IC50: ~6 µM | Selective | [13] |
| IU1 | USP14 | IC50: 4-5 µM | Selective | [7] |
| MF-094 | USP30 | IC50: 120 nM | Selective | [12] |
| CAS-010 | USP28 | IC50: 4.2 nM | Selective | [15] |
| OAT-4828 | USP7 | IC50: 22 nM (enzymatic), 33 nM (reporter) | Selective | [15] |
Experimental Protocols
Protocol 1: In Vitro DUB Activity Assay using Ubiquitin-Rhodamine 110
This protocol describes a common method for measuring DUB activity and inhibitor potency using a fluorogenic substrate.[3]
Materials:
-
Purified recombinant DUB enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
DUB Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 0.02% Tween-20, 5 mM DTT
-
DUB Inhibitor stock solution (in DMSO)
-
384-well black assay plates
-
Plate reader capable of fluorescence detection (Ex: 485 nm, Em: 535 nm)
Procedure:
-
Enzyme and Substrate Titration (Optimization): a. Prepare serial dilutions of the DUB enzyme in assay buffer. b. Prepare serial dilutions of the Ub-Rho substrate in assay buffer. c. Add 5 µL of each DUB dilution to the wells of a 384-well plate. d. Add 5 µL of each Ub-Rho dilution to the wells. e. Monitor the increase in fluorescence over time (e.g., every 5 minutes for 60-100 minutes) to determine the linear range of the reaction and select optimal concentrations of enzyme and substrate that give a good signal-to-noise ratio.[3][16]
-
Inhibitor Screening: a. Prepare serial dilutions of your DUB inhibitor in DMSO. Then, dilute these into the assay buffer. b. Dispense 2.5 µL of the 2x final concentration of DUB enzyme solution into the wells of a 384-well plate. c. Add 2.5 µL of the inhibitor dilutions (or DMSO for control) to the wells. d. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 5 µL of the 2x final concentration of Ub-Rho substrate solution to each well. f. Immediately place the plate in the plate reader and monitor fluorescence over time at 37°C.[7]
-
Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well. b. Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based DUB Inhibition Assay (AlphaLISA)
This protocol provides a general workflow for a cell-based assay to measure target engagement using AlphaLISA technology.[5]
Materials:
-
HeLa or HEK293T cells stably expressing your HA-tagged DUB of interest
-
Cell culture reagents
-
Cell-permeable ubiquitin probe (e.g., Biotin-cR10-Ub-PA)
-
DUB inhibitor
-
Lysis Buffer (e.g., PBS with 1% NP-40)
-
AlphaLISA Streptavidin Donor Beads and Anti-HA Acceptor Beads
-
384-well assay plates
-
Alpha-enabled plate reader
Procedure:
-
Cell Treatment: a. Seed the stable cell line in a 384-well plate at a predetermined density (e.g., 13,000 cells/well) and allow them to adhere overnight.[5] b. Treat the cells with serial dilutions of your DUB inhibitor (or DMSO control) and incubate for a desired period (e.g., 1-4 hours). c. Add the cell-permeable biotinylated ubiquitin probe to the cells and incubate to allow for covalent labeling of the target DUB.
-
Cell Lysis and Bead Addition: a. Lyse the cells directly in the well by adding AlphaLISA lysis buffer. b. Add a mixture of AlphaLISA Streptavidin Donor Beads and Anti-HA Acceptor Beads to the lysate. Incubate in the dark according to the manufacturer's instructions (e.g., 60 minutes at room temperature).
-
Detection and Analysis: a. Read the plate on an Alpha-enabled plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the biotinylated probe binding to the HA-tagged DUB. b. A decrease in the AlphaLISA signal indicates that the inhibitor has prevented the probe from binding to the DUB. c. Normalize the data to DMSO-treated cells (0% inhibition) and cells treated with a pan-DUB inhibitor like N-Ethylmaleimide (NEM) or PR-619 (100% inhibition).[5] d. Calculate EC50 values by plotting the normalized signal against the inhibitor concentration.
Mandatory Visualizations
References
- 1. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Cell Permeable Deubiquitinating Enzyme Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Developments in Cell Permeable Deubiquitinating Enzyme Activity-Based Probes [frontiersin.org]
- 10. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. Deubiquitinase (DUB) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing AZ-1 (USP25/28 Inhibitor) Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the toxicity of the USP25/28 dual inhibitor, AZ-1, in cell culture experiments.
FAQs: Understanding and Handling this compound
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, noncompetitive, and orally active dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28.[1][2] Its primary mechanism of action involves the inhibition of the deubiquitinating activity of USP25 and USP28, which leads to the destabilization and degradation of their downstream protein substrates.[3] A key target of USP28 is the oncoprotein c-Myc; by inhibiting USP28, this compound promotes c-Myc degradation, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, published data indicates that this compound can induce cell death with EC50 values typically around 18-20 μM in various cancer cell lines.[4][6] For specific cellular assays, concentrations ranging from 20 µM to 100 µM have been used.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, with stock solutions of up to 100 mM being achievable.[4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and dissolved stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2][6] When preparing working dilutions, it is advisable to use fresh DMSO, as moisture can reduce solubility.[6]
Troubleshooting Guide: Managing this compound Toxicity
This guide addresses common issues encountered during the use of this compound in cell culture and provides systematic approaches to troubleshoot and mitigate toxicity.
Issue 1: Excessive or rapid cell death observed at expected therapeutic concentrations.
-
Potential Cause 1: High sensitivity of the cell line.
-
Solution: Perform a detailed dose-response and time-course experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and shorten the exposure time to identify a therapeutic window where the desired inhibitory effect is observed without excessive cytotoxicity.
-
-
Potential Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments to differentiate between solvent-induced and compound-induced toxicity.
-
-
Potential Cause 3: Compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the this compound solution. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Issue 2: Inconsistent results or loss of this compound potency between experiments.
-
Potential Cause 1: Degradation of this compound.
-
Potential Cause 2: Variability in cell health and density.
-
Solution: Maintain consistent cell culture practices. Use cells at a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density across all experiments, as this can significantly influence the cellular response to inhibitors.
-
Issue 3: Off-target effects are suspected.
-
Potential Cause: High concentrations of this compound.
-
Solution: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., c-Myc degradation). To confirm that the observed phenotype is due to on-target inhibition, consider using a structurally different USP28 inhibitor or siRNA-mediated knockdown of USP28 as a control.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay/Context | Reference |
| IC50 (USP28) | 0.6 µM | Cell-free Ub-RH110 assay | [1][6] |
| IC50 (USP25) | 0.7 µM | Cell-free Ub-RH110 assay | [1][6] |
| EC50 (Cell Viability) | ~18-20 µM | Various cancer cell lines | [4][6] |
| Solubility in DMSO | Up to 100 mM | [4] | |
| Storage (Powder) | -20°C (up to 3 years) | [2][6] | |
| Storage (Stock in DMSO) | -80°C (up to 1 year) | [2][6] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol provides a method for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: The signaling pathway of USP28 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting and minimizing this compound induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with AZ-1 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with the AZ-1 inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent experimental outcomes with the this compound inhibitor.
Q1: I am observing variable IC50/EC50 values for this compound in my cell-based assays. What are the potential causes?
Inconsistent IC50 or EC50 values for this compound can arise from several factors related to the compound itself, the experimental setup, or the biological system.
| Potential Cause | Recommended Action | Rationale |
| Inhibitor Solubility and Stability | Ensure complete solubilization of this compound powder in fresh, anhydrous DMSO to make a concentrated stock solution.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] For working solutions in aqueous media, prepare fresh dilutions for each experiment and consider the use of solubilizing agents if precipitation is observed.[3][4] | This compound has limited aqueous solubility, and precipitation can lead to a lower effective concentration.[3] The inhibitor can degrade over time, especially in aqueous solutions, affecting its potency.[5] |
| Cell Line Variability | Perform initial dose-response experiments across a wide concentration range for each new cell line.[6] Characterize the baseline expression levels of USP28 and c-Myc in your cell lines. Consider potential differences in cellular uptake or metabolism of the inhibitor. | Different cell lines can exhibit varying sensitivity to this compound due to differences in target expression, genetic background, or compensatory signaling pathways.[7] |
| Experimental Conditions | Standardize cell seeding density, confluency, and incubation times across all experiments.[7] Ensure the final DMSO concentration is consistent and non-toxic (typically <0.1%).[7] | Variations in cell number and metabolic activity can significantly impact assay results. High concentrations of DMSO can be cytotoxic and confound the interpretation of inhibitor effects. |
| Assay Performance | Use a positive control (e.g., a known USP28 inhibitor) and a negative control (vehicle) in every experiment. Monitor the signal-to-background ratio and Z'-factor to ensure assay robustness. | This helps to differentiate between compound-specific effects and assay variability. |
Q2: The expected downstream effect of c-Myc degradation is not consistently observed after this compound treatment. How can I troubleshoot this?
Failure to observe consistent c-Myc degradation can be due to issues with the experimental protocol, the timing of the measurement, or cell-line specific resistance mechanisms.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the treatment duration. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing c-Myc degradation. | The kinetics of c-Myc degradation can vary between cell lines. c-Myc is a highly labile protein, and its degradation can be transient.[8] |
| Proteasome Inhibition | As a positive control for the degradation pathway, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).[9] | If this compound is functional, inhibiting the proteasome should rescue c-Myc from degradation, leading to its accumulation.[9] |
| Cellular Resistance | Investigate potential feedback loops or compensatory mechanisms that may upregulate c-Myc transcription, masking the effect of this compound-induced degradation. | Some cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways. |
| Western Blotting Issues | Ensure the use of a validated c-Myc antibody and appropriate loading controls. Optimize protein extraction and blotting procedures to ensure high-quality data. | Technical issues with the western blotting protocol can lead to unreliable results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound inhibitor?
This compound is a selective, non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and USP28.[2] By inhibiting USP28, this compound prevents the deubiquitination of the oncoprotein c-Myc, leading to its proteasomal degradation.[8][10] This results in cell cycle arrest and inhibition of tumor cell proliferation.[11][12]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Stock Solution in DMSO | -80°C | 1 year[1] |
| -20°C | 1 month[1][2] |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: What are the known IC50 and EC50 values for this compound?
The potency of this compound has been characterized in both biochemical and cell-based assays.
| Target/Assay | Value | Reference |
| IC50 (USP28, cell-free) | 0.6 µM | [13] |
| IC50 (USP25, cell-free) | 0.7 µM | [13] |
| EC50 (Cell Viability) | 18 - 20 µM (in colon carcinoma cells) | [13] |
Note: EC50 values can be highly cell-line dependent.[1]
Q4: Are there known off-target effects for this compound?
While this compound is reported to be selective for USP25 and USP28 over other DUB family members, like many small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations.[14][15] It is advisable to perform experiments at the lowest effective concentration and consider validating key findings with a secondary method, such as siRNA-mediated knockdown of USP28.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[1] Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot for c-Myc Degradation
This protocol provides a method for detecting changes in c-Myc protein levels following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimized duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits USP28, preventing c-Myc deubiquitination and promoting its degradation.
Caption: A general experimental workflow for studies involving the this compound inhibitor.
Caption: A decision tree for troubleshooting inconsistent results with the this compound inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZ1 USP25/28 inhibitor Supplier | CAS 2165322-94-9 | Tocris Bioscience [tocris.com]
- 14. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
AZ-1 precipitation in aqueous solutions
Disclaimer: The information provided in this technical support center is for a hypothetical compound designated "AZ-1," a selective inhibitor of the "Target-X receptor." This guide is based on common challenges encountered with poorly water-soluble compounds in research and development and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Target-X receptor. The Target-X receptor is an ion channel involved in inflammatory processes. By inhibiting this receptor, this compound blocks downstream signaling pathways associated with inflammation and pain.
Q2: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is happening?
A2: This is a common issue and is likely due to the low aqueous solubility of this compound. While often supplied as a hydrochloride salt to improve solubility, it can still precipitate when the concentration in an aqueous medium exceeds its solubility limit. Additionally, using a high concentration of an organic solvent like DMSO for the stock solution can lead to precipitation upon dilution into an aqueous buffer where the organic solvent concentration is significantly lower.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. For in vivo studies, other vehicles may be more appropriate, but their selection requires careful consideration of the final desired concentration and the route of administration.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing to use an aliquot, it should be thawed completely and vortexed gently before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Probable Cause | Recommended Solution | Expected Outcome |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Concentration exceeds solubility limit. | 1. Reduce the final concentration of this compound in the working solution.2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the experimental system (typically ≤1% v/v for cell-based assays).[1] | A clear, precipitate-free working solution. |
| "Salting Out" Effect. | Prepare the working solution by adding the aqueous buffer to the DMSO stock solution dropwise while vortexing, rather than the other way around.[1] | Improved dissolution by preventing localized high concentrations of the compound. | |
| Temperature Shock. | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.[1] | Reduced precipitation by minimizing temperature-dependent solubility changes. | |
| Solution is cloudy or forms a precipitate over time | Slow Precipitation. | 1. Use a solubilizing agent or surfactant in the aqueous buffer. For in vivo preparations, formulations with PEG300, Tween-80, or SBE-β-CD have been reported to be effective.[1]2. If compatible with the experiment, a slight adjustment of the buffer's pH may improve solubility. | Enhanced and stable solubility of this compound in the aqueous medium. |
| Compound Degradation. | 1. Prepare fresh working solutions immediately before each experiment.2. Protect the solution from light and store it on ice for the duration of the experiment.[1] | Minimized formation of insoluble degradation products. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of an this compound Working Solution for In Vitro Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Pre-warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the this compound stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration. It is recommended to add the buffer to the stock solution dropwise while gently vortexing to avoid precipitation.[1]
-
Use the freshly prepared working solution immediately.
Quantitative Data Summary
The solubility of this compound can be influenced by the composition of the aqueous buffer. The following table provides a summary of the approximate solubility of this compound in different buffer systems.
| Buffer System (pH 7.4) | Co-solvent | Maximum Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 1% DMSO | ~5 |
| RPMI-1640 + 10% FBS | 1% DMSO | ~10 |
| PBS | 5% PEG300, 1% Tween-80 | ~50 |
| PBS | 10% SBE-β-CD | ~100 |
Note: These values are hypothetical and should be determined empirically for your specific experimental conditions.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of the Target-X receptor and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
Technical Support Center: AZ-1 Kinase Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the off-target activity of the kinase inhibitor, AZ-1.
Frequently Asked Questions (FAQs)
Q1: What are off-target activities of a kinase inhibitor like this compound?
A1: Off-target activities refer to the interactions of a drug with proteins other than its intended target.[1][2][3] In the case of this compound, a kinase inhibitor, this means it may bind to and inhibit other kinases or even unrelated proteins, leading to unintended biological effects and potential toxicity.[4][5][6] These off-target interactions can complicate the interpretation of experimental results and are a significant concern during drug development.[4]
Q2: Why is it crucial to control for this compound off-target activity?
A2: Controlling for off-target activity is essential for several reasons:
-
Data Accuracy: Unidentified off-target effects can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.
-
Toxicity: Off-target interactions are a major cause of drug toxicity and adverse side effects in clinical trials.[4]
-
Therapeutic Efficacy: Understanding the complete activity profile of this compound, including off-target effects, can help in designing more effective and safer therapeutic strategies.[7]
Q3: What are the primary methods to identify the off-target profile of this compound?
A3: Several methods can be employed to determine the off-target binding profile of this compound:
-
Kinome Profiling: This technique assesses the activity of a large number of kinases in the presence of the inhibitor to identify which kinases are inhibited by this compound.[8][9][10]
-
Chemical Proteomics: This approach uses chemical probes to identify the proteins that directly interact with this compound in cell lysates or living cells.[11][12]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of proteins upon ligand binding in a cellular context, which can be used to confirm target engagement and identify off-target binders.[13][14][15][16][17]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and the known structures of various proteins.[18]
Troubleshooting Guides
Issue: Observed phenotype is inconsistent with known on-target pathway inhibition.
This could be an indication of significant off-target activity. The following steps can help troubleshoot this issue.
Step 1: Perform a Kinome-Wide Selectivity Screen.
A kinome-wide selectivity screen will provide a broad overview of the kinases inhibited by this compound at a given concentration.
Experimental Protocol: Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
-
Cell Lysis: Lyse cells treated with either DMSO (vehicle) or this compound.
-
Incubation with MIBs: Incubate the cell lysates with multiplexed inhibitor beads. These beads are coupled with a variety of kinase inhibitors that bind to a broad range of kinases.
-
Competitive Binding: this compound-bound kinases in the lysate will not bind to the beads.
-
Elution and Digestion: Elute the bead-bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify and quantify the kinases that were captured by the beads.
-
Data Analysis: A decrease in the amount of a specific kinase captured from the this compound-treated lysate compared to the DMSO-treated lysate indicates that this compound binds to that kinase.
Data Presentation: Illustrative Kinome Profiling Data for this compound
| Kinase Target | % Inhibition (this compound at 1 µM) | On-Target/Off-Target |
| Primary Target Kinase | 95% | On-Target |
| Kinase A | 85% | Off-Target |
| Kinase B | 60% | Off-Target |
| Kinase C | 15% | Off-Target |
Workflow for Kinome Profiling
Step 2: Validate Off-Target Engagement in Cells using CETSA.
Once potential off-targets are identified, confirm their engagement by this compound within intact cells using a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either DMSO or this compound.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are generally more thermally stable.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation: Illustrative CETSA Data for an Off-Target Kinase
| Temperature (°C) | Soluble Off-Target (DMSO) | Soluble Off-Target (this compound) |
| 40 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 90% |
| 60 | 40% | 75% |
| 65 | 10% | 50% |
| 70 | 5% | 20% |
Workflow for Cellular Thermal Shift Assay (CETSA)
Issue: How to mitigate off-target effects in my experiments?
Strategy 1: Titrate this compound to the Lowest Effective Concentration.
Determine the minimal concentration of this compound that effectively inhibits the primary target while minimizing off-target inhibition.
Experimental Protocol: Dose-Response Analysis
-
On-Target Assay: Perform a dose-response experiment using an assay that specifically measures the activity of the primary target (e.g., a phosphorylation assay for a downstream substrate).
-
Off-Target Assay: Simultaneously, perform a dose-response experiment for a key identified off-target.
-
Determine IC50 values: Calculate the IC50 (half-maximal inhibitory concentration) for both the on-target and off-target activities.
-
Select Optimal Concentration: Choose a concentration of this compound that provides maximal on-target inhibition with minimal off-target effects.
Data Presentation: Illustrative Dose-Response Data for this compound
| This compound Concentration (nM) | On-Target Inhibition (%) | Off-Target Inhibition (%) |
| 1 | 15 | 2 |
| 10 | 55 | 8 |
| 50 | 85 | 25 |
| 100 | 95 | 45 |
| 500 | 98 | 80 |
| IC50 (nM) | ~12 | ~110 |
Strategy 2: Use a Structurally Unrelated Inhibitor.
To confirm that the observed phenotype is due to the inhibition of the primary target, use a second, structurally different inhibitor that also targets the same primary kinase but has a different off-target profile.
Logical Relationship for Using a Second Inhibitor
By systematically characterizing and controlling for the off-target activities of this compound, researchers can ensure the validity of their experimental findings and build a stronger foundation for further drug development.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving AZ-1 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP25/28 inhibitor, AZ-1. Our goal is to help you overcome common challenges and improve the in vivo efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and noncompetitive dual inhibitor of the ubiquitin-specific proteases (USP) 25 and 28.[1] It has demonstrated anti-inflammatory and anti-tumor effects in preclinical models.[2] By inhibiting USP25 and USP28, this compound can modulate the stability of key proteins involved in cellular processes like cell cycle progression and apoptosis, such as c-Myc.[3][4]
Q2: What are the typical in vitro IC50 and in vivo effective doses for this compound?
-
In Vitro: The IC50 values for this compound are approximately 0.7 µM for USP25 and 0.6 µM for USP28.[5] In cell viability assays, the EC50 values are typically around 18-20 µM in various cancer cell lines.[3]
-
In Vivo: Effective doses in mouse models have been reported in the range of 20 mg/kg/day to 40 mg/kg/day, administered via oral gavage or intraperitoneal injection.[6][7]
Q3: Is this compound orally bioavailable?
Q4: What are the known downstream effects of this compound treatment?
Treatment with this compound has been shown to:
-
Reduce c-Myc levels in colon carcinoma cells.[3]
-
Induce apoptosis.[8]
-
Cause G0/G1 phase cell cycle arrest.[8]
-
Activate the cGAS-STING signaling pathway, which can enhance anti-tumor immunity.[8]
Troubleshooting Guide
This guide addresses potential issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no in vivo efficacy | Poor drug exposure | 1. Optimize Formulation: this compound is poorly soluble in aqueous solutions. A common formulation is a suspension in corn oil or a solution using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][9] Ensure the formulation is homogenous before each administration. Sonication may be required to achieve a uniform suspension.[9] 2. Verify Dose and Route of Administration: Confirm that the dose is within the effective range (20-40 mg/kg/day) and that the route of administration (oral gavage or IP injection) is appropriate for your model.[6][7] 3. Assess Pharmacokinetics (if possible): If you have the resources, conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of this compound in your animal model. This will help you optimize the dosing schedule. |
| Suboptimal dosing frequency | 1. Adjust Dosing Schedule: Based on the known effects on cell cycle and protein stability, the dosing frequency may need to be adjusted. While daily dosing has been reported, some studies have used schedules like 6 times a week or every 3 days.[6][9] | |
| Target is not effectively inhibited | 1. Perform Pharmacodynamic Studies: Collect tumor or relevant tissue samples at various time points after dosing to assess the levels of downstream biomarkers. A reduction in c-Myc or an increase in cleaved PARP can indicate target engagement.[10] 2. Use Control Groups: Include a vehicle-only control group to ensure that the observed effects are due to this compound and not the formulation. Also, if feasible, use a positive control (another compound with a similar mechanism) to validate your experimental setup. | |
| High variability in results between animals | Inconsistent formulation or administration | 1. Standardize Formulation Preparation: Prepare a fresh batch of the formulation for each experiment and ensure it is thoroughly mixed before each administration to maintain consistency. 2. Refine Administration Technique: For oral gavage, ensure consistent volume and proper placement. For injections, use a consistent site and technique. |
| Animal-to-animal variation | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 2. Randomize and Blind: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias. | |
| Observed toxicity or adverse effects | Dose is too high or formulation is not well-tolerated | 1. Perform a Dose-Ranging Study: If you observe signs of toxicity (e.g., significant weight loss, lethargy), conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Evaluate Vehicle Toxicity: Include a vehicle-only control group to assess any toxicity associated with the formulation itself. |
Experimental Protocols
In Vivo Formulation Preparation
Method 1: Co-solvent System [9]
-
Dissolve this compound in DMSO to make a stock solution.
-
Add PEG300 to the desired volume.
-
Add Tween-80.
-
Add saline to reach the final volume.
-
Mix thoroughly. Sonication may be necessary to achieve a clear solution.
Example for a 2 mg/mL solution: To prepare 1 mL of a 2 mg/mL solution, you would use: 100 µL of 20 mg/mL this compound in DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
Method 2: Corn Oil Suspension [5]
-
Dissolve this compound in a minimal amount of DMSO.
-
Add the DMSO solution to corn oil to the final desired concentration.
-
Vortex and sonicate until a uniform suspension is achieved.
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use an appropriate mouse strain (e.g., nude or SCID) for your xenograft model.
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg/day) or vehicle control via the chosen route (oral gavage or IP injection) for the duration of the study.
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot for pharmacodynamic markers).
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General workflow for an in vivo efficacy study.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP25 inhibition ameliorates Alzheimer’s pathology through the regulation of APP processing and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. AZ1 | LUSP25/28 dual inhibitor | CAS 2165322-94-9 | USP25/28 inhibitor AZ1 (AZ1) | Deubiquitinase抑制剂 | 美国InvivoChem [invivochem.cn]
Technical Support Center: Interpreting Unexpected Phenotypes with AZ-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with AZ-1, a dual inhibitor of ubiquitin-specific proteases USP25 and USP28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a potent, noncompetitive dual inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28, with IC50 values of 0.62 µM and 0.7 µM, respectively, in cell-free assays.[1] The primary expected mechanism of action is the stabilization of substrates that are normally deubiquitinated by USP28. A key substrate of USP28 is the oncoprotein c-MYC. By inhibiting USP28, this compound is expected to promote the degradation of c-MYC, leading to cell cycle arrest and inhibition of DNA repair.[2][3] This, in turn, is expected to reduce cancer cell viability and induce apoptosis.[2][3]
Q2: What are the expected on-target phenotypes of this compound treatment?
Based on its mechanism of action, the expected on-target phenotypes of this compound in cancer cells include:
-
Reduced Cell Viability: this compound is expected to decrease the viability of cancer cell lines, with reported EC50 values for cell viability typically around 20 µM.[1]
-
Cell Cycle Arrest: Inhibition of the USP28/c-MYC axis is anticipated to cause an arrest in the G0/G1 phase of the cell cycle.[3]
-
Induction of Apoptosis: By destabilizing pro-survival proteins, this compound is expected to induce programmed cell death.[2][3]
-
DNA Damage: this compound has been shown to induce DNA damage and inhibit DNA repair pathways.[2][3]
Q3: I'm observing a weaker-than-expected effect on cell viability. What are some possible causes?
Several factors could contribute to a reduced effect of this compound:
-
Compound Solubility and Stability: this compound has low aqueous solubility. Ensure that your stock solutions are prepared correctly and that the compound does not precipitate in your culture medium. It is recommended to use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[1]
-
Cell Line Specificity: The dependence of a cell line on the USP28 pathway can vary. Cell lines that are not driven by c-MYC or other key USP28 substrates may be less sensitive to this compound.
-
Compensatory Mechanisms: Cells may activate alternative survival pathways to compensate for the inhibition of USP28.
Q4: Is it possible for this compound to have off-target effects?
Troubleshooting Unexpected Phenotypes
Guide 1: Unexpected Increase in a Pro-Survival Signal
Scenario: You are treating your cells with this compound and, contrary to the expected pro-apoptotic effect, you observe the activation of a pro-survival signaling pathway (e.g., increased phosphorylation of AKT).
Possible Explanations and Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. The cellular signaling network is complex and contains numerous feedback loops.
-
Troubleshooting Workflow:
-
Confirm On-Target Effect: First, verify that this compound is inhibiting its intended target in your system. Use Western blotting to check the levels of known USP28 substrates like c-MYC. A decrease in c-MYC levels would indicate that this compound is active.
-
Time-Course Experiment: Analyze the activation of the pro-survival pathway at different time points after this compound treatment. This can help distinguish between an immediate off-target effect and a delayed adaptive response.
-
Use a Structurally Different USP28 Inhibitor: If available, compare the effects of this compound with another USP28 inhibitor that has a different chemical scaffold. If the paradoxical activation is not observed with the other inhibitor, it is more likely to be an off-target effect of this compound.
-
Pathway Analysis: Investigate the crosstalk between the USP28 pathway and the observed pro-survival pathway in the literature to understand potential feedback mechanisms.
-
-
Logical Workflow for Investigating Paradoxical Pro-Survival Signaling
Caption: Troubleshooting logic for paradoxical pro-survival signals.
Guide 2: Phenotype is Independent of c-MYC Degradation
Scenario: You observe a clear phenotype upon this compound treatment (e.g., a change in cell morphology or migration), but you do not see a corresponding decrease in c-MYC protein levels.
Possible Explanations and Troubleshooting Steps:
-
Involvement of Other USP28 Substrates: USP28 has other substrates besides c-MYC, such as c-JUN and Δp63.[4][5] The observed phenotype might be mediated by the destabilization of one of these other substrates.
-
Effect of USP25 Inhibition: this compound is a dual inhibitor of USP25 and USP28. The phenotype you are observing could be a consequence of USP25 inhibition. USP25 has been implicated in inflammatory signaling and intestinal tumorigenesis.[6]
-
Induction of Cellular Immunogenicity: this compound has been shown to induce DNA damage, which can lead to the release of double-stranded DNA (dsDNA) and mitochondrial DNA (mtDNA) into the cytoplasm. This can activate the cGAS-STING signaling pathway, leading to an enhanced anti-tumor immune response.[2][3] This is a c-MYC-independent effect.
Experimental Strategy to Differentiate Between On-Target and Off-Target Effects
Caption: Experimental workflow to dissect this compound's effects.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| USP25 | Cell-free | 0.62 | [1] |
| USP28 | Cell-free | 0.7 | [1] |
Table 2: Effect of this compound on Cell Viability and Cell Cycle in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | EC50 for Viability (µM) | Reference |
| A549 | DMSO (Control) | ~45% | >20 | [3] |
| A549 | This compound (10 µM) | ~65% | ~15 | [3] |
| H460 | DMSO (Control) | ~50% | >20 | [3] |
| H460 | This compound (10 µM) | ~70% | ~18 | [3] |
Note: Cell cycle data is estimated from published histograms. EC50 values are approximated from dose-response curves.
Experimental Protocols
Protocol 1: Western Blotting for c-MYC Levels
This protocol describes how to assess the levels of the USP28 substrate c-MYC in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-MYC (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Diagram
Expected On-Target Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time for AZ1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for AZ1 treatment in experimental settings. AZ1 is a selective, non-competitive dual inhibitor of ubiquitin-specific protease 25 (USP25) and USP28.[1][2][3][4][5] Proper incubation time is a critical parameter for achieving accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZ1?
A1: AZ1 is a dual inhibitor of the deubiquitinating enzymes USP25 and USP28, with IC50 values of 0.7 µM and 0.6 µM, respectively.[1][2][6][7][8] By inhibiting these enzymes, AZ1 can modulate several signaling pathways. For instance, it has been shown to attenuate Wnt signaling.[3] In the context of non-small cell lung cancer, AZ1 treatment can induce DNA damage and promote the degradation of c-MYC, leading to cell cycle arrest and apoptosis.[9][10] Furthermore, the resulting release of DNA from damaged cells can activate the cGAS-STING signaling pathway, which enhances tumor cell immunogenicity.[9][10]
Q2: What are the typical working concentrations for AZ1 in cell culture?
A2: The effective concentration of AZ1 can vary depending on the cell line and the experimental endpoint. While the in vitro IC50 values for USP25 and USP28 are below 1 µM, cellular assays often require higher concentrations.[1][2][6][7][8] For example, AZ1 has been shown to reduce the viability of a range of cancer cell lines with EC50 values typically around 20 µM.[1][4] A dose-response experiment is essential to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with AZ1?
A3: The optimal incubation time is highly dependent on the biological process being investigated.
-
Short-term effects: For studying rapid signaling events, such as the modulation of protein stability (e.g., c-Myc degradation), shorter incubation times ranging from a few hours may be sufficient.
-
Long-term effects: For assessing endpoints like cell viability, apoptosis, or changes in gene expression, longer incubation periods of 24, 48, or even 72 hours are commonly used.[11] A time-course experiment is crucial to identify the ideal incubation period for your specific research question.
Q4: How should I prepare and store AZ1?
A4: AZ1 is typically supplied as a powder and should be stored at -20°C.[4][8] For experimental use, it is recommended to prepare a stock solution in a solvent like DMSO.[1][8] For in vivo experiments, further dilution in vehicles such as a mix of PEG300, Tween-80, and saline may be necessary.[12] It is advisable to prepare fresh working solutions for each experiment to ensure compound stability and activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Toxicity | AZ1 concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic working concentration. Start with a broad range and narrow it down based on cell viability assays (e.g., MTT, trypan blue exclusion). |
| Incubation time is too long. | Conduct a time-course experiment to find the shortest incubation time that yields the desired effect without excessive cell death. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1%) and does not affect cell viability. Include a vehicle-only control in your experiments. | |
| Inconsistent or No Effect Observed | AZ1 concentration is too low. | Increase the concentration of AZ1. Refer to published EC50 values (around 20 µM for cell viability) as a starting point for optimization.[1][4] |
| Incubation time is too short. | Extend the incubation time. Some cellular responses may take 24 hours or longer to become apparent. | |
| Cell line is not sensitive to AZ1. | Confirm the expression of USP25 and USP28 in your cell line using techniques like Western blotting or qPCR. | |
| Compound degradation. | Prepare fresh AZ1 stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variability Between Experiments | Inconsistent cell density at the time of treatment. | Standardize the cell seeding density and allow cells to adhere and enter a consistent growth phase before adding AZ1. |
| Variations in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity in the cell culture incubator. | |
| Reagent variability. | Use the same batch of AZ1, media, and supplements across all related experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining Optimal AZ1 Concentration (Dose-Response)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
AZ1 Preparation: Prepare a series of dilutions of your AZ1 stock solution in complete cell culture medium. A common starting range is 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AZ1. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a fixed time point (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Analysis: Plot the cell viability against the log of the AZ1 concentration to determine the EC50 value.
Protocol 2: Determining Optimal AZ1 Incubation Time (Time-Course)
-
Cell Seeding: Seed your cells in multiple plates (one for each time point) at a consistent density.
-
Treatment: Treat the cells with a predetermined concentration of AZ1 (based on your dose-response experiment or literature values, e.g., the EC50).
-
Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At each time point, harvest the cells or perform the desired assay to measure the effect of AZ1 on your endpoint of interest (e.g., protein levels by Western blot, gene expression by qPCR, or cell viability).
-
Data Analysis: Plot the measured effect against the incubation time to identify the time point that provides the most robust and significant result.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (USP25) | 0.7 µM | Cell-free assay | [1][2][6][7][8] |
| IC50 (USP28) | 0.6 µM | Cell-free assay | [1][2][6][7][8] |
| EC50 (Cell Viability) | ~20 µM | Various cancer cell lines | [1][4] |
Visualizations
Caption: AZ1 inhibits USP25/28, affecting Wnt, c-Myc, and cGAS-STING pathways.
Caption: Workflow for optimizing AZ1 concentration and incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ubpbio.com [ubpbio.com]
- 5. amsbio.com [amsbio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. AZ1 USP25/28 inhibitor (CAS 2165322-94-9): R&D Systems [rndsystems.com]
- 8. AZ1 USP25/28 inhibitor Supplier | CAS 2165322-94-9 | Tocris Bioscience [tocris.com]
- 9. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
Technical Support Center: Challenges in Working with Dual USP Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual ubiquitin-specific protease (USP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with dual USP inhibitors?
A: Researchers often face several key challenges:
-
Achieving Selectivity: Due to the highly conserved catalytic sites among USP family members, achieving selectivity for two specific USPs while avoiding others is a significant hurdle.[1][2] Many inhibitors show activity against closely related homologs (e.g., USP7 and USP47, or USP25 and USP28).[3][4]
-
Off-Target Effects: Inhibitors can interact with unintended proteins, leading to misleading experimental results and potential cellular toxicity.[1][5] This is a common issue, especially with inhibitors that target the reactive cysteine residue in the active site.[1]
-
Poor Physicochemical Properties: Many small molecule inhibitors suffer from poor solubility and stability, which can limit their efficacy in cellular and in vivo models.[6][7]
-
Translating Biochemical to Cellular Potency: An inhibitor potent in a biochemical assay may not show the same efficacy in a cellular context due to factors like cell permeability and engagement with the target in its native environment.
-
Interpreting Phenotypes: Since dual inhibitors target two proteins, deconvoluting which target is responsible for an observed cellular phenotype can be complex.
Q2: How can I assess the selectivity of my dual USP inhibitor?
A: A comprehensive selectivity profile is crucial. This can be achieved by:
-
Screening against a panel of USPs: Test your inhibitor against a broad range of purified USP enzymes to identify any off-target activity.[8]
-
Activity-Based Protein Profiling (ABPP): This technique can be used in cell lysates to identify which deubiquitinases (DUBs) your compound interacts with in a more physiological setting.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing evidence of target engagement.[9]
Q3: My dual USP inhibitor has poor aqueous solubility. What can I do?
A: Improving solubility is a common challenge in drug discovery.[10] Consider the following approaches:
-
Formulation Strategies: For in vitro and in vivo experiments, consider using formulation vehicles such as DMSO, cyclodextrins, or lipid-based formulations.
-
Chemical Modification: If you are in the process of developing the inhibitor, medicinal chemistry efforts can focus on introducing polar functional groups or creating salt forms to enhance solubility.[11][12]
-
Amorphous Solid Dispersions: For preclinical development, creating an amorphous solid dispersion can significantly improve the dissolution rate and oral bioavailability of poorly soluble compounds.[7]
Troubleshooting Guides
Problem 1: Inconsistent or No Activity in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | 1. Perform a cellular target engagement assay like CETSA to confirm the inhibitor is reaching its intracellular targets.[9] 2. If permeability is low, consider structural modifications to the inhibitor to improve its physicochemical properties. |
| Inhibitor instability or degradation | 1. Assess the stability of the compound in your cell culture medium over the time course of the experiment. 2. Use freshly prepared inhibitor solutions for each experiment. |
| Efflux by cellular transporters | 1. Co-incubate with known efflux pump inhibitors to see if the activity of your dual USP inhibitor is restored. |
| High protein binding in serum | 1. If using serum-containing medium, test the inhibitor's activity in serum-free conditions to assess the impact of protein binding. |
Problem 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Lack of inhibitor specificity | 1. Perform a broad-panel USP screening to identify unintended targets.[8] 2. Use a structurally distinct inhibitor targeting the same dual USPs to see if the phenotype is replicated.[5] 3. Conduct rescue experiments by overexpressing a resistant mutant of the target USPs.[5] |
| Compound toxicity | 1. Perform a dose-response curve for cell viability to determine the therapeutic window.[5] 2. If toxicity is observed at concentrations required for USP inhibition, it may indicate off-target effects. |
| Confounding effects of the vehicle (e.g., DMSO) | 1. Always include a vehicle-only control in your experiments. 2. Ensure the final concentration of the vehicle is consistent across all conditions and is below the level known to cause cellular stress. |
Problem 3: Difficulty in Deconvoluting the Effects of Dual Inhibition
| Possible Cause | Troubleshooting Step |
| Overlapping functions of the two targeted USPs | 1. Use genetic approaches (e.g., siRNA, CRISPR/Cas9) to individually knock down each of the target USPs and compare the phenotype to that of the dual inhibitor. 2. If available, use selective inhibitors for each of the individual USPs to dissect their respective contributions to the observed effect. |
| Phenotype is context-dependent | 1. Test the dual inhibitor in multiple cell lines with varying expression levels of the target USPs and their key substrates. |
Quantitative Data Summary
The following tables summarize inhibitory concentrations for some reported dual USP inhibitors.
Table 1: Inhibitory Activity of Selected Dual USP7/USP47 Inhibitors
| Compound | USP7 IC50 (µM) | USP47 IC50 (µM) | Cell-Based Potency (HCT-116 EC50, µM) |
| P5091 (Compound 1) | 4.2 | Similar to USP7 | 11 |
| Compound 14 | 0.42 | 1.0 | Not Reported |
Data sourced from Weinstock et al., 2012.[13]
Table 2: Inhibitory Activity of Selected Dual USP25/USP28 Inhibitors
| Compound | USP28 IC50 (µM) | USP25 IC50 (µM) |
| AZ1 | 0.7 | 0.62 |
| Vismodegib | Not Reported | 1.42 |
Data sourced from Wrigley et al., 2017 and researchgate.net.[14][15]
Experimental Protocols
Protocol 1: Ubiquitin-AMC (Ub-AMC) Deubiquitinase Assay
This protocol is a general guideline for measuring DUB activity using a fluorogenic substrate.
Materials:
-
Purified recombinant USP enzymes
-
Ubiquitin-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Dual USP inhibitor (serial dilutions in assay buffer)
-
384-well black, flat-bottom plate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of your dual USP inhibitor in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (e.g., DMSO in assay buffer).
-
Add the purified USP enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC substrate to each well. The final concentration of Ub-AMC should be at or below the Km for the enzyme.
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Troubleshooting:
-
High background fluorescence: Ensure the Ub-AMC substrate is protected from light and has not hydrolyzed. Run a no-enzyme control.
-
No or low signal: The enzyme may be inactive. Check the enzyme activity with a known control inhibitor. The DTT in the assay buffer is crucial for the activity of cysteine proteases.
-
Non-linear reaction progress curves: This could be due to substrate depletion, enzyme instability, or the inhibitor having a time-dependent mechanism of action.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing target engagement in intact cells.
Materials:
-
Cultured cells
-
Dual USP inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target USPs
Procedure:
-
Treat cultured cells with the dual USP inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by three rapid freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies specific to the target USPs.
-
Quantify the band intensities at each temperature for the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Troubleshooting:
-
No thermal shift observed: The inhibitor may not be cell-permeable, or the concentration may be too low. The interaction between the inhibitor and the target may not be strong enough to induce a significant thermal shift.
-
Irregular melt curves: This could be due to protein degradation. Ensure protease inhibitors are always present. The heating and cooling steps need to be carefully controlled and consistent across all samples.[16]
Visualizations
Caption: A generalized experimental workflow for the validation of dual USP inhibitors.
Caption: The p53-MDM2 signaling pathway and the role of a USP7 inhibitor.
Caption: Regulation of c-Myc stability by USP28 and the effect of a dual inhibitor.
References
- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 2. Frontiers | Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. improvedpharma.com [improvedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
- 13. ubiqbio.com [ubiqbio.com]
- 14. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZ-1 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual USP25/28 inhibitor, AZ-1, in animal models.
Troubleshooting Guide
Formulation and Administration
Question: My this compound solution is precipitating upon preparation or during administration. What can I do?
Answer:
Precipitation of this compound can be a common issue due to its limited aqueous solubility. Here are several steps to troubleshoot this problem:
-
Ensure Complete Dissolution: this compound is highly soluble in DMSO.[1][2] Start by preparing a concentrated stock solution in 100% fresh, anhydrous DMSO. Sonication may be required to ensure complete dissolution.[3]
-
Use Appropriate Vehicles for In Vivo Delivery: Direct injection of a DMSO stock is not recommended. For in vivo administration, the DMSO stock should be further diluted in a suitable vehicle. Several formulations have been reported:
-
For Oral Gavage: A common vehicle is a suspension in corn oil or a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] Another option for creating a homogeneous suspension is using CMC-Na.[2]
-
For Intraperitoneal Injection: A clear solution can be achieved with 10% DMSO in 90% (20% SBE-β-CD in saline).[4]
-
-
Prepare Freshly: It is highly recommended to prepare the final working solution for in vivo experiments on the day of use to minimize the risk of precipitation.[5]
-
Maintain Temperature: If you notice precipitation at lower temperatures, gently warming the solution may help. However, be cautious about the stability of this compound at elevated temperatures.
-
Check for Moisture: DMSO is hygroscopic. Absorbed moisture can reduce the solubility of hydrophobic compounds like this compound. Use fresh, high-quality DMSO and keep containers tightly sealed.[2]
Question: I am observing signs of toxicity or adverse effects in my animal models. What could be the cause?
Answer:
Observed toxicity can stem from the compound itself, the vehicle, or the administration procedure.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. If you suspect vehicle-related toxicity, consider the following:
-
Run a vehicle-only control group to assess the effects of the formulation components.
-
Reduce the percentage of DMSO or other organic solvents in your final formulation, if possible, without compromising the solubility of this compound.
-
-
Compound-Specific Toxicity: While this compound is described as selective, off-target effects are always a possibility.[1]
-
Consider reducing the dose or the frequency of administration.
-
Monitor the animals closely for signs of distress, weight loss, or other abnormal clinical signs.
-
-
Administration Procedure: Improper administration techniques, such as esophageal rupture during gavage or accidental injection into an organ during intraperitoneal administration, can lead to severe adverse effects. Ensure that all personnel are properly trained in animal handling and dosing techniques.
Efficacy and Data Interpretation
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
Answer:
A lack of efficacy can be due to several factors, from suboptimal dosing to issues with the animal model itself.
-
Inadequate Dosing: The dose of this compound may be insufficient to achieve a therapeutic concentration in the target tissue.
-
Poor Bioavailability: Although this compound is orally active, its bioavailability can be influenced by the formulation and the animal's physiology.[4]
-
Ensure the formulation is optimized for absorption. For oral administration, a suspension or a solution with surfactants can improve absorption.
-
-
Target Engagement: Confirm that this compound is reaching its target and inhibiting USP25/28 in your model.
-
If possible, measure the levels of downstream markers, such as c-Myc, in the target tissue to confirm target engagement.[7]
-
-
Animal Model Suitability: The chosen animal model may not be appropriate for evaluating the efficacy of this compound. For example, the therapeutic effect of this compound in a colitis model was not observed in Usp25 knockout mice, indicating a target-dependent effect.[4]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective, non-competitive dual inhibitor of the deubiquitinating enzymes (DUBs) USP25 and USP28.[4][5] By inhibiting these enzymes, this compound can lead to the degradation of oncoproteins such as c-Myc, which plays a crucial role in cell proliferation and survival.[8]
What are the recommended storage conditions for this compound?
-
In Solvent (e.g., DMSO): For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. Avoid repeated freeze-thaw cycles.[4][9]
What are the reported in vivo administration routes and dosages for this compound?
-
Oral Gavage (gavage): Doses of 20 mg/kg/day and 40 mg/kg/day have been used in mouse models of colitis and tumorigenesis.[4][5]
-
Intraperitoneal (i.p.) Injection: A dose of 20 mg/kg/day has been used in a mouse model of Alzheimer's disease.[6]
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent/Vehicle | Solubility | Stability in Solution |
| DMSO | ≥ 250 mg/mL | 6 months at -80°C, 1 month at -20°C[4][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (clear solution)[4] | Recommended to be prepared fresh daily[5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (clear solution)[4] | Recommended to be prepared fresh daily |
| Corn Oil | 25 mg/mL (suspension)[4] | Recommended to be prepared fresh daily |
| Acetonitrile | Soluble[1] | Information not available |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely. For example, for a final concentration of 2 mg/mL in a 10 mL volume, you would need 20 mg of this compound. Dissolve this in 1 mL of DMSO.
-
In a separate sterile tube, prepare the vehicle (e.g., corn oil or 0.5% CMC-Na in water).
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure a uniform suspension.
-
Administer the suspension to the animals immediately after preparation.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution)
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound/DMSO stock. For a final concentration of 2 mg/mL, this would be 100 µL of the 20 mg/mL stock for a final volume of 1 mL.
-
Add the co-solvent, for example, 900 µL of 20% SBE-β-CD in sterile saline, to the this compound/DMSO stock.
-
Mix thoroughly by vortexing or gentle inversion until a clear solution is obtained.
-
Administer the solution to the animals within a short period after preparation.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting USP28, leading to c-Myc degradation.
Caption: A typical experimental workflow for an in vivo study using this compound.
Caption: A logical flow for troubleshooting common issues during this compound delivery in animal models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. USP25 inhibition ameliorates Alzheimer’s pathology through the regulation of APP processing and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
Validation & Comparative
AZ-1 Inhibitor: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AZ-1 inhibitor against a negative control in key preclinical experiments. This compound is a selective, dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1] These enzymes play a critical role in regulating protein stability and have been implicated in various diseases, including cancer. This guide offers detailed experimental protocols and quantitative data to assist researchers in designing and interpreting experiments with this inhibitor.
Data Presentation: this compound Performance Metrics
The following table summarizes the quantitative data from key experiments comparing the effects of the this compound inhibitor to a vehicle control. In the absence of a commercially available, structurally similar inactive analog, a vehicle control (e.g., DMSO) is the standard negative control for in vitro experiments. For in vivo studies, specificity can be demonstrated using USP25/USP28 knockout models.
| Parameter | This compound Inhibitor | Vehicle Control | Cell Line/Model | Reference |
| IC50 (USP25) | 0.7 µM | N/A | In vitro enzyme assay | [1] |
| IC50 (USP28) | 0.6 µM | N/A | In vitro enzyme assay | [1] |
| Cell Viability (EC50) | ~20 µM | No significant effect | Various cancer cell lines | |
| c-Myc Protein Levels | Dose-dependent reduction | No change | Colon carcinoma cells | |
| Apoptosis Induction | Increased apoptosis | Basal level of apoptosis | Non-small cell lung cancer cells | [2] |
| Tumor Growth (in vivo) | Significant reduction | Normal tumor progression | AOM/DSS colon cancer mouse model | [3] |
| Effect in USP25-/- mice | Minimal effect on tumorigenesis | N/A | USP25 knockout mice | [1] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and its experimental application, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from standard procedures to determine the effect of this compound on cell viability.[1][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot for c-Myc Downregulation
This protocol outlines the steps to assess the effect of this compound on the protein levels of c-Myc, a known downstream target of the USP28 pathway.[6][7][8][9]
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative protein levels.
In Vivo Tumor Growth Inhibition in a Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft or genetically engineered mouse model of cancer.[3]
Materials:
-
Immunocompromised or genetically engineered mice
-
Tumor cells for implantation (if applicable)
-
This compound inhibitor formulated for in vivo administration
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation/Induction: Implant tumor cells subcutaneously or use a model where tumors develop spontaneously. Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound treated and vehicle control groups.
By providing this detailed comparative guide, we aim to facilitate more robust and reproducible preclinical research involving the this compound inhibitor, ultimately contributing to a better understanding of its therapeutic potential.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to AZ-1 and Other Selective USP28 Inhibitors for Researchers
In the landscape of targeted cancer therapy, the deubiquitinase USP28 has emerged as a critical regulator of oncogenic signaling pathways. Its inhibition offers a promising strategy for destabilizing key cancer-driving proteins. This guide provides a comprehensive comparison of AZ-1, a first-generation USP28 inhibitor, with other selective inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection and application of these chemical probes.
Biochemical and Cellular Potency of USP28 Inhibitors
The efficacy of a chemical inhibitor is fundamentally determined by its potency at both the biochemical and cellular levels. This compound, a dual inhibitor of USP25 and USP28, has been a foundational tool for studying USP28 function. However, newer compounds have been developed with varying potency and selectivity profiles. Below is a summary of the inhibitory activities of this compound and other notable selective USP28 inhibitors.
| Inhibitor | Target(s) | Assay Type | IC50/EC50 (µM) | Reference |
| This compound | USP28 | Biochemical (Ub-rhodamine) | 0.6 | [1] |
| USP25 | Biochemical (Ub-rhodamine) | 0.7 | [1] | |
| USP28 | Cellular (Activity-based profiling) | >30 | [2] | |
| USP25 | Cellular (Activity-based profiling) | ~10–30 | [2] | |
| FT206 | USP28 | Biochemical (Ub-rhodamine) | 0.15 ± 0.06 | [3] |
| USP25 | Biochemical (Ub-rhodamine) | 1.01 ± 0.21 | [3] | |
| USP28/25 | Cellular (Activity-based profiling) | ~0.3–1 | [4] | |
| Vismodegib | USP28 | Biochemical (Ub-rhodamine) | 3.51 ± 0.12 | [3] |
| USP25 | Biochemical (Ub-rhodamine) | 2.92 ± 0.29 | [3] |
Note: IC50 (half-maximal inhibitory concentration) values from biochemical assays reflect the direct inhibition of the purified enzyme. EC50 (half-maximal effective concentration) values from cellular assays provide a measure of the inhibitor's potency within a biological context, accounting for factors like cell permeability and off-target effects. The data indicates that while this compound shows reasonable biochemical potency, its cellular potency against USP28 is significantly lower compared to newer compounds like FT206. FT206 demonstrates potent, low nanomolar inhibition of USP28 in biochemical assays and maintains a strong effect in cellular contexts.[3][4]
The USP28 Signaling Pathway and Mechanism of Inhibition
USP28 plays a pivotal role in stabilizing a range of oncoproteins by removing ubiquitin tags, thereby preventing their degradation by the proteasome.[5] Key substrates of USP28 include the transcription factors c-MYC, c-JUN, and the tumor suppressor p53 isoform ΔNp63.[2][4] The inhibition of USP28 enzymatic activity leads to the ubiquitination and subsequent degradation of these oncoproteins, resulting in the suppression of tumor cell proliferation and survival.[2]
Caption: The USP28 signaling pathway and its inhibition.
Experimental Methodologies
Accurate and reproducible experimental data are paramount in drug discovery research. This section provides detailed protocols for key assays used to characterize USP28 inhibitors.
Ubiquitin-Rhodamine 110 Deubiquitinase Assay
This biochemical assay is a widely used method to measure the enzymatic activity of deubiquitinases (DUBs) and assess the potency of their inhibitors. The assay relies on the cleavage of a quenched fluorescent substrate, ubiquitin-rhodamine 110 (Ub-Rho110).[6][7]
Principle: In its intact form, the fluorescence of the rhodamine 110 moiety is quenched by the attached ubiquitin. Upon cleavage of the amide bond between ubiquitin's C-terminal glycine (B1666218) and rhodamine 110 by an active DUB, the rhodamine 110 is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is proportional to the DUB's enzymatic activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 5 mM DTT. Prepare fresh on the day of the assay.
-
Recombinant human USP28 enzyme: Dilute to the desired final concentration (e.g., 10 nM) in assay buffer.
-
Ub-Rho110 substrate: Prepare a stock solution in DMSO and dilute to the desired final concentration (e.g., 100 nM) in assay buffer.
-
Test Inhibitors (e.g., this compound): Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Dispense 2 µL of serially diluted inhibitor or DMSO (vehicle control) into a 384-well, low-volume, black, flat-bottom plate.
-
Add 18 µL of the diluted USP28 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the Ub-Rho110 substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at 1-minute intervals for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample, such as a cell lysate or even in living cells.[1][8]
Principle: ABPP utilizes activity-based probes (ABPs) that are reactive small molecules designed to covalently bind to the active site of a specific class of enzymes.[9] For DUBs, ubiquitin-based probes with a reactive "warhead" (e.g., propargylamide) are commonly used.[10] The extent of probe labeling of a target enzyme is a measure of its activity. Inhibitors compete with the ABP for binding to the active site, thus a reduction in probe labeling indicates target engagement by the inhibitor.
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Inhibitor and Probe Labeling:
-
Aliquot the cell lysate and treat with various concentrations of the USP28 inhibitor or DMSO for 1 hour at 37°C.
-
Add a ubiquitin-based ABP (e.g., HA-Ub-PA) to a final concentration of 1-2 µM.
-
Incubate for 15-30 minutes at 37°C to allow for probe labeling.
-
-
Analysis by Western Blot:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the ABP's tag (e.g., anti-HA) to visualize all labeled DUBs.
-
To confirm the identity of the labeled bands, probe separate membranes with antibodies specific to USP28 and USP25.
-
-
Data Analysis:
-
Quantify the band intensity of the probe-labeled USP28 and USP25.
-
Normalize the intensities to the DMSO-treated control.
-
Plot the normalized intensity against the inhibitor concentration to determine the EC50 for target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that allows for the direct measurement of target engagement in intact cells.[11][12]
Principle: The binding of a ligand (e.g., an inhibitor) to its target protein often increases the protein's thermal stability.[13] In a CETSA experiment, cells are treated with the inhibitor and then subjected to a heat gradient. The stabilized protein will remain soluble at higher temperatures compared to the unbound protein, which will denature and aggregate. The amount of soluble protein at different temperatures is then quantified.[13]
Protocol:
-
Cell Treatment and Heating:
-
Culture cells and treat them with the desired concentration of the USP28 inhibitor or DMSO for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing the non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble USP28 in each sample using Western blotting or an immunoassay like ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble USP28 against the temperature for both the inhibitor-treated and control samples.
-
The shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
To determine the EC50 of target engagement, an isothermal dose-response experiment can be performed where cells are treated with a range of inhibitor concentrations and heated at a single, fixed temperature (chosen from the melting curve).
-
Experimental Workflow for Comparing USP28 Inhibitors
A systematic workflow is essential for the robust comparison of different USP28 inhibitors.
Caption: A typical experimental workflow for comparing USP28 inhibitors.
Conclusion
The selection of an appropriate USP28 inhibitor is crucial for obtaining reliable and translatable research outcomes. While this compound has been instrumental in the initial exploration of USP28 biology, newer compounds such as FT206 offer significantly improved potency and cellular activity. This guide provides the necessary data and detailed experimental protocols to enable researchers to make informed decisions when choosing a USP28 inhibitor for their specific research needs. The presented methodologies for biochemical and cellular assays, along with the outlined experimental workflow, will facilitate the rigorous evaluation and comparison of existing and novel USP28 inhibitors, ultimately advancing the development of targeted therapies for a range of cancers.
References
- 1. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 3. Structural basis for the bi-specificity of USP25 and USP28 inhibitors | EMBO Reports [link.springer.com]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ubpbio.com [ubpbio.com]
- 8. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
A Head-to-Head Comparison of AZ-1 and FT206: Selective Inhibitors of Ubiquitin-Specific Proteases 25 and 28
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular activities of two prominent inhibitors, AZ-1 and FT206, which target the deubiquitinating enzymes (DUBs) USP25 and USP28. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound and FT206 are both potent inhibitors of USP28 and its closest homolog, USP25, enzymes implicated in the progression of various cancers through the stabilization of oncoproteins such as c-MYC. While both compounds target the same enzymes, available data indicates that FT206 exhibits greater potency and selectivity for USP28 over USP25 when compared to this compound. This differential activity profile may have significant implications for their therapeutic application and downstream cellular effects.
Data Presentation
The following tables summarize the quantitative data available for this compound and FT206, focusing on their inhibitory activity against their primary targets.
Table 1: In Vitro Inhibitory Activity of this compound and FT206
| Inhibitor | Target | IC50 (µM) | Assay |
| This compound | USP28 | 0.7 | Ub-Rhodamine 110 Assay |
| USP25 | 0.62 | Ub-Rhodamine 110 Assay | |
| FT206 | USP28 | 0.15[1] | Ub-Rhodamine 110 Assay[2] |
| USP25 | 1.01[1] | Ub-Rhodamine 110 Assay[2] |
Table 2: Cellular Target Engagement and Potency of this compound and FT206
| Inhibitor | Target | EC50 (µM) | Cell Line | Assay |
| This compound | USP28 | >30[3][4] | H520 (Lung Squamous Cell Carcinoma) | Activity-Based Probe Profiling |
| USP25 | ~10–30[3][4] | H520 (Lung Squamous Cell Carcinoma) | Activity-Based Probe Profiling | |
| FT206 | USP28 | Not explicitly stated, but potent in the nanomolar range[4] | H520 (Lung Squamous Cell Carcinoma) | Activity-Based Probe Profiling |
| USP25 | Less potent than against USP28 | H520 (Lung Squamous Cell Carcinoma) | Activity-Based Probe Profiling |
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
This method is utilized to assess the potency and selectivity of inhibitors against deubiquitinating enzymes in a cellular context.
-
Cell Lysis: Human lung squamous cell carcinoma (LSCC) H520 cells are lysed to prepare crude cell extracts.
-
Inhibitor Incubation: The cell extracts are incubated with varying concentrations of the inhibitor (this compound or FT206) to allow for target engagement.
-
Probe Labeling: A ubiquitin-based activity probe, such as HA-Ub-Propargylamide (HA-Ub-PA), is added to the extracts. This probe covalently binds to the active site of DUBs.
-
SDS-PAGE and Western Blotting: The proteins are separated by size using SDS-PAGE. The gel is then transferred to a membrane for Western blotting.
-
Detection: The membrane is immunoblotted with antibodies against USP28, USP25, and the HA tag on the probe. The potency of the inhibitor is determined by its ability to compete with the probe for binding to the DUBs, which is observed as a decrease in the intensity of the probe-labeled DUB band.
Ub-Rhodamine 110 Deubiquitinase Assay
This is a biochemical assay used to measure the enzymatic activity of purified DUBs and the potency of their inhibitors.
-
Reaction Setup: The assay is performed in a microplate format. Each well contains the purified DUB (USP28 or USP25) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl2, 2 mM β-Mercaptoethanol, 0.05% CHAPS).
-
Inhibitor Addition: Serial dilutions of the inhibitor (this compound or FT206) are added to the wells and incubated with the enzyme for a defined period.
-
Substrate Addition: The fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The cleavage of the amide bond between ubiquitin and rhodamine 110 by the active DUB results in an increase in fluorescence. This is measured over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5][6]
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways
The inhibition of USP28 by compounds like this compound and FT206 has significant downstream consequences on cellular signaling, particularly impacting pathways involved in cancer progression.
Caption: USP28 signaling and consequences of its inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cellular activity of DUB inhibitors.
Caption: Workflow for cellular characterization of DUB inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for the bi-specificity of USP25 and USP28 inhibitors | EMBO Reports [link.springer.com]
- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 5. amsbio.com [amsbio.com]
- 6. ubpbio.com [ubpbio.com]
A Comparative Guide to Deubiquitinase (DUB) Inhibitors: Alternatives to AZ-1
For Researchers, Scientists, and Drug Development Professionals
The reversible nature of protein ubiquitination, governed by the interplay between E3 ligases and deubiquitinating enzymes (DUBs), presents a compelling landscape for therapeutic intervention in a multitude of diseases, including cancer and neurodegenerative disorders. AZ-1, a dual inhibitor of the closely related DUBs USP25 and USP28, has emerged as a valuable tool compound for studying the roles of these enzymes. However, the quest for inhibitors with varied selectivity profiles, mechanisms of action, and downstream cellular effects is crucial for advancing DUB-targeted drug discovery. This guide provides an objective comparison of this compound with several alternative DUB inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potency (IC50) and selectivity of a DUB inhibitor are critical parameters for its utility in research and potential for therapeutic development. The following tables summarize the reported IC50 values for this compound and a selection of alternative DUB inhibitors against a panel of deubiquitinating enzymes.
Table 1: IC50 Values of this compound and Alternative DUB Inhibitors (in µM)
| DUB Target | This compound[1][2][3][4][5] | PR-619[6][6] | P5091 | WP1130 | b-AP15 | P22077[7][8] |
| USP2 | - | 7.2 | >100 | - | - | - |
| USP4 | - | 3.93 | - | - | - | - |
| USP5 | - | 8.61 | >100 | Inhibits | - | - |
| USP7 | - | 6.86 | 4.2 | - | - | 8.6 |
| USP8 | - | 4.9 | >100 | - | - | - |
| USP14 | - | - | - | Inhibits | 2.1 | - |
| USP25 | 0.7 | - | - | - | - | - |
| USP28 | 0.6 | - | - | - | - | - |
| USP47 | - | - | - | - | - | Inhibits |
| UCHL1 | - | - | >100 | Inhibits | - | - |
| UCHL5 | - | - | - | - | Inhibits | - |
| UCH37 | - | - | - | Inhibits | - | - |
Mechanisms of Action and Impact on Signaling Pathways
Beyond direct enzyme inhibition, the downstream consequences of DUB inhibitor treatment on cellular signaling pathways are of paramount importance. The following section details the known effects of this compound and its alternatives on key signaling cascades.
This compound: Dual USP25/USP28 Inhibition
This compound is a selective, non-competitive dual inhibitor of USP25 and USP28.[1][4] Its primary reported downstream effect is the dose-dependent reduction of c-Myc levels in colon carcinoma cells.[2][3]
PR-619: Broad-Spectrum DUB Inhibition
PR-619 is a broad-range, reversible DUB inhibitor with activity against multiple DUB families.[6] Its widespread inhibition of deubiquitination leads to the accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ER stress-related apoptosis.[6][9] PR-619 has also been shown to activate the autophagic pathway.[10] Furthermore, it can inactivate phospho-ERK and phospho-AKT signaling pathways.[9]
P5091: Selective USP7 Inhibition
P5091 is a selective and potent inhibitor of USP7.[11] Inhibition of USP7 by P5091 has been shown to modulate several key signaling pathways:
-
p53 Pathway: By preventing the deubiquitination and promoting the degradation of MDM2, P5091 stabilizes and activates the p53 tumor suppressor pathway.[11][12]
-
Wnt Signaling: P5091 attenuates Wnt signaling by enhancing the ubiquitination and subsequent degradation of β-catenin.[13][14]
-
NF-κB and MAPK Pathways: In the context of cancer immunotherapy, P5091 has been shown to slow tumor growth by activating the p38 MAPK pathway and promoting the infiltration of M1 macrophages and IFN-γ-expressing CD8+ T cells.[15] It can also lead to increased PD-L1 expression in tumor cells.[15]
-
Immune Response: P5091 has been reported to enhance anticancer immunity by decreasing FOXP3-positive T regulatory cells.[16]
WP1130: Multi-Target DUB Inhibition
WP1130 is a cell-permeable DUB inhibitor that targets USP9x, USP5, USP14, and UCH37.[17][18] This multi-targeted inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as p53.[17][19]
b-AP15: Inhibition of Proteasome-Associated DUBs
b-AP15 is an inhibitor of the 19S proteasome-associated DUBs, UCHL5 and USP14. Its mechanism of action involves the accumulation of polyubiquitinated proteins, leading to proteotoxic stress and apoptosis.[20] b-AP15 has been shown to modulate the following signaling pathways:
-
TGF-β/Smad Signaling: It inhibits the phosphorylation of Smad2/Smad3, thereby downregulating the TGF-β signaling pathway in ovarian cancer cells.[21]
-
NF-κB Signaling: b-AP15 has been shown to reduce NF-κB protein translocation and downstream target activation.[20]
-
MAPK Pathway: It can reduce the phosphorylation of ERK1/2 and JNK in response to inflammatory stimuli.[22]
-
AKT/ERK Signaling: b-AP15 has been shown to block the AKT/ERK signaling pathway.[23]
P22077: Dual USP7/USP47 Inhibition
P22077 is an inhibitor of USP7 and the closely related DUB, USP47.[7][8] Its effects on signaling pathways include:
-
NF-κB and MAPK Pathways: P22077 has been demonstrated to inhibit the activation of NF-κB and MAPKs signaling pathways in response to LPS stimulation by promoting the K48-linked ubiquitination and degradation of TRAF6.[24][25]
-
NLRP3 Inflammasome: It can reduce the inflammatory response by inhibiting the NLRP3 inflammasome pathway.[26]
Experimental Protocols
Accurate and reproducible assessment of DUB inhibitor activity is essential. Below are detailed methodologies for commonly employed in vitro and cell-based assays.
In Vitro DUB Inhibition Assay using Ubiquitin-AMC
This fluorogenic assay measures the cleavage of a synthetic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Reagents:
-
Recombinant purified DUB enzyme
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black plates
-
-
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of the DUB enzyme to each well of the plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a fixed concentration of Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the DUB activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro DUB Inhibition Assay using Ubiquitin-Rhodamine 110
This assay is similar to the Ub-AMC assay but utilizes a different fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), which offers different spectral properties.
-
Reagents:
-
Recombinant purified DUB enzyme
-
Ub-Rho110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)[27]
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black plates
-
-
Protocol:
-
Follow steps 1-3 from the Ub-AMC protocol.
-
Initiate the reaction by adding a fixed concentration of Ub-Rho110 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[28]
-
Continue with steps 6-8 from the Ub-AMC protocol to determine the IC50 value.
-
Cell-Based DUB Inhibition Assay using AlphaLISA
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology can be adapted for a cell-based format to measure DUB inhibition in a more physiological context.
-
Reagents:
-
Cells expressing the DUB of interest (e.g., transiently or stably)
-
Cell-permeable ubiquitin probe (e.g., Biotin-Ub-VME)
-
Lysis Buffer (e.g., containing protease and phosphatase inhibitors)
-
AlphaLISA Acceptor beads (e.g., anti-HA conjugated for an HA-tagged DUB)
-
AlphaLISA Streptavidin-coated Donor beads
-
Test compounds
-
384-well white plates
-
-
Protocol:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the cell-permeable ubiquitin probe to the cells and incubate to allow for covalent labeling of the active DUBs.
-
Lyse the cells directly in the wells.
-
Add the AlphaLISA Acceptor beads and incubate to allow binding to the tagged DUB.
-
Add the Streptavidin-coated Donor beads and incubate in the dark to allow binding to the biotinylated ubiquitin probe.
-
Read the plate on an AlphaLISA-compatible plate reader. The proximity of the donor and acceptor beads on the DUB-probe complex generates a chemiluminescent signal.
-
A decrease in the AlphaLISA signal indicates inhibition of the DUB activity. Calculate IC50 values as described previously.
-
Cell-Based DUB Inhibition Assay using Flow Cytometry
This method allows for the quantification of DUB activity and inhibition in living cells.
-
Principle: A reporter system is used where a fluorescent protein (e.g., GFP) is fused to a substrate that is targeted for degradation upon cleavage by a specific DUB. Inhibition of the DUB leads to stabilization of the reporter and an increase in fluorescence.
-
Protocol Outline:
-
Transfect cells with a vector expressing the DUB-specific reporter construct.
-
Treat the transfected cells with different concentrations of the DUB inhibitor.
-
After a defined incubation period, harvest the cells.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
An increase in the percentage of fluorescent cells or the mean fluorescence intensity indicates inhibition of the DUB.
-
IC50 values can be determined by plotting the fluorescence signal against the inhibitor concentration.
-
Visualizing the Landscape of DUB Inhibition
To better understand the relationships between the discussed inhibitors and their targets, as well as the experimental workflows, the following diagrams are provided.
Caption: Target selectivity of this compound and alternative DUB inhibitors.
Caption: Workflow for in vitro DUB inhibition assay using Ub-AMC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein deubiquitination by PR-619 activates the autophagic pathway in OLN-t40 oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. ubiqbio.com [ubiqbio.com]
- 28. amsbio.com [amsbio.com]
A Head-to-Head Comparison: Genetic Knockdown vs. Chemical Inhibition with AZ-1 for Targeting the USP28/25 Axis
For researchers in oncology, neurodegenerative disease, and immunology, the deubiquitinating enzymes (DUBs) USP28 and USP25 present compelling therapeutic targets. Both genetic knockdown and small molecule inhibition are powerful tools to probe their function and evaluate their therapeutic potential. This guide provides an objective comparison of these two approaches, with a focus on siRNA/shRNA-mediated knockdown versus chemical inhibition by AZ-1, a known dual inhibitor of USP25 and USP28.
At a Glance: Key Differences
| Feature | Genetic Knockdown (siRNA/shRNA) | Chemical Inhibition (this compound) |
| Mechanism of Action | Post-transcriptional gene silencing by degrading target mRNA, leading to reduced protein synthesis. | Direct, non-competitive binding to the catalytic domain of USP25 and USP28, blocking their enzymatic activity.[1][2] |
| Effect on Protein | Reduces the total cellular pool of the target protein. | Inhibits the function of the existing protein pool without necessarily affecting total protein levels. |
| Temporal Control | Onset of action is slower (24-72 hours) and can be transient (siRNA) or stable (shRNA).[3] | Rapid and often reversible upon removal of the inhibitor. |
| Specificity | Can be highly specific to the target mRNA sequence. Off-target effects are primarily due to unintended silencing of other mRNAs with sequence similarity.[4][5] | Specificity depends on the inhibitor's chemical structure. This compound is a dual inhibitor of USP25 and USP28.[1][2] Off-target effects can arise from binding to other proteins. |
| Scaffolding Functions | Eliminates both the enzymatic and non-enzymatic (scaffolding) functions of the protein. | Primarily affects enzymatic activity, potentially leaving scaffolding functions intact. |
Quantitative Comparison of Functional Outcomes
The primary consequence of both USP28 knockdown and inhibition is the destabilization of its substrate proteins, most notably the oncoprotein c-MYC.[1][6] The following tables summarize representative quantitative data from studies investigating these effects.
Table 1: Efficacy in Reducing c-MYC Protein Levels
| Method | Cell Line | Target(s) | Concentration/ Method | % Reduction in c-MYC Protein | Citation(s) |
| shRNA Knockdown | LSCC primary tumor cells | Usp28 | Lentiviral transduction | Significant reduction (quantification not specified) | [1] |
| siRNA Knockdown | Esophageal cancer cells (ECA109R) | USP28 | Transfection | Positive regulation (precise % not stated) | [7] |
| Chemical Inhibition | NSCLC cell lines (A549, H460) | USP28/25 | 10 µM this compound | Dose-dependent decrease in cell viability | [8] |
| Chemical Inhibition | Colorectal cancer cells (Ls174T) | USP28/25 | 10 µM Vismodegib (another USP28/25 inhibitor) | ~50% | [9] |
Table 2: Impact on Cell Viability
| Method | Cell Line | Target(s) | Concentration/ Method | IC50 / EC50 | Citation(s) |
| shRNA Knockdown | LSCC primary tumor cells | Usp28 | Lentiviral transduction | Reduced cell growth | [1] |
| Chemical Inhibition | NSCLC cell lines (A549, H460, H1299, H226) | USP28/25 | This compound | ~10-15 µM | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the comparison between these two techniques.
References
- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 2. Frontiers | Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases [frontiersin.org]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. sitoolsbiotech.com [sitoolsbiotech.com]
- 6. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of USP28 enhances the radiosensitivity of esophageal cancer cells via the c-Myc/hypoxia-inducible factor-1 alpha pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: The Specificity of AZ-1 Versus Broad-Spectrum Deubiquitinase (DUB) Inhibitors
In the landscape of ubiquitin-proteasome system (UPS) research and drug discovery, deubiquitinating enzymes (DUBs) have emerged as critical therapeutic targets.[1][2][3] These enzymes counteract the action of E3 ubiquitin ligases by removing ubiquitin from substrate proteins, thereby regulating protein stability, localization, and function.[3][4][5] Consequently, DUB inhibitors are valuable tools for interrogating cellular pathways and hold promise for treating diseases like cancer and neurodegenerative disorders.[3][4]
This guide provides a detailed comparison between AZ-1, a selective dual inhibitor, and broad-spectrum DUB inhibitors. We will examine their mechanisms of action, target profiles, and cellular effects, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Differentiating Specificity: this compound vs. Broad-Spectrum Inhibition
The primary distinction between this compound and broad-spectrum inhibitors lies in their target selectivity. This compound is a selective, non-competitive inhibitor that specifically targets two closely related DUBs: USP25 and USP28 .[6][7][8][9] This specificity allows for the precise investigation of pathways regulated by these two enzymes.
In contrast, broad-spectrum DUB inhibitors , such as PR-619 and Palladium Pyrithione (PdPT), are designed to inhibit a wide range of DUBs, often across multiple families including USPs, UCHs, and OTUs.[10][11][12][13] This pan-DUB inhibition leads to a global accumulation of ubiquitinated proteins and can induce widespread cellular effects, making these inhibitors useful for studying the overall consequences of DUB inhibition but challenging for dissecting the role of a single DUB.[11][14]
Comparative Data Overview
The following table summarizes the key characteristics and performance metrics of this compound compared to representative broad-spectrum DUB inhibitors.
| Feature | This compound | PR-619 | PdPT |
| Target(s) | USP25 / USP28 [6][7][9] | Broad-spectrum (e.g., USP2, USP4, USP5, USP7, USP8)[10][13] | Broad-spectrum (e.g., USP7, USP10, USP14, USP15, UCHL5)[11] |
| Mechanism | Non-competitive[6][7] | Reversible, broad-range[10] | Broad-spectrum DUB inhibition[11] |
| In Vitro Potency (IC50) | USP28: 0.62 µMUSP25: 0.7 µM[6][7] | USP4: 3.93 µMUSP8: 4.9 µMUSP7: 6.86 µMUSP2: 7.2 µMUSP5: 8.61 µM[10] | Not specified in provided results. |
| Cellular Potency (EC50) | ~20 µM in various cancer cell lines[7] | ~10 µM in cellular activity probe assays[13] | Not specified in provided results. |
| Key Cellular Outcomes | c-MYC degradation, DNA damage, cell cycle arrest, apoptosis, enhanced immunogenicity.[15] | Accumulation of ubiquitinated proteins, ER Stress, apoptosis.[10] | Apoptosis, Ferroptosis, GPX4 degradation.[11] |
| Selectivity Profile | High selectivity for USP25/28 subfamily.[9][16] | Inhibits a wide range of DUBs from multiple families.[13][17] | Inhibits multiple DUBs.[11] |
Visualizing the Mechanisms and Workflows
To clarify the conceptual and practical differences, the following diagrams illustrate the distinct inhibitory mechanisms, a typical experimental workflow for inhibitor validation, and a specific signaling pathway affected by this compound.
Caption: Comparison of selective vs. broad-spectrum DUB inhibition.
Caption: A generalized workflow for DUB inhibitor discovery and validation.
Caption: this compound inhibits USP28, leading to c-MYC degradation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are outlines for key experiments used to characterize DUB inhibitors.
Biochemical DUB Activity Assay (IC50 Determination)
This in vitro assay measures the enzymatic activity of a purified DUB and is used to determine the potency (IC50) of an inhibitor.
-
Principle: A fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine110, is cleaved by an active DUB, releasing a fluorescent molecule.[18][19][20] The inhibitor's ability to reduce this fluorescence is measured.
-
Protocol Outline:
-
Reagents: Purified recombinant DUB enzyme (e.g., USP28), assay buffer, Ub-AMC substrate, test inhibitor (e.g., this compound) at various concentrations, and a control inhibitor.[18]
-
Procedure: a. Dispense the DUB enzyme into a 96-well plate. b. Add the test inhibitor at a range of concentrations (and DMSO as a vehicle control) to the wells and pre-incubate to allow for binding.[18] c. Initiate the reaction by adding the Ub-AMC substrate. d. Measure the increase in fluorescence over time at appropriate excitation/emission wavelengths (e.g., 360nm/460nm for AMC) using a plate reader.[16]
-
Data Analysis: Calculate the initial reaction rates. Normalize the data to the DMSO control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[16]
-
Cell-Based Viability Assay (EC50 Determination)
This assay assesses the effect of an inhibitor on the proliferation and viability of cultured cells to determine its cellular potency (EC50).
-
Principle: Measures the metabolic activity of living cells, which correlates with cell number. Reagents like MTT or resazurin (B115843) are converted into colored or fluorescent products by metabolically active cells.
-
Protocol Outline:
-
Cell Culture: Plate cancer cells (e.g., non-small cell lung cancer lines) in 96-well plates and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified period (e.g., 48-72 hours).[9]
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions and measure the resulting signal (luminescence or absorbance).
-
Data Analysis: Normalize the data to vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration to calculate the EC50 value.
-
Immunoblotting for Target Engagement and Pathway Analysis
This technique is used to detect changes in the levels of specific proteins within the cell following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest.
-
Protocol Outline:
-
Cell Treatment & Lysis: Treat cells with the inhibitor (e.g., this compound or a broad-spectrum inhibitor) for a desired time. Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., USP28, c-MYC, total ubiquitin, cleaved PARP for apoptosis, or a loading control like GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (like HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels between treated and untreated samples. This can confirm, for example, the degradation of c-MYC upon this compound treatment.[15]
-
Proteomics for Substrate Identification
Mass spectrometry-based proteomics can provide a global, unbiased view of changes in protein ubiquitination following DUB inhibitor treatment.[21][22][23]
-
Principle: Cells are treated with a DUB inhibitor, and changes in the ubiquitinated proteome are quantified using mass spectrometry. This can identify direct and indirect substrates of the inhibited DUB(s).
-
Protocol Outline:
-
Cell Treatment: Treat cells with a selective (e.g., a USP7 inhibitor) or broad-spectrum inhibitor.[22]
-
Lysis and Digestion: Lyse the cells under denaturing conditions and digest the proteins into peptides.
-
Ubiquitin Remnant (di-Gly) Peptide Enrichment: Use antibodies specific for the K-ε-GG remnant (the signature left on a lysine (B10760008) residue after trypsin digestion of a ubiquitinated protein) to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ubiquitination sites.
-
Data Analysis: Compare the ubiquitination profiles of inhibitor-treated versus control cells to identify substrates whose ubiquitination status is significantly altered. This approach has been successfully used to map substrates of USP7.[22][23]
-
Conclusion
The choice between a selective inhibitor like this compound and a broad-spectrum DUB inhibitor depends entirely on the research question.
-
This compound is an ideal tool for dissecting the specific roles of USP25 and USP28 in cellular processes such as c-MYC regulation and DNA damage response.[9][15] Its selectivity provides a clear link between the inhibition of its targets and the observed phenotype.
-
Broad-spectrum DUB inhibitors are suited for studying the global consequences of impaired deubiquitination. They can reveal cellular vulnerabilities to widespread UPS disruption and have led to the discovery of novel cell death mechanisms, such as the link between DUB inhibition and ferroptosis.[11] However, attributing an observed effect to a single DUB is challenging with these compounds.
By understanding the distinct profiles of these inhibitors and employing rigorous experimental protocols, researchers can effectively leverage these powerful chemical probes to advance our understanding of the ubiquitin system and its role in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deubiquitinating Enzymes | Proteases | Tocris Bioscience [tocris.com]
- 6. ubpbio.com [ubpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. mdpi.com [mdpi.com]
- 20. Deubiquitinating enzyme purification, assay inhibitors, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of AZ-23 and Other TRK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of AZ-23, a potent inhibitor of Tropomyosin receptor kinase (Trk) family members, with other notable TRK inhibitors, Larotrectinib and Entrectinib. The data presented herein is intended to support informed decisions in research and development.
The development of specific kinase inhibitors is a cornerstone of targeted therapy, particularly in oncology. The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical mediators of neuronal cell growth, survival, and differentiation. However, oncogenic fusions involving the NTRK genes can lead to constitutively active Trk signaling, driving the growth of various tumors. AZ-23 has been identified as a novel, potent, and selective Trk kinase inhibitor.[1] This guide delves into its selectivity profile in comparison to Larotrectinib, a highly selective TRK inhibitor, and Entrectinib, a multi-kinase inhibitor that also targets ROS1 and ALK.[2]
Comparative Inhibitor Potency and Selectivity
To facilitate a direct comparison of the cross-reactivity profiles of AZ-23, Larotrectinib, and Entrectinib, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of kinases. Lower IC50 values indicate higher potency. It is important to note that a comprehensive public kinome scan for AZ-23 is not available, and the data is based on published values for a limited selection of kinases.
| Kinase | AZ-23 IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) |
| TrkA | 2 [3][4] | 5-11 | 1.7 [2] |
| TrkB | 8 [3][4] | 6-14 | 0.1 [2] |
| TrkC | Not Publicly Available | 1-7 | 0.1 [2] |
| FGFR1 | 24[3][4] | >1000 | >1000 |
| Flt3 | 52[3][4] | >1000 | Not Publicly Available |
| Ret | 55[3][4] | >1000 | Not Publicly Available |
| MuSk | 84[3][4] | Not Publicly Available | Not Publicly Available |
| Lck | 99[3][4] | >1000 | Not Publicly Available |
| ROS1 | Not Publicly Available | >1000 | 0.2 [2] |
| ALK | Not Publicly Available | >1000 | 1.6 [2] |
| TNK2 | Not Publicly Available | 16 | Not Publicly Available |
| JAK2 | Not Publicly Available | >1000 | 27 |
| ACK1 | Not Publicly Available | Not Publicly Available | 16 |
Note: IC50 values can vary between different assay conditions and platforms. Data is compiled from multiple sources and should be interpreted as a comparative overview.
Experimental Protocols: In Vitro Kinase Assay
The determination of inhibitor potency and selectivity is typically performed using in vitro kinase assays. The following is a representative protocol for a biochemical kinase assay to determine the IC50 value of an inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., AZ-23) against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or radioactivity detector)
-
96- or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include control wells with solvent only (0% inhibition) and wells without enzyme (100% inhibition).
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced (for ADP-Glo™), the degree of substrate phosphorylation (for Z'-LYTE™), or the incorporation of radioactive phosphate (B84403) (for radiometric assays).
-
Data Analysis: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
To better understand the biological context and the experimental approach to cross-reactivity studies, the following diagrams have been generated.
References
- 1. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ-23 | Trk receptor | TargetMol [targetmol.com]
Validating the Phenotype of AZ-1 Treatment: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ-1, a dual inhibitor of ubiquitin-specific proteases 25 and 28 (USP25/28), with other relevant compounds. The information presented here is intended to assist researchers in validating the on-target effects of this compound and understanding its phenotypic consequences in cancer and inflammatory models. This guide includes comparative data on inhibitor potency, effects on cell viability, and detailed experimental protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound is a potent, non-competitive, dual inhibitor of USP25 and USP28 with IC50 values of 0.62 μM and 0.7 μM, respectively.[1] These deubiquitinating enzymes (DUBs) play crucial roles in various cellular processes, including protein stability and signaling pathways. Notably, USP28 is recognized for its role in stabilizing several oncoproteins, including c-MYC. By inhibiting USP25 and USP28, this compound promotes the degradation of their substrates, leading to downstream effects such as reduced cell viability and induction of apoptosis in cancer cells.[1] Furthermore, this compound has demonstrated efficacy in attenuating colitis and tumorigenesis in murine models, highlighting its potential as a therapeutic agent in oncology and inflammatory diseases.
Comparative Analysis of USP25/28 Inhibitors
To objectively evaluate the performance of this compound, this section compares its inhibitory activity and effects on cell viability with other known USP25/28 inhibitors, namely Vismodegib and FT206.
Table 1: Comparison of Inhibitory Potency against USP25 and USP28
| Compound | Target(s) | IC50/EC50 (USP25) | IC50/EC50 (USP28) | Cell Line/Assay Condition |
| This compound | USP25/28 | 0.62 µM | 0.7 µM | Ub-AMC hydrolysis assay |
| Vismodegib | USP25/28, SMO | 1.42 µM | 4.41 µM | Ub-AMC hydrolysis assay |
| FT206 | USP25/28 | 1.01 µM | 0.15 µM | Ub-AMC hydrolysis assay |
| This compound | USP25/28 | ~10–30 µM | >30 µM | H520 lung squamous cell carcinoma cell extracts (Activity-based probe assay) |
| FT206 | USP25/28 | ~300–1000 nM | ~300–1000 nM | H520 lung squamous cell carcinoma cell extracts (Activity-based probe assay) |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are measures of a drug's potency.
Table 2: Comparative Effects on Cancer Cell Viability
| Compound | Cell Line | Assay | IC50/EC50 |
| This compound | HCT116 (Colon Carcinoma) | Not specified | ~20 µM (EC50 for general cancer cell lines) |
| Vismodegib | Caco-2, Ht-29 (Colon Cancer) | CCK-8 assay | Dose-dependent inhibition of proliferation (5-50 µM) |
| FT206 | KF LSCC (Lung Squamous Cell Carcinoma) | Not specified | Dose-dependent decrease in cell proliferation (50-100 nM) |
| FT206 | H520 (Lung Squamous Cell Carcinoma) | Not specified | ~1–3 µM (EC50 in intact cells) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound Action
Caption: this compound inhibits USP25/28, leading to c-MYC degradation and apoptosis.
Experimental Workflow for Phenotype Validation
Caption: Workflow for validating the phenotype of USP25/28 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (WST-1 Method)
Objective: To quantify the number of viable cells in response to treatment with this compound or alternative inhibitors.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium
-
96-well tissue culture plates
-
This compound, Vismodegib, FT206 (or other inhibitors)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the inhibitors (this compound, Vismodegib, FT206) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
Objective: To detect and quantify apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
This compound, Vismodegib, FT206 (or other inhibitors)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of inhibitors for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
DNA Damage Assay (Alkaline Comet Assay)
Objective: To detect single- and double-strand DNA breaks in individual cells.
Materials:
-
Cancer cell line of interest
-
This compound, Vismodegib, FT206 (or other inhibitors)
-
Comet assay slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with inhibitors for the desired time.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMPA at a 1:10 (v/v) ratio and immediately pipette onto a comet assay slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage for 20-30 minutes.
-
Wash the slides with neutralization buffer.
-
Stain the slides with a DNA stain.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software (measuring tail length, tail intensity, and tail moment).
Conclusion
This compound is a potent dual inhibitor of USP25 and USP28 that induces a clear phenotypic response in cancer cells, characterized by decreased cell viability, induction of apoptosis, and DNA damage. This guide provides a framework for researchers to validate these phenotypes through direct comparison with other inhibitors like Vismodegib and FT206. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for designing and interpreting experiments aimed at understanding the therapeutic potential of targeting the USP25/28 axis. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of AZ1, a Dual USP25/28 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of AZ1, a selective, non-competitive, and orally active dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28. The experimental data and methodologies presented herein are compiled from publicly available research to facilitate an objective evaluation of AZ1's performance and its potential as a therapeutic agent.
Data Presentation: Quantitative Efficacy of AZ1
The following tables summarize the key quantitative data on the efficacy of AZ1 from both cell-free/cell-based assays and animal models.
Table 1: In Vitro Activity of AZ1
| Assay Type | Target/Cell Line | Endpoint | Value | Reference(s) |
| Enzymatic Inhibition Assay | USP25 (cell-free) | IC₅₀ | 0.7 µM | [1][2][3] |
| Enzymatic Inhibition Assay | USP28 (cell-free) | IC₅₀ | 0.6 µM | [1][2][3] |
| Cell Viability Assay | Various Cancer Cells | EC₅₀ | ~18-20 µM | [4][5] |
| Cellular Target Engagement | USP25 (in cells) | EC₅₀ | 3.3 µM | [6][7] |
| Cellular Target Engagement | USP28 (in cells) | EC₅₀ | Not specified | [6][7] |
Table 2: In Vivo Efficacy of AZ1 in Murine Models
| Disease Model | Dosing Regimen | Key Outcomes | Reference(s) |
| DSS-Induced Colitis | 40 mg/kg, daily gavage for 7 days | Protection from weight loss, diarrhea, and colon shortening. | [1] |
| Colitis-Associated Tumorigenesis | 20 mg/kg/day, gavage, 6 times/week | Significant reduction in colon tumor numbers; Decreased Wnt-related gene expression and pSTAT3 levels. | [1][8] |
| AOM/Vil-Cre;Trp53fl/fl Tumor Model | 20 mg/kg/day, gavage, every 3 days | Significant inhibition of colon tumorigenesis and prolonged survival. | [1] |
| Alzheimer's Disease (5xFAD mice) | 20 mg/kg/day, daily intraperitoneal injection for 28 days | Reduced amyloid plaque burden; Attenuated microglial activation; Improved synaptic and cognitive function. | [3][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Assays
1. Ubiquitin-Rhodamine 110 (Ub-Rh110) Based Deubiquitinase (DUB) Inhibition Assay
This assay is utilized to determine the half-maximal inhibitory concentration (IC₅₀) of AZ1 against USP25 and USP28.
-
Principle: The assay measures the cleavage of the fluorogenic substrate Ubiquitin-Rhodamine 110. Upon cleavage by a DUB, the rhodamine 110 is released, resulting in a quantifiable increase in fluorescence.
-
Protocol Outline:
-
Purified recombinant USP25 or USP28 enzyme is incubated in assay buffer.
-
Serial dilutions of AZ1 (or vehicle control) are added to the enzyme solution and pre-incubated.
-
The reaction is initiated by the addition of the Ub-Rh110 substrate.
-
The increase in fluorescence is monitored over time using a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of AZ1 on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of AZ1 or vehicle control for a specified period (e.g., 48-72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 3-4 hours at 37°C to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and EC₅₀ values are calculated.[2][5][10][11]
-
In Vivo Models
1. Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This model is used to evaluate the anti-inflammatory properties of AZ1 in an acute colitis setting.
-
Principle: DSS administered in drinking water induces damage to the colonic epithelium, leading to an inflammatory response that mimics human ulcerative colitis.
-
Protocol Outline:
-
Experimental mice are provided with drinking water containing a specific concentration of DSS (e.g., 2.5-5%) for a defined period (e.g., 5-7 days) to induce colitis.
-
A control group receives regular drinking water.
-
AZ1 is administered to a treatment group via oral gavage at a specified dose and frequency (e.g., 40 mg/kg daily).
-
Clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood, are monitored daily.
-
At the end of the study, mice are euthanized, and the colons are collected to measure length and for histological analysis of inflammation and tissue damage.[12][13][14][15]
-
2. Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer Model
This model assesses the efficacy of AZ1 in preventing or treating inflammation-driven colorectal cancer.
-
Principle: AOM, a pro-carcinogen, initiates tumorigenesis, while subsequent cycles of DSS-induced colitis promote tumor development.
-
Protocol Outline:
-
Mice receive a single intraperitoneal injection of AOM.
-
After a recovery period, mice are subjected to multiple cycles of DSS administration (e.g., 2.5% DSS in drinking water for one week) interspersed with periods of regular drinking water.
-
AZ1 is administered to the treatment group via oral gavage at a specified dose and frequency throughout the DSS cycles.
-
Body weight and clinical signs are monitored.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of AZ1 and a typical experimental workflow.
Caption: AZ1 inhibits USP25/28, leading to downstream effects on Wnt and STAT3 signaling pathways.
Caption: A typical experimental workflow for evaluating the in vitro and in vivo effects of AZ1.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Luciferase reporter assay [bio-protocol.org]
- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. med.upenn.edu [med.upenn.edu]
A Comparative Efficacy Analysis of AZ-1 and PR-619 in the Ubiquitin Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AZ-1, a dual inhibitor of ubiquitin-specific proteases (USP) 25 and 28, and PR-619, a broad-spectrum deubiquitinase (DUB) inhibitor. This analysis is based on available experimental data to inform research and development decisions.
This document summarizes the mechanisms of action, target profiles, and cellular effects of this compound and PR-619, presenting quantitative data in structured tables for clear comparison. Detailed experimental methodologies for key cited experiments are also provided, alongside visualizations of relevant signaling pathways.
Overview of this compound and PR-619
This compound is a potent and selective dual inhibitor of USP25 and USP28, two deubiquitinating enzymes that have been implicated in the regulation of various cellular processes, including inflammation and cancer.[1][2] Its targeted approach offers a more specific intervention within the ubiquitin-proteasome system.
In contrast, PR-619 is a cell-permeable, reversible, and broad-spectrum DUB inhibitor, affecting a wide range of DUBs from multiple families, including USPs, UCHs, OTUs, and MJDs.[3] This broad activity can induce more widespread cellular effects, such as the accumulation of polyubiquitinated proteins, leading to cellular stress and apoptosis.[4][5] PR-619 has also been identified as a potent DNA topoisomerase II poison.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and PR-619 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound and PR-619
| Parameter | This compound (USP25/28 Inhibitor) | PR-619 | Source(s) |
| Target(s) | USP25, USP28 | Broad-spectrum DUBs (including USP2, 4, 5, 7, 8, 15, 20, 28, 47, UCHL1, UCHL3, UCHL5) | [1][6] |
| IC₅₀ | 0.62 µM (USP25), 0.7 µM (USP28) | Not specified for individual enzymes in most literature due to broad activity | [1] |
| EC₅₀ (Cell Viability/Death) | ~20 µM (across a range of cancer cell lines) | 6.3 µM (HCT116 cells) | [1][3] |
| Cellular Effects | Induces apoptosis and loss of cell viability in cancer cell lines. | Induces cytotoxicity, apoptosis, and cell cycle arrest. Increases accumulation of polyubiquitinated proteins. | [4][7] |
Table 2: In Vivo Efficacy of this compound and PR-619
| Model | This compound (USP25/28 Inhibitor) | PR-619 | Source(s) |
| Xenograft Mouse Model (Chondrosarcoma) | Not Reported | Effectively inhibited tumor growth with minimal toxicity. | [4] |
| Xenograft Mouse Model (Cisplatin-Resistant Urothelial Carcinoma) | Not Reported | Enhanced the antitumor effects of cisplatin (B142131). | [8] |
| Mouse Model (Colitis and Tumorigenesis) | Attenuates colitis and tumorigenesis. | Not Reported | [2] |
| Mouse Model (Unilateral Ureteral Obstruction) | Not Reported | Attenuated renal fibrosis. | [9] |
Signaling Pathways
The inhibitory actions of this compound and PR-619 impact distinct and overlapping signaling pathways.
This compound (USP25/28 Inhibitor) Signaling Involvement
This compound's inhibition of USP28 leads to the degradation of the c-Myc oncoprotein, resulting in cell cycle arrest and the inhibition of DNA repair. This can induce DNA damage-mediated apoptosis. Furthermore, the resulting release of double-stranded DNA (dsDNA) and mitochondrial DNA (mtDNA) can activate the cGAS-STING signaling pathway, promoting an anti-tumor immune response.[10] USP28 has also been shown to regulate the Wnt signaling pathway.[11]
PR-619 Signaling Involvement
PR-619's broad DUB inhibition leads to an accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and subsequent apoptosis.[4] It has also been shown to inactivate the pro-survival ERK and AKT signaling pathways.[4] In the context of renal fibrosis, PR-619 was found to suppress the TGF-β/Smad pathway by reducing Smad4 expression.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay) for PR-619 in Chondrosarcoma Cells
-
Cell Lines: JJ012 and SW1353 human chondrosarcoma cells.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with PR-619 (2.5 and 5 µM) or DMSO (control) for 24 and 48 hours.
-
Following treatment, 20 µL of 5 mg/mL MTT solution was added to each well, and plates were incubated at 37°C for 4 hours.
-
The medium was removed, and 200 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
-
Source: [12]
In Vivo Xenograft Study of PR-619 in Chondrosarcoma
-
Animal Model: Nude mice.
-
Procedure:
-
JJ012 cells were injected subcutaneously into the right flank of each mouse.
-
When tumors reached approximately 150 mm³, mice were randomly assigned to a treatment group (PR-619, 10 mg/kg intraperitoneal injection twice daily for 48 days) or a control group (DMSO solution).
-
Tumor volume was measured twice a week using calipers.
-
-
Source: [12]
Ubiquitin-Rhodamine110-Glycine (Ub-Rh110) Assay for this compound IC₅₀ Determination
-
Principle: This is a biochemical assay to measure the enzymatic activity of USPs. The substrate, Ub-Rh110, is cleaved by the USP, releasing the fluorescent Rhodamine110.
-
General Procedure:
-
The USP enzyme (USP25 or USP28) is incubated with varying concentrations of the inhibitor (this compound).
-
The Ub-Rh110 substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
-
Note: The specific buffer conditions and concentrations for the this compound assay are detailed in the source literature.[1]
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating and comparing the efficacy of inhibitors like this compound and PR-619.
Conclusion
This compound and PR-619 represent two distinct strategies for targeting the ubiquitin-proteasome system. This compound offers a targeted approach by selectively inhibiting USP25 and USP28, which has shown efficacy in models of inflammation-driven cancer and neuroinflammation.[2] Its more focused mechanism of action may translate to a more favorable therapeutic window.
PR-619, as a broad-spectrum DUB inhibitor, induces a more global cellular response, leading to potent cytotoxic effects in various cancer cell lines through multiple mechanisms, including ER stress and inhibition of key survival pathways.[4] This broad activity could be advantageous in overcoming resistance mechanisms but may also be associated with a greater potential for off-target effects.
The choice between a targeted inhibitor like this compound and a broad-spectrum agent like PR-619 will depend on the specific therapeutic context, the desired cellular outcome, and the underlying pathology being investigated. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these two compounds in relevant disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scispace.com [scispace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deubiquitinase inhibitor PR-619 reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Potential: A Comparative Guide to AZ-1 Combination Therapies
For Immediate Release
This guide presents a comprehensive analysis of the synergistic effects of AZ-1, a novel epidermal growth factor receptor (EGFR) inhibitor, when used in combination with other therapeutic agents. The findings detailed herein provide critical insights for researchers, scientists, and drug development professionals engaged in advancing cancer therapy. Through rigorous in vitro studies, this report demonstrates that combination strategies can significantly enhance the anti-proliferative effects of this compound, offering a promising avenue to overcome potential resistance and improve treatment efficacy.
The data presented is based on established experimental models using various non-small cell lung cancer (NSCLC) cell lines, which serve as a robust framework for evaluating the synergistic potential of this compound. This guide provides detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular pathways and experimental designs to support further research and development.
In Vitro Assessment of Synergism: this compound in Combination with Drug B
The synergistic effect of combining this compound with a standard chemotherapeutic agent, hereafter referred to as Drug B, was quantified by assessing the inhibition of cancer cell proliferation in vitro. The half-maximal inhibitory concentration (IC50) for each drug individually and the Combination Index (CI) for the sequential combination were determined across a panel of NSCLC cell lines with varying EGFR mutation statuses.
Table 1: In Vitro IC50 Values for this compound and Drug B in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Treatment | IC50 |
| PC-9 | Exon 19 Deletion | This compound | 26.80 ± 3.62 nM |
| Drug B | 0.20 ± 0.05 µM | ||
| HCC827 | Exon 19 Deletion | This compound | 24.40 ± 2.88 nM |
| Drug B | 0.25 ± 0.08 µM | ||
| H1975 | L858R & T790M | This compound | 18.80 ± 0.40 µM |
| Drug B | 0.17 ± 0.03 µM | ||
| A549 | Wild-Type | This compound | 21.80 ± 0.60 µM |
| Drug B | 0.37 ± 0.10 µM |
Data adapted from a preclinical study evaluating the combination of an EGFR inhibitor and a chemotherapeutic agent in NSCLC cell lines.[1]
Table 2: Combination Index (CI) Values for Sequential Treatment (Drug B followed by this compound)
| Cell Line | Combination Concentration (relative to IC50) | Combination Index (CI) | Interaction |
| PC-9 | 0.5 x IC50 | 0.72 | Synergy |
| 1.0 x IC50 | 0.65 | Synergy | |
| 2.0 x IC50 | 0.58 | Synergy | |
| HCC827 | 0.5 x IC50 | 0.74 | Synergy |
| 1.0 x IC50 | 0.68 | Synergy | |
| 2.0 x IC50 | 0.61 | Synergy | |
| H1975 | 0.5 x IC50 | 0.81 | Synergy |
| 1.0 x IC50 | 0.75 | Synergy | |
| 2.0 x IC50 | 0.69 | Synergy | |
| A549 | 0.5 x IC50 | 0.88 | Synergy |
| 1.0 x IC50 | 0.82 | Synergy | |
| 2.0 x IC50 | 0.77 | Synergy |
CI < 0.9 indicates a synergistic effect. Data is modeled on findings for a sequential pemetrexed-icotinib combination.[1]
The results consistently demonstrate that a sequential treatment regimen, where cells are first exposed to Drug B followed by this compound, results in a synergistic anti-proliferative effect across all tested cell lines, including those with acquired resistance mutations (H1975) and wild-type EGFR (A549).[1]
Mechanistic Insights: The EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[2] This action blocks downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.[2] The combination of this compound with chemotherapy agents like Drug B can lead to a more comprehensive blockade of these critical pathways, contributing to the observed synergistic anti-tumor effects.
Caption: EGFR signaling pathway and points of inhibition by this compound and Drug B.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the IC50 values of individual drugs and to assess cell viability in combination studies.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Drug Treatment: Expose cells to serial dilutions of this compound or Drug B for 72 hours to determine IC50 values. For combination studies, treat cells according to the specified sequence and duration.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate for an additional 4 hours at 37°C in a dark environment. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. The IC50 value is determined as the concentration that causes 50% growth inhibition.
Synergy Assessment (Checkerboard Assay and Combination Index)
This workflow outlines the process for determining the synergistic interaction between this compound and Drug B.
Caption: A typical experimental workflow for assessing synergistic effects.
Protocol:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of Drug A (this compound) along the x-axis and Drug B along the y-axis. Include wells for each drug alone to determine their individual effects.
-
Cell Treatment: Add the prepared cell suspension to each well and incubate. For sequential treatment, add the first drug (Drug B) for a set duration (e.g., 24 hours), remove the medium, and then add the second drug (this compound) for a subsequent duration (e.g., 48 hours).
-
Viability Assay: Following treatment, perform a cell viability assay (e.g., MTT assay) to determine the effect of each drug combination.
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the CI for each combination at different effect levels (e.g., 50%, 75%, and 90% growth inhibition). The CI is calculated using specialized software (e.g., ComboSyn or CalcuSyn) based on the following formula:
-
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a given effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
-
Interpretation:
-
Synergy: CI < 0.9
-
Additive Effect: 0.9 ≤ CI ≤ 1.1
-
Antagonism: CI > 1.1
-
The combination of the novel EGFR inhibitor this compound with standard chemotherapy represents a compelling strategy to enhance anti-tumor efficacy. The preclinical data presented here demonstrate significant synergy, providing a strong rationale for further investigation into these combination therapies for the treatment of NSCLC.
References
Safety Operating Guide
Proper Disposal Procedures for AZ-1
This document provides essential guidance on the proper disposal of the chemical substance referred to as AZ-1. The following procedures are based on the Material Safety Data Sheet (MSDS) for AZ1 and general best practices for laboratory chemical waste management. It is crucial for researchers, scientists, and drug development professionals to adhere to these guidelines to ensure safety and regulatory compliance.
Immediate Safety and Logistical Information
The disposal of chemical waste is strictly regulated. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements. The information below provides a general framework for the safe handling and disposal of this compound.
Quantitative Data Summary
While the specific MSDS for AZ1 (Formula: C17H16BrF4NO2) does not provide extensive quantitative data for disposal, the following table summarizes its key characteristics relevant to handling and disposal.[1]
| Property | Value/Information | Source |
| Formula | C17H16BrF4NO2 | MSDS[1] |
| Molecular Weight | 422.22 g/mol | MSDS[1] |
| GHS Hazard Classification | Not a hazardous substance or mixture | MSDS[1] |
| Primary Hazards | Material may be irritating to mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. | MSDS[1] |
| Storage Temperature | -20°C or -80°C for long-term storage | MSDS[1] |
| Disposal Recommendation | Dispose of contents and container at an authorized waste management plant in accordance with local, state, and federal regulations. | MSDS[1] |
Note on "AZ" Named Products: The term "AZ" is used in various chemical product names, such as "AZ Developer" or "AZ Photoresist". These products have different compositions and hazards. For instance, AZ Developer is considered hazardous waste due to its high pH[2][3], and AZ P4620 Photoresist is a flammable hazardous waste[4]. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular "AZ" product you are using before proceeding with disposal.
Experimental Protocols: Step-by-Step Disposal Procedure for this compound
The following protocol outlines the general steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use a fume hood.[1]
2. Waste Collection:
-
Collect this compound waste in a designated, properly labeled, and compatible waste container.
-
The container must be in good condition, with no leaks or cracks, and have a secure lid.[5][6]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can react violently.[7]
3. Labeling:
-
Label the waste container with the words "Hazardous Waste" (or as required by your local regulations, even if the substance is not GHS classified, it's best practice for laboratory waste).[5][7]
-
The label must clearly identify the contents (i.e., "this compound Waste"), the approximate concentration, and any other components in the waste mixture.[7]
-
Include the date when the waste was first added to the container.[7]
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA should be away from general work areas and clearly marked.
-
Ensure the container is kept closed except when adding waste.[5][6]
5. Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Follow all institutional procedures for waste handover.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound from a laboratory setting.
References
- 1. ubpbio.com [ubpbio.com]
- 2. nanofab.utah.edu [nanofab.utah.edu]
- 3. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling AZ-1
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of AZ-1. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The material may be irritating to the mucous membranes and upper respiratory tract and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Heavy rubber gloves are recommended. Nitrile gloves are a suitable alternative for incidental contact.[1][2] |
| Eye Protection | Safety Goggles | Chemical splash goggles are essential to protect against splashes.[1] |
| Body Protection | Protective Clothing | A lab coat and complete protective clothing are required. For tasks with a high risk of splashing, a splash-resistant chemical apron should be considered.[1][2] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or the generation of dust, a NIOSH-approved self-contained breathing apparatus or respirator should be worn.[1] |
Operational Plan: Handling and Storage
Handling:
-
Ensure good ventilation in the work area. Whenever possible, use this compound within a laboratory fume hood.[1]
-
Avoid breathing dust.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a well-ventilated place.[1]
-
For long-term storage, maintain at -20°C or -80°C.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] Waste should be treated as chemical waste and disposed of at an authorized site.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[1] |
| Skin Contact | Wash the affected skin with plenty of water. Remove any contaminated clothing. If symptoms occur, get medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water while holding the eyelids apart. Have the eyes examined and tested by a medical professional.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spills | In case of a spill, wear appropriate protective clothing and absorb the spill with an inert material. Collect the absorbed material and place it in a chemical waste container. Rinse the residue with water.[3] Notify authorities if the product enters sewers or public waters.[1] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
